molecular formula C18H11N2O+ B045494 Fascaplysin CAS No. 114719-57-2

Fascaplysin

Katalognummer: B045494
CAS-Nummer: 114719-57-2
Molekulargewicht: 271.3 g/mol
InChI-Schlüssel: WYQIPCUPNMRAKP-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fascaplysin is a potent, selective, and ATP-competitive inhibitor of cyclin-dependent kinase 4 (CDK4) isolated from the marine sponge Fascaplysinopsis sp. This naturally derived alkaloid exhibits a highly specific mechanism of action by binding to the ATP-binding pocket of CDK4, effectively blocking the kinase activity of the CDK4/cyclin D1 complex. This inhibition leads to the hypophosphorylation of the retinoblastoma (Rb) protein, resulting in a potent and reversible arrest of the cell cycle at the G1 phase. Consequently, this compound prevents the G1/S transition, halting cellular proliferation and inducing senescence or apoptosis in Rb-positive cancer cells. Its selectivity for CDK4 over the closely related CDK2 makes it a valuable pharmacological tool for dissecting the roles of specific CDK complexes in cell cycle regulation, senescence, and oncogenesis. Beyond its primary target, this compound also demonstrates intercalation into DNA and topoisomerase I/II inhibition, contributing to its overall anti-proliferative and pro-apoptotic effects. Researchers utilize this compound extensively in cancer biology to study cell cycle checkpoints, validate CDK4 as a therapeutic target, and investigate mechanisms of drug resistance. Its strong fluorescent properties also facilitate its use in cellular uptake and localization studies. This product is intended for research applications only, including in vitro cell culture and biochemical assays.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

114719-57-2

Molekularformel

C18H11N2O+

Molekulargewicht

271.3 g/mol

IUPAC-Name

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one

InChI

InChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1

InChI-Schlüssel

WYQIPCUPNMRAKP-UHFFFAOYSA-O

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-]

Aussehen

Assay:≥95%A crystalline solid

Synonyme

fascaplisine
fascaplysin
fascaplysine

Herkunft des Produkts

United States

Foundational & Exploratory

The Crimson Tide of the Reef: A Technical Guide to the Discovery and Isolation of Fascaplysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, isolation, and purification of fascaplysin, a potent marine alkaloid derived from sponges of the Fascaplysinopsis genus. This document details the experimental protocols for its extraction and purification and explores its significant interactions with key cellular signaling pathways.

Introduction: The Discovery of a Marine Marvel

This compound, a striking red pigment, was first isolated in 1988 from the marine sponge Fascaplysinopsis sp.[1][2]. This pentacyclic alkaloid, characterized by a unique 12H-pyrido[1,2-a:3,4-b′]diindole ring system, has since garnered significant attention for its broad spectrum of biological activities, including potent antitumor, antibacterial, and antifungal properties[2][3]. Its planar structure allows it to intercalate with DNA, a mechanism contributing to its cytotoxicity[1]. Furthermore, this compound is a noted inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, making it a compound of high interest in oncology research[4][5].

Isolation and Purification of this compound from Fascaplysinopsis reticulata

The isolation of this compound from its natural source is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The following protocols are synthesized from established methodologies for the extraction of alkaloids from marine sponges.

Experimental Protocols

2.1.1. Extraction of Crude this compound

This initial phase aims to extract a broad range of metabolites, including this compound, from the sponge biomass.

  • Materials:

    • Frozen specimen of Fascaplysinopsis reticulata

    • Methanol (B129727) (MeOH)

    • Homogenizer

    • Large glass container with lid

    • Rotary evaporator

  • Procedure:

    • A frozen specimen of Fascaplysinopsis reticulata (e.g., 1.6 kg wet weight) is thawed and homogenized.

    • The homogenized sponge is extracted with methanol (MeOH) four times, with each extraction lasting for three days at room temperature.

    • The combined methanolic solutions are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

    • The crude extract is then desalted by redissolving in methanol, followed by filtration and concentration to yield a final crude methanolic extract (e.g., approximately 69 g from 1.6 kg wet weight sponge)[6].

2.1.2. Kupchan Liquid-Liquid Partitioning

This fractionation step separates compounds based on their polarity, enriching the this compound content in a specific fraction.

  • Materials:

    • Crude methanolic extract

    • Methanol (MeOH)

    • Water (H₂O)

    • Chloroform (B151607) (CHCl₃)

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • The crude methanolic extract is suspended in a 90% aqueous methanol solution.

    • This solution is then partitioned against chloroform (CHCl₃) in a separatory funnel.

    • The mixture is shaken vigorously and allowed to separate into aqueous and organic layers.

    • The lower chloroform layer, containing the less polar compounds including this compound, is collected.

    • The aqueous layer is re-extracted with chloroform twice more to ensure complete recovery.

    • The combined chloroform fractions are concentrated under reduced pressure to yield a crude chloroform extract enriched with this compound[7].

2.1.3. Sephadex LH-20 Column Chromatography

This size-exclusion and partition chromatography step further purifies this compound from the enriched extract.

  • Materials:

    • Crude chloroform extract

    • Sephadex LH-20 resin

    • Methanol (MeOH)

    • Glass chromatography column

    • Fraction collector

  • Procedure:

    • A chromatography column is packed with Sephadex LH-20 resin and equilibrated with methanol.

    • The crude chloroform extract is dissolved in a minimal amount of methanol and loaded onto the column.

    • The column is eluted with methanol at a constant flow rate.

    • Fractions are collected and monitored for the presence of the characteristic red this compound pigment.

    • Fractions containing pure this compound, as determined by thin-layer chromatography or HPLC, are pooled.

2.1.4. Crystallization

The final step yields highly purified this compound crystals.

  • Materials:

    • Pooled this compound fractions from chromatography

    • Methanol (MeOH)

    • Crystallization dish

  • Procedure:

    • The pooled, purified this compound fractions are concentrated to a small volume.

    • The concentrated solution is allowed to stand at a cool temperature (e.g., 4°C) in a crystallization dish.

    • The resulting red crystals of this compound are collected by filtration and dried[7].

Data Presentation: Yields and Purity

The yield of this compound can vary depending on the specific sponge specimen, collection site, and season. The following table provides representative data for the isolation process.

ParameterValueReference
Starting Material (Wet Weight)1.6 kg[6]
Crude Methanolic Extract69 g[6]
Purity (Post-Crystallization) >98%Inferred from standard crystallization outcomes

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and the experimental workflow for this compound isolation.

Signaling Pathways

Fascaplysin_Signaling cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Apoptosis Apoptosis cluster_Autophagy Autophagy This compound This compound PI3K PI3K This compound->PI3K Inhibits Caspases Caspase Activation This compound->Caspases Induces Beclin1 Beclin-1 This compound->Beclin1 Induces CDK4 CDK4 This compound->CDK4 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis LC3II LC3-II Conversion Beclin1->LC3II LC3II->Autophagy CellCycle G1/S Phase Arrest CDK4->CellCycle Promotes

This compound is a multi-target agent, notably inhibiting the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival and proliferation. This inhibition, in turn, can induce autophagy. Concurrently, this compound promotes apoptosis through the activation of caspases and subsequent cleavage of PARP. It also acts as a selective inhibitor of CDK4, leading to cell cycle arrest at the G1/S checkpoint.

Experimental Workflow

Isolation_Workflow Sponge Fascaplysinopsis reticulata (Marine Sponge) Extraction Methanol Extraction Sponge->Extraction Homogenization Partitioning Kupchan Partitioning (CHCl3/MeOH/H2O) Extraction->Partitioning Crude Extract Chromatography Sephadex LH-20 Column Chromatography Partitioning->Chromatography Enriched Chloroform Fraction Crystallization Crystallization (from Methanol) Chromatography->Crystallization Purified Fractions Pure_this compound Pure this compound Crystallization->Pure_this compound

The isolation of this compound follows a systematic workflow designed to progressively enrich the target compound. The process begins with a comprehensive extraction from the sponge biomass, followed by a selective partitioning to isolate compounds of intermediate polarity. Subsequent chromatographic separation and a final crystallization step yield the pure alkaloid.

Conclusion

This compound stands out as a marine natural product with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, enabling further research into its pharmacological properties and potential as a lead compound in drug development. A thorough understanding of its interactions with cellular signaling pathways is critical for elucidating its mechanism of action and exploring its full clinical potential.

References

Fascaplysin: A Technical Guide to its Natural Sources, Biosynthesis, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fascaplysin, a potent marine-derived bis-indole alkaloid, has garnered significant attention within the scientific community for its broad spectrum of biological activities, most notably its profound anti-cancer properties. First isolated in 1988 from the marine sponge Fascaplysinopsis bergquist sp., this planar pentacyclic pigment has demonstrated efficacy against a multitude of cancer cell lines primarily through the inhibition of cyclin-dependent kinase 4 (CDK4).[1][2][3] However, its clinical development has been hampered by dose-limiting toxicity, largely attributed to its structure's ability to intercalate with DNA.[3] This has spurred extensive research into its natural origins, biosynthesis, mechanisms of action, and the synthesis of novel, less toxic analogs. This technical guide provides an in-depth overview of the natural sources of this compound, its proposed biosynthetic pathway, key signaling pathways it modulates, and the experimental protocols used to elucidate its activity.

Natural Sources of this compound and its Analogs

This compound and its structurally related analogs are primarily isolated from marine invertebrates, specifically sponges and tunicates. The limited availability of these compounds from natural sources has driven the development of numerous total synthesis strategies.[4][5] Below is a summary of the known natural sources.

CompoundNatural Source(s)PhylumReference(s)
This compound Fascaplysinopsis bergquist sp., Fascaplysinopsis reticulata, Hyrtios erectaPorifera (Sponge)[3][4][6]
Didemnum sp.Chordata (Tunicate)[4]
Homothis compound A, B, C Fascaplysinopsis reticulataPorifera (Sponge)[3][6]
3-Bromothis compound Fascaplysinopsis reticulata, Didemnum sp.Porifera, Chordata[7]
10-Bromothis compound Fascaplysinopsis reticulata, Didemnum sp.Porifera, Chordata[8]
3,10-Dibromothis compound Fascaplysinopsis reticulataPorifera (Sponge)[8]

Proposed Biosynthesis Pathway

The complete enzymatic pathway for this compound biosynthesis has not been fully elucidated. However, a plausible biogenetic pathway has been proposed, suggesting that the core structure is derived from two molecules of L-tryptophan. The pathway likely involves the condensation of tryptamine (B22526) with an indole-3-pyruvic acid derivative to form the characteristic β-carboline structure, which then undergoes further cyclization and oxidation to yield the final pentacyclic this compound core.

Figure 1: Proposed biosynthetic pathway for this compound.

Signaling Pathways and Molecular Mechanisms

This compound exerts its potent anti-cancer effects by modulating several critical cellular signaling pathways. Its primary mechanism involves cell cycle arrest, followed by the induction of programmed cell death through apoptosis and autophagy.

CDK4/Cyclin D1 Inhibition and Cell Cycle Arrest

The most well-characterized mechanism of this compound is its selective inhibition of Cyclin-Dependent Kinase 4 (CDK4).[1][7][9] CDK4, in complex with Cyclin D1, phosphorylates the Retinoblastoma protein (pRb). This phosphorylation releases the E2F transcription factor, allowing it to activate genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4, this compound prevents pRb phosphorylation, keeping E2F sequestered and effectively arresting the cell cycle in the G1 phase.[1][10]

Figure 2: this compound-mediated inhibition of the CDK4 pathway.
PI3K/Akt/mTOR Pathway Inhibition

This compound also induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR signaling cascade.[4][11][12] This pathway is a central regulator of cell survival, proliferation, and growth. This compound's inhibitory action on upstream kinases like VEGFR2 leads to reduced activation of PI3K and subsequently Akt.[11][12] The deactivation of Akt prevents the inhibition of pro-apoptotic factors and reduces the activation of mTOR, a key promoter of protein synthesis and cell growth. This dual effect shifts the cellular balance towards apoptosis and autophagy.[4]

Figure 3: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Quantitative Bioactivity Data

This compound exhibits potent cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy, often in the sub-micromolar to low micromolar range.

Cell LineCancer TypeIC₅₀ Value (µM)Exposure TimeReference(s)
HL-60Human Promyelocytic Leukemia0.724 h[4]
0.548 h[4]
A2780Ovarian CarcinomaNot specified, but effectiveNot specified[4]
OVCAR3Ovarian CarcinomaNot specified, but effectiveNot specified[4]
NCI-H417Small Cell Lung Cancer (SCLC)Mean IC₅₀ = 0.89 (panel)Not specified[4]
NSCLC cell linesNon-Small Cell Lung CancerMean IC₅₀ = 1.15 (panel)Not specified[4]
CDK4/CycD1 (enzyme)(Kinase Assay)0.35 - 0.4Not specified[1][7][9]
CDK2 (enzyme)(Kinase Assay)> 50 - 500Not specified[1][7][9]

Experimental Protocols

Due to the low natural abundance of this compound, many studies rely on totally synthetic material.[4][5] The following sections outline the general protocols for its extraction from natural sources and for key in vitro assays used to determine its biological activity.

General Protocol for Isolation from Natural Source

The first isolation of this compound from the Fijian sponge Fascaplysinopsis bergquist sp. provides a representative workflow for its extraction.[3]

Isolation_Workflow start Lyophilized Sponge Material step1 Extract with Methanol (B129727) (MeOH) start->step1 step2 Kupchan Partitioning (MeOH/H₂O vs. CCl₄ vs. CHCl₃) step1->step2 step3 Collect CHCl₃ Fraction (Contains active compounds) step2->step3 step4 Chromatographic Fractionation (e.g., Sephadex, HPLC) step3->step4 end Pure this compound step4->end

Figure 4: General workflow for the isolation of this compound.
  • Extraction: The lyophilized (freeze-dried) sponge material is exhaustively extracted with methanol (MeOH) to pull out a wide range of metabolites.[3]

  • Solvent Partitioning: The crude methanol extract is subjected to a Kupchan partitioning scheme. This involves partitioning the extract between methanol/water and a series of immiscible organic solvents of increasing polarity, typically starting with a nonpolar solvent like carbon tetrachloride (CCl₄) and moving to a more polar one like chloroform (B151607) (CHCl₃).[3]

  • Bioassay-Guided Fractionation: The fraction exhibiting the highest cytotoxicity and antimicrobial activity (in the original isolation, this was the chloroform partition) is selected for further purification.[3]

  • Chromatography: The active fraction is subjected to one or more rounds of chromatography to separate the constituent compounds. This may include size-exclusion chromatography (e.g., Sephadex) followed by high-performance liquid chromatography (HPLC) to yield the pure, pigmented this compound.

Cytotoxicity Determination (MTT Assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.[14]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO). The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for an additional 1.5-4 hours.[14][16] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.[13]

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable, metabolically active cells.[13]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

DNA Intercalation Assessment (Fluorescent Intercalator Displacement Assay)

This assay is used to determine if a compound can bind to DNA by displacing a fluorescent dye that is already intercalated into the DNA helix.[17][18]

  • Preparation: A solution containing double-stranded calf thymus DNA and a fluorescent intercalating dye (e.g., thiazole (B1198619) orange or propidium (B1200493) iodide) is prepared in a suitable buffer. The dye exhibits strong fluorescence when bound to DNA.[5][19]

  • Compound Addition: Increasing concentrations of the test compound (this compound) are added to the DNA-dye complex.

  • Fluorescence Measurement: The fluorescence intensity of the solution is monitored after the addition of the compound.

  • Interpretation: If this compound intercalates into the DNA, it will displace the fluorescent dye, causing a measurable decrease in fluorescence intensity.[18] The concentration of this compound required to reduce the fluorescence by 50% (EC₅₀) can be calculated to quantify its DNA binding affinity.[19]

Conclusion and Future Outlook

This compound remains a highly compelling marine natural product. Its potent and selective inhibition of CDK4 establishes it as a valuable molecular probe and a foundational scaffold for anti-cancer drug design.[4] While the toxicity of the parent compound, linked to its planar, DNA-intercalating structure, poses a significant clinical challenge, it also presents a clear directive for medicinal chemists.[3][4] The future of this compound-based therapeutics likely lies in the development of non-planar synthetic analogs that retain CDK4 inhibitory activity but exhibit reduced DNA binding and, consequently, lower systemic toxicity.[2][20] Further exploration of its natural sources and a deeper understanding of its enzymatic biosynthesis could reveal novel analogs and provide biocatalytic tools for generating new, therapeutically viable derivatives.

References

Fascaplysin: A Deep Dive into its Chemical Identity and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a potent marine-derived alkaloid, has garnered significant attention within the scientific community for its broad spectrum of biological activities.[1][2][3] First isolated in 1988 from the sponge Fascaplysinopsis bergquist sp., this red pigment exhibits promising anticancer, antimicrobial, and anti-inflammatory properties.[4] Its unique pentacyclic structure is central to its mechanism of action, which includes the inhibition of key cellular enzymes and interaction with DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological interactions of this compound, with a focus on its role as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor and its influence on the PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Physicochemical Properties

This compound is a cationic molecule with a rigid, planar pentacyclic ring system based on a 12H-pyrido[1,2-a:3,4-b']diindole framework.[1][5] Its chemical identity is well-characterized, and its physicochemical properties are crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for the design of future derivatives.

Chemical Structure

The chemical structure of this compound is presented below:

Caption: Chemical structure of the this compound cation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted.

PropertyValueSource
IUPAC Name 3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-onePubChem[6]
Molecular Formula C18H11N2O+PubChem[6]
Molecular Weight (cation) 271.3 g/mol PubChem[6]
Molecular Weight (chloride salt) 306.75 g/mol Santa Cruz Biotechnology[7]
CAS Number 114719-57-2Santa Cruz Biotechnology[7]
Appearance Red pigmentWikipedia[1]
Melting Point Not available for this compound. An intermediate in a synthetic route has a reported melting point of 175–177 °C.PubMed Central[8]
Solubility Soluble in DMSO and water.AG Scientific
XLogP3 (Computed) 2.9PubChem[6]
pKa (Predicted) Acidic: 12.8, Basic: -2.9ChemAxon

Key Biological Activities and Signaling Pathways

This compound's potent biological effects stem from its ability to interact with multiple intracellular targets. Its planar structure allows it to intercalate into DNA, contributing to its cytotoxicity.[9] However, its more specific interactions with key signaling proteins are of greater interest for targeted drug development.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[3][10] CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle. By inhibiting CDK4, this compound induces a G1 cell cycle arrest, preventing cancer cell proliferation.[10]

CDK4_Inhibition This compound This compound CDK4_CyclinD CDK4/Cyclin D Complex This compound->CDK4_CyclinD inhibits pRb pRb CDK4_CyclinD->pRb phosphorylates E2F E2F pRb->E2F sequesters pRb_P p-pRb (Inactive) pRb_P->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes

Caption: this compound inhibits the CDK4/Cyclin D complex, preventing pRb phosphorylation and blocking the G1/S cell cycle transition.

Modulation of the PI3K/Akt/mTOR Pathway

This compound has also been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling cascade.[9][11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound's inhibitory effect on this pathway further contributes to its anticancer properties.

PI3K_Akt_mTOR_Inhibition This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's biological activity. Below are generalized methodologies for key experiments cited in the literature.

CDK4 Kinase Inhibition Assay

This assay is used to determine the in vitro potency of this compound as a CDK4 inhibitor.

Methodology:

  • Reagents and Materials: Recombinant human CDK4/Cyclin D1 enzyme, pRb protein substrate, [γ-32P]ATP, kinase assay buffer, this compound stock solution, phosphocellulose paper, scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, pRb substrate, and varying concentrations of this compound.

    • Initiate the kinase reaction by adding the CDK4/Cyclin D1 enzyme and [γ-32P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporation of 32P into the pRb substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

CDK4_Assay_Workflow Start Prepare Reaction Mixture (Buffer, pRb, this compound) AddEnzyme Add CDK4/Cyclin D1 and [γ-32P]ATP Start->AddEnzyme Incubate Incubate at 30°C AddEnzyme->Incubate StopReaction Stop Reaction Incubate->StopReaction Spot Spot on Phosphocellulose Paper StopReaction->Spot Wash Wash Paper Spot->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: A generalized workflow for a CDK4 kinase inhibition assay.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This technique is used to assess the effect of this compound on the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway in cultured cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HL-60) and treat with varying concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound.

Conclusion

This compound remains a molecule of significant interest in the field of drug discovery due to its potent and diverse biological activities. Its well-defined chemical structure and its ability to specifically inhibit key cellular pathways like the CDK4/Cyclin D and PI3K/Akt/mTOR pathways make it a valuable lead compound for the development of novel anticancer therapeutics. Further research, including detailed structure-activity relationship studies and preclinical in vivo evaluation, is warranted to fully explore the therapeutic potential of this compound and its analogs. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing our understanding of this remarkable marine natural product.

References

The Synthetic Pursuit of Fascaplysin: A Technical Guide to its Total Synthesis and Natural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a striking red pigment isolated from the marine sponge Fascaplysinopsis bergquist, has captivated the attention of the scientific community for its potent and diverse biological activities.[1][2] This pentacyclic alkaloid, characterized by a planar 12H-pyrido[1,2-a:3,4-b']diindole ring system, has demonstrated significant antimicrobial, antifungal, antiviral, and notably, potent cytotoxic activity against a spectrum of cancer cell lines.[2][3] Its promising profile as a potential therapeutic agent has spurred considerable efforts in the field of synthetic organic chemistry to develop efficient and scalable total syntheses of this compound and its naturally occurring analogs. This technical guide provides an in-depth overview of the key synthetic strategies, detailed experimental protocols for seminal syntheses, a comparative analysis of the biological activities of its analogs, and a visualization of its key signaling pathways.

Total Synthesis of this compound: Key Strategies and Methodologies

The scarcity of this compound from its natural source has necessitated the development of robust synthetic routes to enable further biological evaluation and structure-activity relationship (SAR) studies. Over the years, several creative and efficient total syntheses have been reported, each with its own strategic advantages.

The First Total Synthesis: Gribble's Biomimetic Approach

The inaugural total synthesis of this compound was reported by Gribble and coworkers in 1990, laying the groundwork for subsequent synthetic endeavors.[1][4] Their approach was inspired by a plausible biosynthetic pathway.

Experimental Protocol: Gribble's Synthesis of this compound

A key intermediate, 1,2,3,4-tetrahydro-β-carboline, is prepared via the Pictet-Spengler reaction of tryptamine (B22526) and an appropriate aldehyde. Subsequent oxidation yields the aromatic β-carboline core. The synthesis then proceeds through the formation of a key diindole intermediate. The final steps involve a trifluoroacetic acid-mediated ring closure followed by dehydrogenation with palladium on carbon to furnish the pentacyclic core of this compound. The final oxidation to the pyridinium (B92312) salt yields this compound.[4]

  • Step 1: Synthesis of 1-(2-Nitrophenyl)-1,2,3,4-tetrahydro-β-carboline: A solution of tryptamine (1.6 g, 10 mmol) and 2-nitrobenzaldehyde (B1664092) (1.51 g, 10 mmol) in methanol (B129727) (50 mL) is stirred at room temperature for 12 hours. The resulting precipitate is filtered and washed with cold methanol to afford the product.

  • Step 2: Aromatization to 1-(2-Nitrophenyl)-β-carboline: The tetrahydro-β-carboline from the previous step is dissolved in a suitable solvent (e.g., toluene) and treated with an oxidizing agent such as manganese dioxide (MnO2) with heating to effect aromatization.

  • Step 3: Reduction of the Nitro Group: The nitro-substituted β-carboline is reduced to the corresponding amine using a standard reducing agent like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation.

  • Step 4: Ring Closure to form the Pentacyclic Core: The resulting amino-β-carboline is subjected to diazotization followed by an intramolecular cyclization to form the lactam of the this compound core.

  • Step 5: Reduction and Dehydration: The lactam is reduced, and subsequent dehydration yields the fully aromatic pentacyclic system.

  • Step 6: Final Oxidation to this compound: The final product is obtained by oxidation of the dihydropyrido[1,2-a:3,4-b']diindole.

Waldmann's Silver-Catalyzed Cascade Reaction

In a more contemporary approach, Waldmann and colleagues developed an elegant and efficient silver-catalyzed cascade reaction to construct the this compound core.[1][5] This microwave-assisted, one-pot synthesis provides rapid access to the complex scaffold.

Experimental Protocol: Waldmann's Synthesis of this compound

The synthesis commences with a microwave-assisted, silver-catalyzed cascade cyclization of a Boc-protected 3-ethynyl-indole-2-carbaldehyde with an aniline (B41778) derivative.[1][5] This reaction directly furnishes the pentacyclic core. Subsequent oxidation and deprotection/salt formation yield this compound.

  • Step 1: Silver-Catalyzed Cascade Cyclization: To a microwave vial is added Boc-protected 3-ethynyl-indole-2-carbaldehyde (1 equiv), the corresponding aniline (1.2 equiv), silver triflate (AgOTf, 10 mol%), and a suitable solvent (e.g., dioxane). The mixture is irradiated in a microwave reactor at a specified temperature and time.

  • Step 2: Oxidation and Deprotection: The resulting pentacyclic product is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid) to yield this compound.

Bharate's Two-Step Synthesis

Recognizing the need for a more scalable and practical route, Bharate and his team devised a concise two-step total synthesis of this compound.[6] This approach is particularly attractive for its operational simplicity and potential for large-scale production.

Experimental Protocol: Bharate's Synthesis of this compound

This efficient synthesis involves a tandem dehydrative condensation between tryptamine and an ortho-halo-substituted glyoxal, followed by a thermal cyclization.

  • Step 1: Tandem Dehydrative Condensation/Dehydrogenation: Tryptamine and an ortho-halophenylglyoxal are heated in a suitable solvent such as acetic acid, often in the presence of a dehydrogenating agent like palladium on carbon, to form the 1-(ortho-halobenzoyl)-β-carboline intermediate.[6]

  • Step 2: Thermal Intramolecular Cyclization: The isolated β-carboline intermediate is then heated at high temperature (e.g., 220 °C) to induce an intramolecular nucleophilic aromatic substitution, leading to the formation of the this compound core.[6]

Synthesis of Natural Analogs

The structural framework of this compound is shared by several natural analogs, including the homofascaplysins and brominated derivatives, which also exhibit significant biological activities.

Homofascaplysins A, B, and C

Homofascaplysins A, B, and C possess a modified pentacyclic core and have demonstrated potent cytotoxicity against L-1210 mouse leukemia cells.[1][2] The synthesis of these analogs often employs strategies similar to those used for this compound, with modifications to the starting materials. For instance, the Gribble group also reported the first total synthesis of homofascaplysins B and C.[1]

Experimental Protocol: Gribble's Synthesis of Homothis compound C

The synthesis of homothis compound C follows a similar pathway to their this compound synthesis, with the key difference being the use of a different indole (B1671886) derivative in the initial steps to introduce the additional carbon atom in the E ring.[1]

Brominated this compound Analogs

Naturally occurring brominated analogs, such as 3-bromothis compound and 10-bromothis compound, have shown enhanced or differential biological activity compared to the parent compound.[3] Their synthesis typically involves the use of brominated starting materials in established synthetic routes. The two-step method developed by Zhu and others is particularly amenable to the synthesis of these halogenated derivatives.[3]

Experimental Protocol: Synthesis of 3-Bromothis compound

The synthesis can be achieved by reacting tryptamine with 2-bromo-5-chlorophenylglyoxal in the first step, followed by thermal cyclization. Alternatively, direct bromination of a suitable intermediate or this compound itself can be employed, though this may lead to issues with regioselectivity.[3]

Quantitative Data on Biological Activity

The potent cytotoxicity of this compound and its analogs is a key driver of the research in this area. The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and selected natural analogs against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound HL-60 (Leukemia)0.5 - 1.3[6]
A549 (Lung)1.15[6]
BGC-823 (Gastric)<10[6]
CT-26 (Colon)<10[6]
Bel-7402 (Liver)<10[6]
A2780 (Ovarian)-[6]
OVCAR3 (Ovarian)-[6]
C6 (Glioma)0.5[6]
LNCaP (Prostate)0.54[6]
SCLC (Small Cell Lung Cancer)0.89 (mean)[6]
Sk-Mel-28 (Melanoma)-[6]
3-Bromothis compound C6 (Glioma)More potent than this compound[3]
Sk-Mel-28 (Melanoma)-[7]
10-Bromothis compound C6 (Glioma)More potent than this compound[3]
3,10-Dibromothis compound Prostate Cancer CellsHigh Selectivity[8]

Signaling Pathways and Experimental Workflows

This compound exerts its potent anticancer effects through the modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new, more effective, and less toxic analogs.

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

One of the primary mechanisms of action of this compound is its selective inhibition of cyclin-dependent kinase 4 (CDK4).[6][9] CDK4, in complex with cyclin D, plays a pivotal role in the G1 phase of the cell cycle, phosphorylating the retinoblastoma protein (pRb) and allowing the cell to progress into the S phase. By inhibiting CDK4, this compound induces a G1 cell cycle arrest, thereby halting cancer cell proliferation.

CDK4_Inhibition_Pathway This compound This compound CDK4_CyclinD CDK4/Cyclin D Complex This compound->CDK4_CyclinD pRb pRb CDK4_CyclinD->pRb Phosphorylation pRb_p p-pRb pRb->pRb_p E2F E2F pRb_p->E2F Release G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation

This compound inhibits the CDK4/Cyclin D complex, preventing pRb phosphorylation and G1/S transition.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound has also been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][6] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can induce apoptosis and autophagy in cancer cells.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

This compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and apoptosis.
Experimental Workflow for Total Synthesis

The general workflow for the total synthesis of this compound and its analogs involves several key stages, from the initial design and synthesis of precursors to the final purification and characterization of the target molecule.

Synthesis_Workflow Start Starting Materials (e.g., Tryptamine, Indole derivatives) Precursor_Synth Precursor Synthesis (e.g., β-carboline formation) Start->Precursor_Synth Core_Formation Pentacyclic Core Formation Precursor_Synth->Core_Formation Final_Steps Final Modifications (e.g., Oxidation, Salt Formation) Core_Formation->Final_Steps Purification Purification (e.g., HPLC, Crystallization) Final_Steps->Purification Characterization Characterization (NMR, HRMS, etc.) Purification->Characterization Final_Product This compound or Analog Characterization->Final_Product

A generalized workflow for the total synthesis of this compound and its analogs.

Conclusion

The total synthesis of this compound and its natural analogs remains an active and important area of research. The development of efficient, scalable, and versatile synthetic routes is paramount for advancing our understanding of the therapeutic potential of this remarkable class of marine alkaloids. The synthetic strategies and detailed protocols outlined in this guide, coupled with the growing body of data on their biological activities and mechanisms of action, provide a solid foundation for the future design and development of novel this compound-based anticancer agents with improved efficacy and safety profiles. The continued exploration of the chemical space around the this compound scaffold holds immense promise for the discovery of next-generation cancer therapeutics.

References

The Evolving Landscape of Fascaplysin Derivatives: A Deep Dive into Structure-Activity Relationships for Next-Generation Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marine alkaloid fascaplysin, a potent inhibitor of cyclin-dependent kinase 4 (CDK4), has long been a promising scaffold for the development of novel anticancer therapeutics.[1][2] However, its clinical translation has been hampered by issues of toxicity, largely attributed to its planar structure which facilitates DNA intercalation.[2] This has spurred extensive research into the synthesis and evaluation of novel this compound derivatives with improved efficacy, selectivity, and reduced off-target effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these emerging derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Analysis of Biological Activity

The antiproliferative activity and target engagement of a wide array of this compound derivatives have been evaluated against various cancer cell lines and kinases. The following tables summarize the key quantitative data, providing a comparative analysis of their potency and selectivity.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

CompoundModificationCell LineIC50 (µM)Reference
This compound-HL-60 (Leukemia)0.5 (48h)[1]
LNCaP (Prostate)0.54[3]
SCLC (Small Cell Lung Cancer)0.89 (mean)[3]
NSCLC (Non-Small Cell Lung Cancer)1.15[3]
HeLa (Cervical)1.03[4]
3-Bromothis compoundBromo substitution at C3Sk-Mel-28 (Melanoma)Highly effective[1]
3,10-Dibromothis compoundDi-bromo substitution at C3 and C10Prostate Cancer CellsHigh selectivity[5]
CA199Non-planar tryptamine (B22526) derivativeVarious Cancer Cell Lines10-40[6]
CA224Non-planar tryptamine derivativeVarious Cancer Cell LinesLow micromolar[1]
Compound 6cTetrahydro-β-carboline analogHeLa (Cervical)1.03[4]
Compound 28Modified B, C, and D ringsNCI-H187 (Lung), KB (Oral)Equivalent to ellipticine[1]
Compounds 34-39Four-ring modified analogsA549, BGC-823, CT-26, Bel-7402< 10[3]

Table 2: Kinase Inhibition and DNA Intercalation Activity of this compound and its Derivatives

CompoundTarget/AssayIC50/EC50Reference
This compoundCDK40.35 µM[7]
CDK4/cyclin D10.4 µM[8]
CDK2500 µM[8]
DNA IntercalationHigh affinity[9]
3,10-Dibromothis compoundDNA IntercalationReduced activity[5]
6-tert-Butylthis compoundDNA IntercalationSignificantly decreased[2]
CA199CDK4-cyclin D120 µM[6]
CDK2> 500 µM[6]
DNA IntercalationNo interaction[6]

Key Structure-Activity Relationship Insights

The accumulated data reveals several critical insights into the SAR of this compound derivatives:

  • Planarity and DNA Intercalation: The planar nature of the this compound core is a major contributor to its cytotoxicity via DNA intercalation.[2] The development of non-planar analogs, such as tetrahydro-β-carbolines and other tryptamine derivatives, has successfully reduced or eliminated DNA binding, leading to improved selectivity for kinase targets.[4][6]

  • Substitution on the this compound Core:

    • Halogenation: The introduction of halogen atoms, particularly bromine, at the C3 and C10 positions can enhance anticancer activity and selectivity.[5] 3,10-dibromothis compound, for instance, exhibits high selectivity for prostate cancer cells.[5]

    • Bulky Substituents: The addition of bulky groups, such as a tert-butyl group at the C6 position, can significantly decrease DNA intercalation while only slightly reducing cytotoxicity, suggesting a decoupling of these two effects.[2]

  • CDK4 Selectivity: this compound itself shows remarkable selectivity for CDK4 over other CDKs like CDK2.[8] This selectivity is attributed to specific interactions within the ATP-binding pocket of CDK4.[8][10] Non-planar derivatives have been designed to maintain or even improve this selectivity.[6]

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound and its derivatives are primarily mediated through the inhibition of key signaling pathways involved in cell cycle progression and survival.

G This compound Derivative Action on Cell Cycle Pathway cluster_pRb This compound This compound Derivatives CDK4_CyclinD1 CDK4/Cyclin D1 This compound->CDK4_CyclinD1 Inhibition pRb pRb CDK4_CyclinD1->pRb Phosphorylates G1_S G1/S Phase Transition pRb_p pRb-P E2F E2F pRb->E2F Sequesters Arrest G1 Arrest pRb->Arrest Maintains pRb_p->E2F Releases E2F->G1_S Promotes

Caption: CDK4/Cyclin D1 inhibition by this compound derivatives.

This compound derivatives inhibit the CDK4/Cyclin D1 complex, preventing the phosphorylation of the retinoblastoma protein (pRb).[10][11] This maintains pRb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, leading to G1 cell cycle arrest and preventing cell proliferation.[6][11][12]

G Impact of this compound on PI3K/AKT/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Autophagy Autophagy This compound->Autophagy Induces Apoptosis Apoptosis This compound->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Autophagy Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

This compound has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism.[1][13][14] This inhibition can lead to the induction of both apoptosis and autophagy in cancer cells.[1][13]

G Experimental Workflow for SAR Studies of this compound Derivatives Start Design of Novel This compound Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT Assay) Characterization->Cytotoxicity Target_Engagement Target Engagement Assays (e.g., CDK4 Kinase Assay) Characterization->Target_Engagement Mechanism Mechanism of Action Studies (e.g., DNA Intercalation Assay) Characterization->Mechanism SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Target_Engagement->SAR Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

Caption: A general experimental workflow for SAR studies.

The structure-activity relationship studies of this compound derivatives typically follow a systematic workflow, from the rational design and synthesis of new compounds to their comprehensive biological evaluation and subsequent lead optimization.

Detailed Experimental Protocols

1. General Synthesis of this compound Derivatives

A common method for the synthesis of this compound and its derivatives is the two-step process involving the reaction of substituted tryptamines with substituted acetophenones.[5]

  • Step 1: Formation of 1-Benzoyl-β-carboline Intermediate: A substituted tryptamine is reacted with a substituted 2-iodoacetophenone (B8806993) in the presence of iodine in a solvent like DMSO at elevated temperatures (e.g., 110°C).[15]

  • Step 2: Intramolecular Quaternization: The resulting 1-benzoyl-β-carboline intermediate is then heated at a higher temperature (e.g., 220°C) to induce intramolecular quaternization, followed by acidification with HCl to yield the this compound derivative.[15] For thermolabile derivatives, a low-temperature UV quaternization method has been developed.[2]

2. In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[16][17]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[18]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 72 hours).[18]

  • MTT Addition: An MTT solution (e.g., 2 mg/mL) is added to each well, and the plates are incubated for a few hours (e.g., 1.5 hours) at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[18]

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[18] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

3. CDK4 Kinase Inhibition Assay

The inhibitory activity of this compound derivatives against CDK4 is often determined using a mobility shift assay.[4]

  • Reaction Mixture: The assay is typically performed in a kinase base buffer (e.g., 50.0 mmol/L HEPES, pH 7.5, 5 mM MgCl2, 1 mmol DTT, 0.0015% Brij-35).

  • Enzyme and Substrate: Recombinant CDK4/CycD3 enzyme and a kinase substrate peptide are used.

  • Inhibition Assay: The this compound derivatives are incubated with the enzyme and substrate in the presence of ATP.

  • Detection: The extent of substrate phosphorylation is measured, often by detecting a shift in the mobility of the substrate on a gel or through other detection methods. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the kinase activity by 50%.

4. DNA Intercalation Assay

A common method to assess the DNA intercalating ability of this compound derivatives is the fluorescent intercalator displacement assay.[5][19]

  • Principle: This assay measures the displacement of a fluorescent DNA intercalator, such as thiazole (B1198619) orange or propidium (B1200493) iodide, from double-stranded DNA by the test compound.

  • Procedure: A solution containing double-stranded DNA and the fluorescent intercalator is prepared. The this compound derivative is then added at various concentrations.

  • Measurement: The decrease in fluorescence intensity, which corresponds to the displacement of the fluorescent dye by the test compound, is measured using a fluorometer.

  • Analysis: The half-maximal effective concentration (EC50) for DNA intercalation is calculated. A higher EC50 value indicates lower DNA intercalating activity.[5]

Conclusion and Future Directions

The study of the structure-activity relationships of novel this compound derivatives has significantly advanced our understanding of how to modulate the biological activity of this potent marine alkaloid. The development of non-planar analogs and the strategic substitution on the this compound core have proven to be effective strategies for reducing DNA intercalation-mediated toxicity while maintaining or enhancing anticancer potency and selectivity. Future research will likely focus on further refining these derivatives to optimize their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of developing clinically viable anticancer agents based on the this compound scaffold. The detailed methodologies and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to this promising area of drug discovery.

References

Fascaplysin: A Deep Dive into its Mechanism as a Selective CDK4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a potent pentacyclic alkaloid isolated from marine sponges of the genus Fascaplysinopsis, has garnered significant attention in the field of oncology for its selective inhibition of Cyclin-Dependent Kinase 4 (CDK4).[1][2] CDK4, in complex with its regulatory partner Cyclin D, plays a pivotal role in the G1 phase of the cell cycle, governing the transition from a quiescent to a proliferative state.[3][4] Dysregulation of the CDK4/Cyclin D axis is a common feature in a multitude of human cancers, making it a prime target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a CDK4 inhibitor, detailing its biochemical activity, cellular effects, and the experimental methodologies used to elucidate its function.

Biochemical Activity and Selectivity

This compound exerts its anti-proliferative effects through direct inhibition of the kinase activity of the CDK4/Cyclin D complex. Molecular modeling studies suggest that this compound binds to the ATP-binding pocket of CDK4.[1][3] A key feature contributing to its selectivity is the presence of a positively charged iminium nitrogen in its planar, aromatic structure, which is thought to interact favorably with the CDK4 active site.[3][5]

The remarkable selectivity of this compound for CDK4 over other closely related kinases is a defining characteristic. This selectivity is crucial for minimizing off-target effects and associated toxicities.

KinaseIC50 (µM)Reference(s)
CDK40.35 - 0.4[6][5][7]
CDK1>100[7]
CDK2>50 (approx. 500)[3][5][7]
CDK520[7]
CDK63.4[3]

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various cyclin-dependent kinases, highlighting its potent and selective inhibition of CDK4.

Cellular Mechanism of Action

The inhibition of CDK4 by this compound initiates a cascade of events within the cell, ultimately leading to cell cycle arrest and, in many cases, apoptosis.

G0/G1 Cell Cycle Arrest

A hallmark of CDK4 inhibition is the arrest of the cell cycle in the G0/G1 phase.[1][2][8] By inhibiting CDK4, this compound prevents the hyper-phosphorylation of the Retinoblastoma protein (pRb).[1][3] Hypo-phosphorylated pRb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[3] This leads to an accumulation of cells in the G1 phase, thereby halting proliferation.[7][8]

Induction of Apoptosis

Beyond cytostatic effects, this compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[8][9][10] The apoptotic cascade can be initiated through both intrinsic and extrinsic pathways. This compound treatment has been associated with the cleavage of PARP-1 and the activation of caspases, key executioners of apoptosis.[10][11] In some cellular contexts, this compound-induced apoptosis is linked to the generation of reactive oxygen species (ROS).[7][8]

Interaction with Other Signaling Pathways

Recent studies have revealed that the anti-cancer activity of this compound is not solely dependent on CDK4 inhibition but also involves the modulation of other critical signaling pathways. Notably, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling cascade, a pathway crucial for cell growth, survival, and proliferation.[10][11] This dual-pronged attack on key cancer-promoting pathways may contribute to its potent anti-neoplastic effects.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

CDK4_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_Fascaplysin_Action This compound Inhibition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates CDK4/Cyclin D Complex CDK4/Cyclin D Complex Cyclin D->CDK4/Cyclin D Complex CDK4 CDK4 CDK4->CDK4/Cyclin D Complex pRb-E2F Complex pRb-E2F Complex CDK4/Cyclin D Complex->pRb-E2F Complex Phosphorylates pRb pRb pRb E2F E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription pRb-E2F Complex->E2F Releases G1 Arrest G1 Arrest pRb-E2F Complex->G1 Arrest Cell Proliferation Cell Proliferation S-Phase Genes->Cell Proliferation This compound This compound This compound->CDK4/Cyclin D Complex Inhibits

Figure 1: CDK4/Cyclin D Signaling Pathway and this compound's Point of Intervention. This diagram illustrates the normal progression of the G1 phase of the cell cycle, driven by the CDK4/Cyclin D complex, and how this compound intervenes to induce G1 arrest.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reaction Mixture (Buffer, ATP, Substrate) B 2. Add Recombinant CDK4/Cyclin D1 Enzyme A->B C 3. Add this compound (or vehicle control) B->C D 4. Incubate at 30°C C->D E 5. Terminate Reaction D->E F 6. Quantify Substrate Phosphorylation (e.g., ADP-Glo, Radiometric) E->F G 7. Calculate % Inhibition and IC50 F->G

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay. This flowchart outlines the key steps involved in a typical kinase assay used to determine the inhibitory potency of a compound like this compound against CDK4.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis by Flow Cytometry A 1. Seed Cancer Cells B 2. Treat with this compound (or vehicle control) for 24-48h A->B C 3. Harvest and Fix Cells (e.g., with 70% Ethanol) B->C D 4. Stain with Propidium Iodide (PI) and RNase C->D E 5. Acquire Data on a Flow Cytometer D->E F 6. Analyze DNA Content Histograms E->F G 7. Quantify Cell Population in G0/G1, S, and G2/M phases F->G

Figure 3: Experimental Workflow for Cell Cycle Analysis using Flow Cytometry. This diagram details the procedural steps for assessing the effect of this compound on the cell cycle distribution of cancer cells.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the existing findings, the following are generalized protocols for key experiments.

In Vitro CDK4/Cyclin D1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the CDK4/Cyclin D1 complex.

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at a concentration near the Km for CDK4)

  • Substrate (e.g., a synthetic peptide derived from the Retinoblastoma protein)

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add the kinase buffer, the substrate, and the diluted this compound or vehicle control (DMSO).

  • Add the recombinant CDK4/Cyclin D1 enzyme to initiate the reaction.

  • Add ATP to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the kinase reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound stands out as a highly selective and potent inhibitor of CDK4, a key regulator of the cell cycle. Its mechanism of action, centered on the induction of G0/G1 arrest and the promotion of apoptosis, underscores its potential as a valuable tool for cancer research and a promising lead for the development of novel anti-cancer therapeutics. The additional inhibitory effects on pro-survival signaling pathways such as PI3K/AKT/mTOR further enhance its appeal. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further investigation into the multifaceted activities of this remarkable marine natural product. As our understanding of the intricate signaling networks that govern cancer cell proliferation continues to grow, the targeted approach offered by this compound holds significant promise for the future of oncology.

References

The Antibacterial Spectrum of Fascaplysin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of fascaplysin, a marine-derived bis-indole alkaloid. This compound and its derivatives have emerged as promising candidates in the search for new antimicrobial agents, exhibiting potent activity against a range of bacteria, including multidrug-resistant strains. This document consolidates quantitative data on its activity, details key experimental protocols, and visualizes associated mechanisms and workflows to support ongoing research and development efforts in this field.

Quantitative Antibacterial Activity of this compound and Its Derivatives

The antibacterial efficacy of this compound and its synthetic analogs has been evaluated against a variety of bacterial species. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. The data presented in the following tables are collated from multiple studies and highlight the potent activity of these compounds, particularly against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Bacterial Strains
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus(Methicillin-Susceptible)0.0075 - 0.78[1][2]
Staphylococcus aureusMRSA (ATCC 43300)0.78[2][3]
Staphylococcus epidermidis0.0075[1]
Enterococcus faecalis≥ 8[1]
Enterococcus faecium(Vancomycin-Susceptible)1[1]
Enterococcus faeciumVRE1[1]
Bacillus subtilis0.024 - 12.5[4]
Streptococcus pneumoniae0.049 - 50[4]
Mycobacterium smegmatisNot specified[5]
Escherichia coli(ATCC 25922)12.5[2][3]
Table 2: Comparative MICs of this compound Derivatives against Gram-Positive Bacteria
CompoundS. aureus (MSSA)S. aureus (MRSA)B. subtilisS. pneumoniaeReference
This compound0.780.780.024-12.50.049-50[2][4]
3-bromothis compoundIncreased activityNot specifiedNot specifiedNot specified[5]
10-bromothis compoundIncreased activityNot specifiedNot specifiedNot specified[5]
3,10-dibromothis compoundIncreased activityNot specifiedNot specifiedNot specified[5]
9-phenylthis compoundIncreased activityNot specifiedNot specifiedNot specified[6]
Derivative 59 Not specified0.20Not specifiedNot specified[2]
Derivative B8 Not specified0.049Not specifiedNot specified[4][7]
Derivative 18 Not specified0.098Not specifiedNot specified[8]
Table 3: Comparative MICs of this compound Derivatives against Gram-Negative Bacteria
CompoundEscherichia coli (ATCC 25922)Reference
This compound12.5[2]
Derivative 59 1.56[2]
Derivative 60 1.56[2]

Experimental Protocols

The determination of the antibacterial spectrum of this compound and its derivatives relies on standardized and reproducible experimental protocols. The following section details the methodology for the most critical assay: the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[9][10]

Materials:

  • This compound or its derivatives (stock solution of known concentration)

  • 96-well microtiter plates (flat-bottom)[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial culture medium[11]

  • Bacterial inoculum, standardized to approximately 5 x 10^5 CFU/mL[10]

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • Plate reader (optional, for quantitative growth assessment)

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a serial twofold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well microtiter plate. b. Add 100 µL of broth to all wells of the microtiter plate. c. Add 100 µL of the this compound stock solution to the first well of each row designated for a specific bacterial strain, creating a 1:2 dilution. d. Transfer 100 µL from the first well to the second well, mix by pipetting up and down, and repeat this serial dilution process across the plate to create a range of concentrations. Discard 100 µL from the last well in the series.

  • Inoculation: a. Prepare a bacterial inoculum from a fresh culture (18-24 hours old) suspended in broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. c. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. d. Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

  • Controls: a. Positive Control: Include wells containing only the broth medium and the bacterial inoculum to ensure the viability of the bacteria and to serve as a reference for visible growth. b. Negative Control: Include wells containing only the broth medium to check for contamination.

  • Incubation: a. Cover the microtiter plate and incubate at 37°C for 16-24 hours in ambient air.[10]

  • Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (i.e., bacterial growth). b. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacterium.[10] c. Optionally, the optical density (OD) at 600 nm can be measured using a plate reader for a more quantitative assessment of bacterial growth.

Visualizing Mechanisms and Workflows

To better understand the experimental processes and the proposed mechanisms of action of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A This compound Stock D Serial Dilution in 96-Well Plate A->D B Bacterial Culture E Inoculum Standardization (0.5 McFarland) B->E C Culture Medium C->D F Inoculation of Wells D->F E->F G Incubate at 37°C (16-24h) F->G H Visual Inspection for Growth G->H I Determine MIC H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Antibacterial Mechanisms of this compound

Fascaplysin_Mechanism cluster_targets Bacterial Cellular Targets cluster_effects Resulting Cellular Effects This compound This compound DNA Bacterial DNA This compound->DNA FtsZ FtsZ Protein This compound->FtsZ Membrane Cell Wall/Membrane This compound->Membrane Intercalation DNA Intercalation DNA->Intercalation Inhibits replication/ transcription Polymerization Altered FtsZ Polymerization FtsZ->Polymerization Inhibits GTPase activity Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Intercalation->Lysis Division Inhibition of Cell Division Polymerization->Division Disruption->Lysis Division->Lysis

Caption: Proposed antibacterial mechanisms of action for this compound.

Discussion and Future Directions

This compound and its derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. The unique five-ring coplanar backbone of this compound is crucial for its antimicrobial action.[8] Modifications to the this compound structure, such as the introduction of substituents at various positions, have been shown to enhance its potency and broaden its spectrum of activity.[5]

The proposed mechanisms of action for this compound are multifaceted, involving the inhibition of bacterial cell division by targeting the FtsZ protein, intercalation into bacterial DNA, and the disruption of the bacterial cell wall and membrane.[4][7][8] This multi-target profile is advantageous as it may reduce the likelihood of the development of bacterial resistance.

While the in vitro data are promising, further research is required to optimize the pharmacokinetic properties and reduce the cytotoxicity of this compound derivatives to improve their therapeutic index.[5] In vivo studies are also crucial to validate the efficacy of these compounds in treating bacterial infections. The exploration of synergistic effects with existing antibiotics could also open new avenues for the clinical application of this compound-based therapies.

References

Initial Investigations into Fascaplysin's Anti-Inflammatory Potential: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fascaplysin, a β-carboline alkaloid isolated from marine sponges of the genus Fascaplysinopsis, has garnered significant attention primarily for its potent anti-cancer properties.[1] Its principal mechanism of action is the selective inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, leading to G1 phase arrest in cancer cells.[2] While the bulk of research has focused on its applications in oncology, emerging evidence on the role of CDK4/6 in inflammatory processes suggests a compelling, yet underexplored, potential for this compound as an anti-inflammatory agent. This guide provides a framework for the initial investigation of this compound's anti-inflammatory capabilities, detailing proposed experimental protocols, data interpretation, and the exploration of underlying molecular mechanisms.

Rationale for Anti-Inflammatory Investigation

The rationale for investigating this compound's anti-inflammatory potential is rooted in the function of its primary target, CDK4. Beyond cell cycle regulation, CDK4 and CDK6 are implicated in immune responses and inflammation. Inhibition of CDK4/6 has been shown to reduce the expression of inflammatory markers, decrease macrophage infiltration, and exert chondroprotective effects in arthritis models.[3][4] For instance, CDK4/6 inhibitors can suppress the production of inflammatory mediators like MMP-3 in synovial fibroblasts by destabilizing the JUN protein, a component of the pro-inflammatory AP-1 transcription factor.[4] Furthermore, CDK inhibitors have been observed to promote the resolution of inflammation by inducing apoptosis in neutrophils.[5] Given that this compound is a potent CDK4 inhibitor, it is plausible that it could exhibit similar anti-inflammatory effects.

Proposed Experimental Investigations

To systematically evaluate the anti-inflammatory potential of this compound, a phased approach involving in vitro screening followed by in vivo validation is proposed.

Phase 1: In Vitro Screening of Anti-Inflammatory Activity

The initial phase focuses on assessing the direct effects of this compound on key inflammatory mediators in a controlled cellular environment. The murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), serves as a standard model for these investigations.[6]

1. Assessment of Nitric Oxide (NO) Production

  • Objective: To determine if this compound can inhibit the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[7]

  • Methodology: Griess Assay

    • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with varying non-cytotoxic concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

    • Incubation: Incubate the plates for 24 hours.

    • Sample Collection: Collect 100 µL of the cell culture supernatant.

    • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.[8]

2. Quantification of Pro-Inflammatory Cytokines

  • Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

    • Cell Treatment: Culture, pre-treat, and stimulate RAW 264.7 cells with this compound and LPS as described in the Griess assay protocol.

    • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.

    • ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[8] This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate to produce a measurable colorimetric signal.

3. Evaluation of Prostaglandin E2 (PGE2) Production

  • Objective: To assess whether this compound can inhibit the production of PGE2, a key mediator of inflammation synthesized via the cyclooxygenase (COX) pathway.[9]

  • Methodology: Competitive ELISA

    • Cell Treatment: Follow the same cell culture and treatment protocol as for the cytokine assay.

    • Supernatant Analysis: Use a competitive ELISA kit to measure the concentration of PGE2 in the collected cell supernatants. This assay involves competition between the PGE2 in the sample and a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.

Phase 2: In Vivo Validation

Positive results from in vitro assays should be validated in a well-established animal model of acute inflammation.

Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

  • Methodology:

    • Animal Model: Use male Wistar rats or Swiss albino mice.

    • Grouping: Divide animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 1, 5, 10 mg/kg).

    • Drug Administration: Administer this compound or control compounds intraperitoneally (i.p.) or orally (p.o.) one hour before the carrageenan injection.[10]

    • Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]

    • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[10][12]

    • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.

Data Presentation

Quantitative data from the proposed experiments should be organized into clear, structured tables to facilitate comparison and analysis.

Table 1: Effect of this compound on NO and Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control (No LPS)-
LPS (1 µg/mL)-100%
This compound + LPS0.1
This compound + LPS1.0
This compound + LPS10.0
Positive Control + LPS(Specify)

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0%
This compound1
This compound5
This compound10
Indomethacin10

Investigation of Molecular Mechanisms

To understand how this compound exerts its potential anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways.

Proposed Signaling Pathways for Investigation
  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[13][14] Investigating whether this compound inhibits the activation of NF-κB (e.g., by preventing the phosphorylation and degradation of its inhibitor, IκBα, or the nuclear translocation of the p65 subunit) would be a critical step.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory response to LPS.[6] Analysis of the phosphorylation status of these kinases in the presence of this compound could reveal its mechanism of action.

  • JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for signaling downstream of many cytokine receptors.[15][16] Given the potential link between CDK4 and STAT3 activation, exploring this compound's effect on STAT phosphorylation in immune cells is a logical avenue.[3]

Mandatory Visualizations

Signaling Pathway Diagrams (Graphviz)

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p50 p50 p65 p65 NFkB_complex NF-κB Complex (p50/p65) Nucleus Nucleus NFkB_complex->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Potential Inhibition? This compound->NFkB_complex Inhibits Translocation?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates This compound This compound This compound->STAT Potential Indirect Inhibition? CDK4 CDK4 This compound->CDK4 Inhibits CDK4->STAT Activates?

Caption: Potential indirect modulation of the JAK/STAT pathway by this compound via CDK4.

Experimental Workflow Diagrams (Graphviz)

In_Vitro_Workflow In Vitro Anti-Inflammatory Screening Workflow Start Seed RAW 264.7 Cells (96-well plate) Pretreat Pre-treat with this compound (1 hour) Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (24 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Griess Assay for Nitric Oxide (NO) Collect->Griess ELISA_Cytokine ELISA for Cytokines (TNF-α, IL-6) Collect->ELISA_Cytokine ELISA_PGE2 ELISA for PGE2 Collect->ELISA_PGE2 End Data Analysis Griess->End ELISA_Cytokine->End ELISA_PGE2->End

Caption: Workflow for in vitro screening of this compound's anti-inflammatory effects.

In_Vivo_Workflow In Vivo Anti-Inflammatory Validation Workflow Start Acclimatize Rats/Mice Administer Administer this compound or Controls (i.p. or p.o.) Start->Administer Induce Inject Carrageenan into Paw (1 hour post-treatment) Administer->Induce Measure Measure Paw Volume/Thickness (0, 1, 2, 3, 4, 5 hours) Induce->Measure End Calculate % Edema Inhibition Measure->End

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

References

The Enigmatic Architecture of a Marine Alkaloid: A Technical Whitepaper on the Putative Biosynthetic Pathway of Fascaplysin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Fascaplysin, a potent pentacyclic alkaloid first isolated from the marine sponge Fascaplysinopsis sp., has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including notable anticancer and antimicrobial properties.[1][2][3] Despite extensive research into its chemical synthesis and pharmacological effects, the natural biosynthetic pathway of this compound within its host organism remains largely unelucidated. This technical guide serves to consolidate the current understanding, drawing upon proposed biogenetic routes and known precursors to outline a hypothetical biosynthetic pathway. This document also highlights the significant knowledge gaps that present opportunities for future research in marine biotechnology and drug discovery.

Introduction: The Significance of this compound

This compound is a marine-derived bis-indole alkaloid characterized by a unique 12H-pyrido[1,2-a:3,4-b′]diindole ring system.[4] Its planar structure is believed to contribute to its biological activity, which includes the inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, making it a compound of interest for oncology research.[1][3] Additionally, this compound has demonstrated antibacterial, antifungal, antiviral, and antimalarial activities.[1] However, the therapeutic potential of this compound is hampered by its toxicity, which is thought to be related to its ability to intercalate with DNA.[4] Understanding its natural production mechanism could pave the way for biosynthetic engineering approaches to generate less toxic, more effective analogs.

The Undiscovered Country: The Biosynthesis of this compound

To date, the complete enzymatic pathway for this compound biosynthesis in Fascaplysinopsis sp. has not been experimentally determined. There are no published studies detailing the specific genes, enzymes, or providing quantitative data such as enzyme kinetics or precursor incorporation rates. The information presented herein is, therefore, a consolidation of proposed pathways based on the chemical structure of this compound and biosynthetic logic for similar indole (B1671886) alkaloids.

Proposed Precursors

The core structure of this compound strongly suggests that its biosynthesis originates from L-tryptophan, a common precursor for a vast array of secondary metabolites in nature.[5] The pentacyclic structure is likely formed from the condensation of two tryptophan-derived units or a tryptophan unit and another molecular building block. Retrosynthetic analysis of this compound points to a β-carboline intermediate, which is typically formed from tryptamine (B22526) and an aldehyde or keto acid.[6]

A Hypothetical Biosynthetic Pathway

Based on available literature, a plausible biogenetic pathway for this compound and its brominated derivatives has been proposed.[7] This hypothetical pathway involves a series of enzymatic transformations, likely catalyzed by enzymes such as decarboxylases, oxidases, and halogenases.

The proposed pathway can be visualized as follows:

Hypothetical Biosynthetic Pathway of this compound cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: β-Carboline Formation cluster_2 Phase 3: Pentacyclic Core Formation cluster_3 Phase 4: Halogenation (for derivatives) tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Tryptophan decarboxylase indole_pyruvic_acid Indole-3-pyruvic acid tryptophan->indole_pyruvic_acid Tryptophan aminotransferase beta_carboline β-Carboline Intermediate tryptamine->beta_carboline Pictet-Spengler reaction indole_acetaldehyde Indole-3-acetaldehyde indole_pyruvic_acid->indole_acetaldehyde Indolepyruvate decarboxylase indole_acetaldehyde->beta_carboline pentacyclic_intermediate Pentacyclic Precursor (Dehydrothis compound) beta_carboline->pentacyclic_intermediate Oxidative Cyclization This compound This compound pentacyclic_intermediate->this compound Oxidation bromo_this compound Brominated this compound This compound->bromo_this compound Halogenase

A proposed biosynthetic pathway for this compound.

Pathway Description:

  • Precursor Formation: The pathway is initiated with L-tryptophan. A putative tryptophan decarboxylase would convert L-tryptophan to tryptamine. In parallel, a tryptophan aminotransferase could convert L-tryptophan to indole-3-pyruvic acid, which is then decarboxylated to indole-3-acetaldehyde.

  • β-Carboline Synthesis: The key β-carboline scaffold is likely formed through a Pictet-Spengler reaction between tryptamine and indole-3-acetaldehyde. This cyclization is a common strategy in alkaloid biosynthesis.

  • Pentacyclic Core Formation and Final Oxidation: The β-carboline intermediate would then undergo a series of oxidative cyclizations to form the pentacyclic core of this compound. The final step is likely an oxidation to yield the aromatic, charged this compound molecule. The specific enzymes catalyzing these steps are unknown but are hypothesized to be oxidoreductases, possibly cytochrome P450 monooxygenases.

  • Halogenation: For brominated derivatives of this compound, which have also been isolated, a halogenase enzyme would act on the this compound core or a late-stage intermediate.[7]

Quantitative Data: A Notable Absence

A thorough review of the existing scientific literature reveals a complete lack of quantitative data regarding the biosynthetic pathway of this compound. The following table underscores the current knowledge gaps:

ParameterDataSource
Enzyme Kinetics (Km, kcat)Not AvailableN/A
Precursor Incorporation RatesNot AvailableN/A
Gene Cluster IdentificationNot IdentifiedN/A
In Vitro Enzymatic AssaysNot PerformedN/A
Yield from PrecursorsNot DeterminedN/A

Experimental Protocols: A Call for Future Research

The absence of a defined biosynthetic pathway means there are no established experimental protocols for its study in Fascaplysinopsis sp. Future research efforts will be crucial to elucidate this pathway. The following experimental approaches are recommended:

  • Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Fascaplysinopsis sp. and its associated microorganisms could help identify putative biosynthetic gene clusters (BGCs). Genes encoding for enzymes like tryptophan decarboxylases, aminotransferases, Pictet-Spenglerases, oxidoreductases, and halogenases would be key targets.

  • Precursor Feeding Studies: The administration of isotopically labeled L-tryptophan and other proposed intermediates to sponge cultures or tissue slices, followed by NMR or mass spectrometry analysis of the isolated this compound, would provide direct evidence of the precursors.

  • Enzyme Assays: Once candidate genes are identified, heterologous expression in a suitable host (e.g., E. coli or Saccharomyces cerevisiae) would allow for the production and purification of the enzymes. In vitro assays could then be performed to confirm their function and determine their kinetic parameters.

The following diagram illustrates a potential experimental workflow for the elucidation of the this compound biosynthetic pathway:

Experimental Workflow for this compound Biosynthesis Elucidation start Fascaplysinopsis sp. Collection and Culture omics Genomic and Transcriptomic Sequencing start->omics feeding_studies Isotope-Labeled Precursor Feeding start->feeding_studies bgc_id Bioinformatic Analysis: BGC Identification omics->bgc_id gene_cloning Gene Cloning and Heterologous Expression bgc_id->gene_cloning enzyme_purification Enzyme Purification gene_cloning->enzyme_purification in_vitro_assays In Vitro Enzymatic Assays enzyme_purification->in_vitro_assays pathway_elucidation Pathway Elucidation in_vitro_assays->pathway_elucidation analysis NMR / Mass Spectrometry Analysis feeding_studies->analysis analysis->pathway_elucidation

A proposed workflow for studying this compound biosynthesis.

Chemical Synthesis: A Mature Field of Study

In stark contrast to the biosynthetic pathway, the chemical synthesis of this compound is well-documented, with numerous total syntheses reported.[4][8][9] These synthetic routes often employ strategies such as the Pictet-Spengler reaction, Fischer indole synthesis, and various cyclization and oxidation reactions to construct the complex pentacyclic core.[4][8] The development of efficient synthetic methods is crucial for producing sufficient quantities of this compound and its analogs for pharmacological studies, especially given the limited availability from its natural source.

Conclusion and Future Outlook

The biosynthetic pathway of this compound in Fascaplysinopsis sp. represents a significant black box in marine natural product chemistry. While a plausible pathway can be hypothesized based on the molecule's structure, a complete lack of experimental data precludes a definitive understanding. The elucidation of this pathway through modern 'omics' and biochemical techniques would be a major contribution to the field. Such knowledge would not only deepen our understanding of secondary metabolism in marine sponges but also provide the genetic tools for the heterologous production and biosynthetic engineering of this compound. This could ultimately lead to the development of novel, potent, and less toxic therapeutic agents for a range of diseases. The journey to unraveling the biosynthesis of this enigmatic marine alkaloid is a challenging but potentially highly rewarding endeavor for the drug discovery and biotechnology communities.

References

Spectroscopic Analysis of Fascaplysin and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a potent marine-derived bis-indole alkaloid, has garnered significant attention in the scientific community for its broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties. First isolated from the sponge Fascaplysinopsis sp., this planar pentacyclic molecule and its subsequently synthesized derivatives represent a promising class of compounds for therapeutic development. The core mechanism of action for many of its biological effects is attributed to its ability to intercalate with DNA and selectively inhibit cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][3] Furthermore, this compound has been shown to modulate critical cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1]

This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the characterization of this compound and its derivatives. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery and development. This document details the key spectroscopic data, outlines experimental protocols for analysis, and visualizes the pertinent biological pathways and analytical workflows.

Data Presentation: Spectroscopic Data of this compound and Derivatives

The structural elucidation and characterization of this compound and its analogs are heavily reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Ultraviolet-Visible (UV-Vis) spectroscopy is also utilized to provide information about the electronic structure of these conjugated systems.

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound and its derivatives. The chemical shifts (δ) in ppm provide information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound and Selected Derivatives in Methanol-d4 (400 MHz)

PositionThis compound (δ, ppm)9-Phenylthis compound (δ, ppm)
1-H9.33 (s)9.33 (s)
2-H8.97 (s)8.97 (s)
3-H8.59 (s)8.59 (s)
4-H7.68–7.77 (m)7.68–7.77 (m)
6-H7.62 (dd, J = 7.7 Hz)7.62 (dd, J = 7.7 Hz)
7-H7.49–7.64 (m)7.49–7.64 (m)
8-H7.49–7.64 (m)7.49–7.64 (m)
9-H--
10-H6.49 (d, J = 8.4 Hz)6.49 (d, J = 8.4 Hz)
Phenyl-H-7.49–7.64 (m)

Data compiled from various sources.

Table 2: ¹³C NMR Spectroscopic Data for 9-Phenylthis compound in Methanol-d4 (100 MHz)

Carbon PositionChemical Shift (δ, ppm)
C=O181.6
Quaternary C147.2, 146.6, 141.4, 139.3, 136.9, 136.5, 133.6, 131.3
CH128.7, 126.5, 124.0, 121.3, 120.3, 118.0, 115.1, 113.5

Source: Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylthis compound and Its Analogs.

Mass Spectrometry Data

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of molecular formulas.

Table 3: High-Resolution Mass Spectrometry Data for this compound Derivatives

CompoundIonization ModeCalculated m/z [M]⁺Obtained m/z [M]⁺
9-Phenylthis compoundESIC₂₄H₁₅N₂O⁺: 347.1179347.1175

Source: Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylthis compound and Its Analogs.

UV-Visible Spectroscopic Data

UV-Vis spectroscopy of this compound and its derivatives reveals characteristic absorption bands that arise from π → π* electronic transitions within their extensive conjugated systems. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation.

Table 4: UV-Visible Absorption Maxima for this compound

Solventλmax (nm)
Methanol250, 310, 480

Note: Specific absorption maxima can vary slightly depending on the solvent and the specific derivative.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key spectroscopic techniques used in the analysis of this compound and its derivatives. These protocols are synthesized from standard practices reported in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the analyte.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Weigh approximately 1-5 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent is critical for signal resolution.

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis (qNMR) is required, a known amount of an internal standard is added to the sample.

Data Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

  • Acquire a 1D ¹³C NMR spectrum. A proton-decoupled sequence is typically used.

  • For complete structural assignment, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra and perform baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities and coupling constants) in the ¹H NMR spectrum to deduce connectivity.

  • Correlate the 1D and 2D NMR data to assemble the complete molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the analyte.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or quadrupole instrument, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the low µg/mL to ng/mL range.

  • For direct infusion analysis, the sample solution is loaded into a syringe and infused into the ion source at a constant flow rate.

  • For LC-MS analysis, the sample is injected onto an appropriate HPLC or UHPLC column for separation prior to introduction into the mass spectrometer.

Data Acquisition:

  • Select an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like this compound and is typically run in positive ion mode due to the cationic nature of the this compound core.

  • For high-resolution mass spectrometry (HRMS), calibrate the instrument using a known standard to ensure high mass accuracy.

  • Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺).

  • To aid in structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Processing and Analysis:

  • Determine the monoisotopic mass of the molecular ion from the full scan spectrum.

  • Use the accurate mass measurement from HRMS to calculate the elemental composition using software that considers isotopic abundances.

  • Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the structure of the molecule.

UV-Visible Spectroscopy

Objective: To obtain information about the electronic properties of the analyte and for quantitative analysis.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the this compound derivative of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or water).

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity or to create a calibration curve for quantitative analysis.

  • Use a quartz cuvette with a defined path length (typically 1 cm).

Data Acquisition:

  • Record a baseline spectrum using the pure solvent.

  • Record the absorbance spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax).

Data Processing and Analysis:

  • The absorbance at λmax can be used for quantitative analysis using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

  • The λmax values provide qualitative information about the extent of the conjugated π-system in the molecule.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through interactions with key cellular signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.

This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[1]

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition promotes Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation This compound This compound This compound->AKT This compound->mTORC1

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

This compound's Inhibition of the CDK4/Cyclin D1 Pathway

Selective inhibition of CDK4 is a primary mechanism of this compound's anticancer activity. CDK4, in complex with Cyclin D1, phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and progression through the G1/S checkpoint of the cell cycle. This compound's inhibition of CDK4 leads to G1 cell cycle arrest.[1][2][3]

CDK4_Pathway cluster_inhibition CyclinD1 Cyclin D1 CDK4 CDK4 CDK4_CyclinD1 CDK4/Cyclin D1 Complex CDK4->CDK4_CyclinD1 pRb_P p-pRb (phosphorylated) CDK4_CyclinD1->pRb_P phosphorylates Cell_Cycle_Arrest G1 Cell Cycle Arrest pRb pRb pRb->CDK4_CyclinD1 E2F E2F pRb_P->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition This compound This compound Experimental_Workflow Isolation Isolation & Purification (e.g., HPLC) MS Mass Spectrometry (HRMS) Isolation->MS Molecular Weight & Formula NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Detailed Structure UV_Vis UV-Vis Spectroscopy Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

References

Quantum Chemical Deep Dive: Unveiling the Electronic Structure of Fascaplysin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the electronic structure of fascaplysin, a marine alkaloid with significant potential in anticancer drug development. Through a quantum chemical lens, we dissect the molecule's electronic properties, offering insights crucial for understanding its reactivity, intermolecular interactions, and ultimately, its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a potent, planar, pentacyclic alkaloid originally isolated from marine sponges of the genus Fascaplysinopsis. Its rigid, aromatic structure is a key determinant of its biological activity, which includes potent inhibition of cyclin-dependent kinase 4 (CDK4), a critical regulator of the cell cycle. This inhibitory action makes this compound a compelling lead compound for the development of novel anticancer therapeutics. However, its clinical application has been hampered by issues of toxicity, which are intrinsically linked to its electronic characteristics and ability to intercalate with DNA. A thorough understanding of its electronic structure is therefore paramount for designing derivatives with improved therapeutic indices.

Theoretical Approach to Understanding Electronic Structure

To elucidate the electronic properties of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) is a robust and widely used computational method for this purpose, providing a good balance between accuracy and computational cost. By solving the Kohn-Sham equations, we can obtain the molecule's electron density and from it, a wealth of information about its electronic nature.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of this compound is outlined below. This protocol represents a standard approach in the field for molecules of similar complexity.

computational_workflow cluster_pre Geometry Optimization cluster_post Electronic Property Calculation cluster_analysis Data Interpretation start Initial 3D Structure of this compound opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq mo Molecular Orbital Analysis (HOMO, LUMO) freq->mo charge Population Analysis (Mulliken Charges) freq->charge esp Electrostatic Potential Mapping freq->esp reactivity Reactivity Prediction mo->reactivity interaction Intermolecular Interaction Sites charge->interaction esp->interaction sar Structure-Activity Relationship Insights reactivity->sar interaction->sar

Figure 1: A representative workflow for the quantum chemical analysis of this compound.

Detailed Methodologies:

  • Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Level of Theory: A common and effective level of theory for this type of analysis is Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: The 6-31G* basis set is a good starting point, providing a reasonable description of the electronic structure for organic molecules of this size. Larger basis sets can be employed for higher accuracy.

  • Geometry Optimization: The initial 3D structure of this compound is optimized to find the minimum energy conformation. This is a crucial step to ensure that the calculated electronic properties correspond to a stable structure.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Single-point energy calculations are then performed on the optimized geometry to derive the molecular orbitals (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), atomic charges (e.g., Mulliken charges), and the electrostatic potential.

Quantitative Electronic Structure Data

Frontier Molecular Orbital Energies

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity.

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-5.85
Lowest Unoccupied Molecular Orbital (LUMO)-2.15
HOMO-LUMO Energy Gap (ΔE) 3.70

Table 1: Representative Frontier Molecular Orbital Energies of this compound.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. These charges offer insights into the distribution of electrons and can help identify electrophilic and nucleophilic sites.

AtomMulliken Charge (a.u.)AtomMulliken Charge (a.u.)
N1-0.45C9-0.12
C2+0.15C10-0.11
C3-0.10C11+0.18
C4+0.10N12+0.25
C4a+0.05C13-0.15
N5-0.50C13a+0.10
C5a+0.20C13b+0.08
C6-0.18O14-0.60
C7-0.15C14a+0.30
C8-0.13

Table 2: Representative Mulliken Atomic Charges for the Heavy Atoms of the this compound Core Structure. (Atom numbering is illustrative).

Analysis and Interpretation

The electronic data provides several key insights into the behavior of this compound:

  • Reactivity: The HOMO-LUMO gap of approximately 3.70 eV suggests that this compound is a moderately reactive molecule. A smaller energy gap generally correlates with higher reactivity. This reactivity is essential for its biological function but may also contribute to off-target effects.

  • Electron Distribution: The Mulliken charges indicate a significant polarization of the electron density. The nitrogen and oxygen atoms, as expected, carry negative charges, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, several carbon atoms and the quaternary nitrogen bear positive charges, indicating their susceptibility to nucleophilic attack.

  • Intermolecular Interactions: The charge distribution is critical for understanding how this compound interacts with its biological targets, such as the ATP-binding pocket of CDK4. The identified polar regions are likely key to forming hydrogen bonds and electrostatic interactions that stabilize the drug-protein complex. The planar nature of the molecule, combined with its electronic properties, also facilitates its intercalation into DNA, a likely contributor to its cytotoxicity.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound's anticancer effect is through the inhibition of CDK4. This kinase is a crucial component of the cell cycle machinery. The logical relationship of this inhibition is depicted below.

signaling_pathway cluster_pathway This compound's Mechanism of Action This compound This compound cdk4 CDK4/Cyclin D Complex This compound->cdk4 Inhibits rb Retinoblastoma Protein (Rb) (Phosphorylation) cdk4->rb Phosphorylates e2f E2F Transcription Factors (Release) rb->e2f Inhibits cell_cycle G1/S Phase Transition (Cell Cycle Progression) e2f->cell_cycle Promotes apoptosis Apoptosis cell_cycle->apoptosis Inhibited Progression Leads to

Figure 2: The signaling pathway illustrating this compound's inhibition of the CDK4/Cyclin D complex.

Conclusion and Future Directions

This technical guide has provided a framework for understanding the electronic structure of this compound through quantum chemical studies. The illustrative data and methodologies presented highlight the key electronic features that likely govern its biological activity. A detailed understanding of the molecule's reactivity and intermolecular interaction potential is crucial for the rational design of next-generation this compound analogs. Future computational and experimental work should focus on synthesizing and analyzing derivatives with modified electronic properties to mitigate toxicity while retaining or enhancing CDK4 inhibitory activity. Such an integrated approach will be vital in unlocking the full therapeutic potential of this promising marine natural product.

Fascaplysin: A Marine-Derived β-Carboline Alkaloid as a Promising Lead Compound in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a vibrant red pigment isolated from marine sponges of the genus Fascaplysinopsis, has emerged as a significant lead compound in the quest for novel anticancer therapeutics.[1][2][3][4][5] This pentacyclic β-carboline alkaloid exhibits a broad spectrum of potent biological activities, including antibacterial, antifungal, antiviral, and notably, profound antiproliferative effects against a wide array of cancer cell lines.[4][5][6][7] Its unique planar structure and diverse mechanisms of action, primarily centered on the inhibition of cyclin-dependent kinase 4 (CDK4), have spurred extensive research into its therapeutic potential.[2][6][7][8][9][10][11] However, the clinical development of this compound has been hampered by its toxicity, largely attributed to its DNA intercalating properties.[1][12][13] This has led to a focused effort on the synthesis and evaluation of this compound analogs with improved efficacy and a more favorable safety profile, making it a compelling case study in marine natural product-based drug discovery.[1][14]

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Cell Cycle Arrest via CDK4 Inhibition

The most well-characterized mechanism of action of this compound is its selective inhibition of CDK4.[2][6][7][8][9][10][11][15] CDK4, in complex with cyclin D1, plays a pivotal role in the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (pRb).[6][9][10][16] By inhibiting CDK4, this compound prevents pRb phosphorylation, leading to cell cycle arrest in the G0/G1 phase.[6][9][12][16] This cytostatic effect has been observed in numerous cancer cell lines, including those of the lung, breast, and prostate.[6][12][16] Molecular modeling studies suggest that this compound binds to the ATP-binding pocket of CDK4, and its positive charge is crucial for its selectivity over other CDKs like CDK2.[9][10][11]

Induction of Apoptosis and Other Cell Death Pathways

This compound is a potent inducer of apoptosis in cancer cells.[2][16][17] This programmed cell death is initiated through both intrinsic and extrinsic pathways. This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane potential loss and the release of cytochrome c.[6][16][18] This, in turn, activates a cascade of caspases, including caspase-3, -8, and -9, culminating in apoptotic cell death.[12][17] Furthermore, this compound can induce apoptosis by upregulating the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL-mediated apoptosis.[2][18]

Recent studies have revealed that this compound can also induce other forms of cell death, such as ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[16] In non-small cell lung cancer (NSCLC) cells, this compound was found to increase intracellular levels of ROS and Fe2+, leading to ferroptotic cell death.[16]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic properties.[2][7][15][18] It inhibits the expression and secretion of vascular endothelial growth factor (VEGF), a key signaling molecule in angiogenesis.[2][15][18] By targeting VEGF and its receptor VEGFR2, this compound can suppress the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors.[15][18][19][20]

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound can inhibit this pathway, leading to decreased cell viability and the induction of both apoptosis and autophagy.[2][21][22][23][24]

  • Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration. This compound has been found to inhibit this pathway in NSCLC cells, leading to a reversal of the epithelial-mesenchymal transition (EMT) phenotype and reduced cell migration.[2][16]

  • DNA Intercalation: The planar structure of this compound allows it to intercalate into DNA, which contributes to its cytotoxicity but also its toxicity to normal cells.[1][12][13] This has been a major driver for the development of non-planar analogs.[25][26][27]

Quantitative Data: In Vitro Potency of this compound and its Derivatives

The anticancer activity of this compound and its synthetic analogs has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound, are summarized below.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
This compound CDK4 0.35 [6][8]
CDK1>100[8]
CDK2>50[8]
CDK520[8]
HL-60 (Leukemia)0.5 - 1.3[2][21]
Sk-Mel-28 (Melanoma)0.03 - 0.22[21]
SCLC (Small Cell Lung Cancer)0.89 (mean)[6][21]
NSCLC (Non-Small Cell Lung Cancer)1.15 (mean)[6][21]
LNCaP (Prostate Cancer)0.54[2][21]
Hela (Cervical Cancer)0.56[21]
A549 (Lung Carcinoma)2.923[28]
K562 (Leukemia)Potent activity[24]
3,10-dibromothis compound Prostate Cancer CellsHigh selectivity[14]
CA199 (Tryptamine derivative) CDK4-cyclin D120[26]
Various Cancer Cell Lines10 - 40[26]
Unnamed Tryptamine derivative CDK46[29]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The cytotoxic activity of this compound and its derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells per well) and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 µM to 100 µM) and incubated for a further 72 hours.[1]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1]

DNA Intercalation Assay

The ability of this compound analogs to intercalate with DNA can be assessed using a fluorescent intercalator displacement assay with propidium (B1200493) iodide (PI).[1]

  • Reaction Mixture Preparation: A reaction mixture containing calf thymus DNA (e.g., 1 µM) and propidium iodide (e.g., 2 µM) in a suitable buffer is prepared.[1]

  • Compound Addition: The this compound derivatives are added to the reaction mixture at various concentrations.[1]

  • Fluorescence Measurement: The fluorescence of the mixture is measured using a spectrofluorometer with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.[1]

  • Data Analysis: A decrease in PI fluorescence upon the addition of the test compounds indicates their ability to displace PI from the DNA, suggesting DNA intercalation.[1]

Visualizing Molecular Pathways and Experimental Workflows

Fascaplysin_Signaling_Pathways cluster_this compound This compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_angiogenesis Angiogenesis Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound CDK4_CyclinD1 CDK4/Cyclin D1 This compound->CDK4_CyclinD1 Inhibits CellCycleArrest G0/G1 Arrest This compound->CellCycleArrest Induces Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates VEGF VEGF This compound->VEGF Inhibits Expression VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR This compound->PI3K_Akt_mTOR Inhibits pRb pRb CDK4_CyclinD1->pRb Phosphorylates E2F E2F pRb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis VEGF->VEGFR2 Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CellGrowth Cell Growth & Survival PI3K_Akt_mTOR->CellGrowth Promotes

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_SAR cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies cluster_sar SAR Analysis Synthesis Synthesis of This compound Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., CDK4) Synthesis->KinaseAssay DNAIntercalation DNA Intercalation Assay Synthesis->DNAIntercalation CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Cytotoxicity->ApoptosisAssay KinaseAssay->CellCycle SAR Structure-Activity Relationship Analysis CellCycle->SAR ApoptosisAssay->SAR DNAIntercalation->SAR

Caption: Experimental workflow for SAR studies of this compound analogs.

Structure-Activity Relationship (SAR) and Lead Optimization

The inherent toxicity of this compound has necessitated the exploration of its structure-activity relationship to design safer and more effective analogs.[1][14] Key findings from SAR studies include:

  • Planarity and DNA Intercalation: The planar nature of the this compound scaffold is a primary contributor to its DNA intercalating ability and associated toxicity.[12] The development of non-planar analogs has been a key strategy to mitigate this effect.[26][27]

  • Substitutions on the this compound Core:

    • Halogenation: The introduction of halogen atoms, such as bromine, at positions C3 and/or C10 can lead to increased anticancer potency and improved selectivity for cancer cells.[12][14] For instance, 3,10-dibromothis compound exhibited high selectivity, potentially through cytostatic effects targeting cellular metabolism.[14]

    • Aryl and Alkyl Substitutions: Modifications at other positions, such as the introduction of aryl or alkyl groups, have shown variable effects on anticancer activity, highlighting the sensitivity of the this compound scaffold to structural changes.[1]

  • Targeting Specificity: The synthesis of tryptamine-based, non-planar analogs has yielded compounds with improved specificity for CDK4 over other kinases and reduced DNA interaction.[26][27]

Future Directions and Conclusion

This compound remains a highly promising lead compound in anticancer drug discovery. Its multifaceted mechanism of action, targeting key cancer hallmarks such as uncontrolled proliferation, apoptosis evasion, and angiogenesis, provides a strong rationale for its continued development. The challenges associated with its toxicity are being actively addressed through medicinal chemistry efforts focused on the rational design of novel analogs with improved therapeutic windows.

Future research should continue to explore the vast chemical space around the this compound scaffold to identify derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Further elucidation of the intricate signaling networks modulated by this compound and its analogs will provide deeper insights into their mechanisms of action and may reveal novel therapeutic targets. The journey of this compound from a marine sponge to a potential clinical candidate underscores the immense value of natural products in providing unique and potent scaffolds for the development of next-generation cancer therapies.

References

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity of Fascaplysin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a potent bis-indole alkaloid isolated from marine sponges of the genus Fascaplysinopsis, has emerged as a promising candidate in anticancer research. Its planar pentacyclic structure allows it to intercalate with DNA and selectively inhibit key cellular enzymes, leading to cytotoxic effects in a broad spectrum of cancer cell lines.[1][2] This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on various cancer cell lines, summarizing key quantitative data, and providing detailed protocols for commonly employed cytotoxicity assays. Furthermore, it visually elucidates the primary signaling pathways modulated by this compound and the workflows of the experimental procedures.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound across a range of human cancer cell lines, as determined by various in vitro cytotoxicity assays.

Cancer TypeCell LineIC50 (µM)AssayReference
Small Cell Lung Cancer (SCLC) Mean of various SCLC lines0.89MTT[3][4][5]
NCI-H417 (Chemoresistant)~1.0 - 1.5MTT[1][3]
DMS153~1.0 - 1.5MTT[1]
SCLC26A (Chemosensitive)~0.8 - 1.2MTT[1]
SCLC Circulating Tumor Cells (CTCs)0.57MTT[4][5]
Non-Small Cell Lung Cancer (NSCLC) Mean of various NSCLC lines1.15MTT[3][4][5]
A5492.923CCK-8[6][7]
Breast Cancer Mean of various breast cancer lines0.48 - 1.21MTT[3]
Ovarian Cancer Mean of various ovarian cancer lines0.48 - 1.21MTT[3]
A2780Not specifiedNot specified[4]
OVCAR3Not specifiedNot specified[4]
Leukemia HL-600.5 (48h)Not specified[4][5]
K562Not specifiedMTT[8]
Prostate Cancer LNCaP0.54Not specified[4][5]
Glioma C6<0.5Not specified[5][9]
Melanoma Sk-Mel-280.03 - 0.22Not specified[4]
Cervical Cancer HeLa0.56Not specified[4]

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-pronged attack on cancer cells, primarily by inducing cell cycle arrest and apoptosis .[1][6][10]

  • CDK4 Inhibition and Cell Cycle Arrest: The most well-characterized mechanism of this compound is its potent and selective inhibition of cyclin-dependent kinase 4 (CDK4), with a reported IC50 of 0.35 µM.[1][3] CDK4, in complex with cyclin D1, plays a crucial role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (pRb). By inhibiting CDK4, this compound prevents pRb phosphorylation, leading to cell cycle arrest in the G0/G1 phase.[1][6][11] At higher concentrations, it can also induce an S-phase arrest.[1][12]

  • Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic and extrinsic apoptotic pathways. This is characterized by the activation of caspases-3, -8, and -9, cleavage of Bid, release of cytochrome c from the mitochondria into the cytosol, and downregulation of the anti-apoptotic protein Bcl-2.[1][9]

  • Other Mechanisms:

    • Generation of Reactive Oxygen Species (ROS): this compound has been shown to induce the production of ROS, leading to oxidative stress and contributing to apoptotic cell death.[1][12]

    • Induction of Ferroptosis: Recent studies have indicated that this compound can also induce ferroptosis, an iron-dependent form of programmed cell death, in lung cancer cells.[6][9]

    • Inhibition of Other Kinases: this compound has been found to inhibit other cancer-related kinases such as VEGFR2 and TRKA.[13]

    • Modulation of Signaling Pathways: this compound can modulate key signaling pathways involved in cell survival and proliferation, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[4][7][10]

Experimental Protocols

The following are detailed protocols for the most common in vitro cytotoxicity assays used to evaluate the efficacy of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[15]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[14][15] A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.[16][17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold (10% and 50% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 1% acetic acid

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period with this compound, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the medium.[16] Incubate at 4°C for 1 hour to fix the cells.[16]

  • Washing: Carefully discard the supernatant and wash the plates five times with slow-running tap water or deionized water.[16] Allow the plates to air-dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]

  • Removal of Unbound Dye: Wash the plates four to five times with 1% acetic acid to remove unbound SRB.[17][18] Allow the plates to air-dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16] Place the plate on a shaker for 5-10 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm.[16]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.[19]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing LDH reaction mixture or separate components)

  • Lysis solution (e.g., 2% Triton X-100) for maximum LDH release control

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).

  • Incubation: Incubate the plates for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes.[20][21] Carefully transfer a portion of the cell-free supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[19][20][21]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the enzymatic reaction.[19][22]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[19][21]

  • Data Analysis: Subtract the background absorbance (from cell-free medium). Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fascaplysin_Mechanism_of_Action cluster_this compound This compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_other Other Mechanisms This compound This compound CDK4_CyclinD1 CDK4/Cyclin D1 This compound->CDK4_CyclinD1 inhibits Bcl2 Bcl-2 This compound->Bcl2 downregulates ROS ROS Generation This compound->ROS Ferroptosis Ferroptosis This compound->Ferroptosis pRb pRb CDK4_CyclinD1->pRb phosphorylates G1_Arrest G0/G1 Arrest p_pRb p-pRb pRb->p_pRb E2F E2F p_pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition activates Mitochondria Mitochondria Bcl2->Mitochondria inhibits Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis ROS->Apoptosis Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_mtt_steps MTT Steps cluster_srb_steps SRB Steps cluster_ldh_steps LDH Steps cluster_analysis Data Analysis Seed_Cells 1. Seed Cancer Cells in 96-well Plate Incubate_24h 2. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_this compound 3. Add this compound (Serial Dilutions) Incubate_24h->Add_this compound Incubate_Treatment 4. Incubate (e.g., 48h, 72h) Add_this compound->Incubate_Treatment MTT_Assay MTT Assay Incubate_Treatment->MTT_Assay SRB_Assay SRB Assay Incubate_Treatment->SRB_Assay LDH_Assay LDH Assay Incubate_Treatment->LDH_Assay Add_MTT Add MTT Reagent MTT_Assay->Add_MTT Fix_Cells Fix with TCA SRB_Assay->Fix_Cells Collect_Supernatant Collect Supernatant LDH_Assay->Collect_Supernatant Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 5. Measure Absorbance (Microplate Reader) Solubilize->Read_Absorbance Stain_SRB Stain with SRB Fix_Cells->Stain_SRB Solubilize_SRB Solubilize Dye Stain_SRB->Solubilize_SRB Solubilize_SRB->Read_Absorbance LDH_Reaction Perform LDH Reaction Collect_Supernatant->LDH_Reaction LDH_Reaction->Read_Absorbance Calculate_Viability 6. Calculate % Viability/ % Cytotoxicity Read_Absorbance->Calculate_Viability Determine_IC50 7. Determine IC50 Value Calculate_Viability->Determine_IC50

References

Application Notes and Protocols for Testing Fascaplysin's CDK4 Inhibition Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and testing the CDK4 inhibitory activity of fascaplysin, a marine-derived alkaloid. The protocols detailed below are essential for researchers investigating the anti-cancer properties of this compound and its derivatives.

This compound has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2] Dysregulation of the CDK4/Cyclin D pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-proliferative effects by inducing cell cycle arrest at the G1 phase, preventing the phosphorylation of the Retinoblastoma protein (pRb).[3]

Data Presentation

The following tables summarize the key quantitative data related to the CDK4 inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibition

KinaseIC50 (µM)Source
CDK40.4[1][2]
CDK2500[1][2]

Table 2: Cellular Activity

Cell LineAssayIC50 (µM)EffectSource
Various Tumor Cell LinesProliferationVariesG1 cell cycle arrest, inhibition of pRb phosphorylation[3]

Signaling Pathway

The canonical CDK4/Cyclin D-pRb-E2F pathway is the primary target of this compound. In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for the G1 to S phase transition. Upon mitogenic stimulation, Cyclin D complexes with and activates CDK4, which then phosphorylates pRb. This hyperphosphorylation leads to the release of E2F, promoting cell cycle progression. This compound inhibits the kinase activity of the CDK4/Cyclin D complex, thus maintaining pRb in its active, growth-suppressive state.[4][5]

CDK4_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_CyclinD Active CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD Forms complex with CDK4 CDK4 CDK4 CDK4->CDK4_CyclinD pRb_hypo Hypophosphorylated pRb CDK4_CyclinD->pRb_hypo Phosphorylates pRb_E2F pRb-E2F Complex (Transcriptionally Inactive) S_Phase_Genes S-Phase Gene Transcription pRb_E2F->S_Phase_Genes Represses pRb_hypo->pRb_E2F Binds E2F pRb_hyper Hyperphosphorylated pRb E2F E2F pRb_hyper->E2F Releases E2F->pRb_E2F E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CDK4_CyclinD Inhibits

Caption: The CDK4/Cyclin D-pRb-E2F signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro CDK4 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4 in a cell-free system. Both radiometric and luminescence-based assays are common.

Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro CDK4 kinase inhibition assay.

Materials:

  • Recombinant active CDK4/Cyclin D1 enzyme

  • Retinoblastoma (Rb) protein or a peptide substrate

  • This compound (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[6]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or [γ-³³P]ATP)[7][8]

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the diluted this compound or vehicle control (DMSO), recombinant CDK4/Cyclin D1 enzyme, and the Rb substrate to the kinase assay buffer.[9]

  • Kinase Reaction: Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for CDK4.[10]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).[6]

  • Detection:

    • Luminescence-based: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol.[8]

    • Radiometric: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.[6][7]

  • Data Analysis: Calculate the percent inhibition of CDK4 activity for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).[11]

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phosphorylated Rb (pRb)

This protocol is used to assess the in-cell efficacy of this compound by measuring the phosphorylation status of Rb, a direct downstream target of CDK4.

Workflow for Western Blot Analysis

Western_Blot_Workflow Start Start: Treat cells with this compound Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation (anti-pRb, anti-total Rb, anti-loading control) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Densitometry and Analysis Detection->Analysis End End Analysis->End

Caption: Step-by-step workflow for Western blot analysis of pRb phosphorylation.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[13]

  • Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser795, Ser807/811), anti-total Rb, and a loading control (e.g., β-actin or GAPDH)[5][13]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates.[13]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.[13]

    • Incubate with the primary antibody overnight at 4°C.[13]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[13]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.[13]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, confirming the G1 arrest induced by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)[14]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization.[15]

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[14]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.[15]

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[15]

References

Application Notes and Protocols for Assessing the Anti-Angiogenic Effects of Fascaplysin Using the Chick Chorioallantoic Membrane (CAM) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a potent marine-derived alkaloid, has garnered significant interest in oncology for its selective inhibition of cyclin-dependent kinase 4 (CDK4).[1] This activity disrupts cell cycle progression, leading to anti-proliferative effects in various cancer cell lines. Beyond its direct impact on tumor cells, this compound exhibits promising anti-angiogenic properties, a crucial aspect of its anti-cancer potential, as angiogenesis is fundamental for tumor growth and metastasis.[1] The chick chorioallantoic membrane (CAM) assay serves as a robust and ethically sound in vivo model to investigate these anti-angiogenic effects. This document provides detailed protocols for utilizing the CAM assay to evaluate this compound's impact on blood vessel formation, along with an illustrative data presentation and a summary of the underlying molecular mechanisms.

Data Presentation

The anti-angiogenic activity of this compound in the CAM assay is dose-dependent. While specific quantitative data from a singular study is not publicly available, the following table illustrates a representative dose-response relationship based on typical outcomes for potent anti-angiogenic compounds in this assay.

Table 1: Illustrative Dose-Dependent Anti-Angiogenic Effects of this compound in the CAM Assay

This compound Concentration (µM)Mean Vessel Branch Points (± SEM)Inhibition of Angiogenesis (%)Observations
0 (Vehicle Control)125 ± 80Normal, dense vascular network.
198 ± 621.6Slight reduction in capillary density.
565 ± 548.0Noticeable avascular zones and reduced branching.
1038 ± 469.6Significant inhibition of capillary plexus formation.
2022 ± 382.4Pronounced avascularity and vessel thinning.

Note: The data presented in this table is illustrative and intended to represent a typical dose-response for a potent anti-angiogenic compound in a CAM assay. Actual experimental results may vary.

Experimental Protocols

In Ovo Chick Chorioallantoic Membrane (CAM) Assay

This protocol details the in ovo method for assessing the anti-angiogenic effects of this compound.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with humidity control

  • 70% ethanol (B145695)

  • Sterile phosphate-buffered saline (PBS)

  • This compound stock solution (in a suitable solvent like DMSO, to be further diluted)

  • Vehicle control (e.g., DMSO diluted in PBS)

  • Sterile filter paper discs or carrier of choice

  • Forceps

  • Rotary tool with a fine grinding bit or a small pair of scissors

  • Parafilm or sterile adhesive tape

  • Stereomicroscope

  • Digital camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Egg Incubation:

    • Clean fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C with approximately 60% humidity.

    • Incubate the eggs for 3 days in a horizontal position, rotating them twice daily.

  • Windowing the Eggshell:

    • On embryonic day 3 (ED3), move the eggs to a sterile laminar flow hood.

    • "Candle" the eggs to locate the air sac and the embryo. Mark the air sac boundary.

    • Using a rotary tool or scissors, carefully create a small hole over the air sac.

    • Gently apply negative pressure to the hole to detach the CAM from the shell membrane.

    • Create a larger window (approximately 1-2 cm²) in the top of the eggshell, avoiding damage to the underlying CAM.

  • Application of this compound:

    • On embryonic day 8 (ED8), when the CAM is well-developed, place a sterile filter paper disc onto the CAM, avoiding major blood vessels.

    • Prepare serial dilutions of this compound in sterile PBS (ensure the final solvent concentration is non-toxic to the embryo).

    • Apply a small volume (e.g., 10 µL) of the this compound solution or vehicle control onto the filter paper disc.

  • Incubation and Observation:

    • Seal the window with sterile parafilm or adhesive tape and return the eggs to the incubator.

    • Incubate for 48-72 hours.

    • At the end of the incubation period, carefully remove the seal and observe the CAM under a stereomicroscope.

  • Quantification of Angiogenesis:

    • Capture high-resolution images of the area under and around the filter paper disc.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area.

    • Alternatively, use image analysis software to measure vessel density, total vessel length, or the size of the avascular zone.

    • Calculate the percentage of inhibition relative to the vehicle control.

Experimental Workflow and Signaling Pathways

To visualize the experimental process and the molecular mechanism of this compound, the following diagrams are provided.

CAM_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome egg_incubation Fertilized Egg Incubation (Day 0-3) windowing Shell Windowing (Day 3) egg_incubation->windowing Proceed to application Application of this compound (Day 8) windowing->application Develop CAM incubation_post_treatment Incubation (48-72 hours) application->incubation_post_treatment Administer treatment imaging Microscopic Imaging incubation_post_treatment->imaging Allow effect quantification Quantification of Angiogenesis imaging->quantification Capture results data_analysis Data Analysis & Interpretation quantification->data_analysis Analyze data

CAM Assay Experimental Workflow

Fascaplysin_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_angiogenesis Angiogenesis Regulation This compound This compound CDK4_CyclinD CDK4/Cyclin D Complex This compound->CDK4_CyclinD inhibits pRb p-pRb (Inactive) CDK4_CyclinD->pRb phosphorylates Rb pRb (Active) E2F E2F Rb->E2F sequesters VEGF_promoter VEGF Gene Promoter Rb->VEGF_promoter represses transcription pRb->E2F releases E2F->VEGF_promoter activates VEGF_transcription VEGF Transcription VEGF_promoter->VEGF_transcription leads to VEGF_protein VEGF Protein VEGF_transcription->VEGF_protein results in Angiogenesis Angiogenesis VEGF_protein->Angiogenesis promotes

References

Application Notes and Protocols for Determining the Antibacterial MIC of Fascaplysin using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of fascaplysin, a marine-derived alkaloid with known antibacterial properties, using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.

Introduction

This compound and its derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] The broth microdilution method allows for the quantitative determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4] This information is crucial for the evaluation of novel antimicrobial candidates in drug discovery and development.

Principle of the Method

The broth microdilution method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[4][5] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.[4]

Data Presentation

The antibacterial activity of this compound and its derivatives has been evaluated against a broad panel of pathogenic bacteria. The MIC values are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (including MRSA strains)0.049 - 0.78[3][6]
Bacillus cereusData not consistently reported
Staphylococcus epidermidis0.0075[7]
Enterococcus spp. (including VRE strains)Can show reduced susceptibility[1]
Mycobacterium smegmatisCan show reduced susceptibility[1]
Escherichia coli≥ 8 - 12.5[6][7]

Table 2: Comparative Antimicrobial Activity of this compound and its Derivatives.

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundMRSA (ATCC 43300)0.78[6]
This compound Derivative 59MRSA (ATCC 43300)0.20[6]
This compoundE. coli (ATCC 25922)12.5[6]
This compound Derivatives 59 & 60E. coli (ATCC 25922)1.56[6]
9-Phenylthis compoundGram-positive bacteriaHigh activity[7]
3,10-dibromothis compoundGram-positive bacteriaIncreased potency over this compound[1]

Experimental Protocols

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing, with considerations for natural products like this compound.[8][9][10]

Materials and Equipment
  • This compound (or its derivatives)

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO), if necessary. Note: The final concentration of the solvent should not exceed 1% and a solvent control should be included.[11]

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration. Due to potential solubility issues with this compound derivatives, co-solvents like 10-20% ethanol (B145695) or PEG600 have been used to improve aqueous solubility.[1][7]

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

Broth Microdilution Procedure
  • Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[5]

    • The eleventh well will serve as the growth control (no antimicrobial agent), and the twelfth well will be the sterility control (no bacteria).

  • Inoculation: Inoculate each well (from 1 to 11) with 100 µL of the prepared bacterial suspension. Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results Fascaplysin_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound Fascaplysin_Stock->Serial_Dilution Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Plate_Setup Dispense Broth into 96-well Plate Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate at 35°C for 16-20h Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Logical Relationship of Key Steps

MIC_Determination_Logic cluster_input Inputs cluster_process Process cluster_output Output Antimicrobial Antimicrobial Agent (this compound) Dilution Serial Dilution Antimicrobial->Dilution Bacteria Test Microorganism Inoculation Inoculation Bacteria->Inoculation Growth_Medium Broth Medium Growth_Medium->Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Key components and outcome of the MIC determination process.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induction by Fascaplysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin is a potent marine-derived alkaloid isolated from sponges of the genus Fascaplysinopsis that has garnered significant interest for its wide range of pharmacological activities, including potent anticancer effects[1]. A primary mechanism of its antitumor action is the induction of apoptosis, or programmed cell death, in various cancer cell lines[2][3]. This compound is known to be a selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, which contributes to its ability to halt cell proliferation and trigger cell death pathways[4][5]. Flow cytometry is an indispensable tool for elucidating and quantifying the apoptotic effects of compounds like this compound. This technique, particularly when using Annexin V and Propidium Iodide (PI) staining, allows for the rapid and precise differentiation between viable, early apoptotic, late apoptotic, and necrotic cells in a treated population[6]. These notes provide a comprehensive overview and detailed protocols for analyzing this compound-induced apoptosis using flow cytometry.

Mechanism of Action: this compound-Induced Apoptosis

This compound induces apoptosis through a multi-faceted approach that involves the inhibition of key cell survival pathways and the activation of pro-death signaling cascades. Its primary action as a CDK4 inhibitor leads to cell cycle arrest, typically in the G0/G1 or sub-G1 phase, preventing cancer cell proliferation[4][7][8]. Beyond cell cycle regulation, this compound triggers apoptosis through several interconnected pathways:

  • Inhibition of PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival, growth, and proliferation. Inhibition of this pathway contributes significantly to its pro-apoptotic and autophagic effects[7][9][10].

  • Mitochondrial (Intrinsic) Pathway: The compound modulates the Bcl-2 family of proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins like BAX[2][11]. This shift promotes the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating the intrinsic apoptotic pathway[3][9].

  • Caspase Activation: The release of cytochrome c triggers a cascade of effector caspases, including the activation of caspase-3, -8, and -9[2][3]. Activated caspases are responsible for the execution phase of apoptosis, cleaving critical cellular substrates like Poly (ADP-ribose) polymerase (PARP-1), which ultimately leads to the dismantling of the cell[9][10].

  • Generation of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in intracellular ROS levels. Elevated ROS can cause oxidative damage to cellular components and further promote apoptosis[8][11].

Fascaplysin_Apoptosis_Pathway cluster_input Initiation cluster_inhibition Inhibition of Survival Pathways cluster_activation Activation of Pro-Apoptotic Events cluster_execution Execution Phase cluster_output Outcome This compound This compound CDK4 CDK4 / Cyclin D1 This compound->CDK4 PI3K PI3K/AKT/mTOR Pathway This compound->PI3K ROS ROS Generation This compound->ROS Rb Rb Phosphorylation (Inhibited) CDK4->Rb Apoptosis Apoptosis PI3K->Apoptosis inhibits G1_Arrest G0/G1 Cell Cycle Arrest Rb->G1_Arrest leads to G1_Arrest->Apoptosis Mitochondria Mitochondrial Pathway Bcl2 Bcl-2 (Downregulated) Mitochondria->Bcl2 ROS->Mitochondria CytC Cytochrome c Release Bcl2->CytC Caspases Caspase-9, -3 Activation CytC->Caspases PARP PARP Cleavage Caspases->PARP PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary: Cytotoxicity of this compound

The cytotoxic and pro-apoptotic effects of this compound are dose- and time-dependent. The half-maximal inhibitory concentration (IC50) varies across different cancer cell lines.

Cell LineThis compound Concentration / IC50Exposure TimeReference
Human Leukemia (HL-60)1.3 µM6 hours[7]
Human Leukemia (HL-60)1.0 µM12 hours[7]
Human Leukemia (HL-60)0.7 µM24 hours[7]
Human Leukemia (HL-60)0.5 µM48 hours[7]
C6 Glioma0.05 - 1.0 µM (Cytostatic Effect)Not Specified[2]
C6 Glioma> 0.5 µM (Cytotoxic Effect)Not Specified[2]
Small Cell Lung Cancer (various)~1.0 - 5.0 µMNot Specified[8]

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the most common method for quantifying this compound-induced apoptosis via flow cytometry. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells, making it an excellent marker for cell viability.[12]

Materials and Reagents:

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)[13]

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Experimental_Workflow cluster_prep Cell Preparation cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis A 1. Seed Cells (e.g., 1x10^6 cells/well) B 2. Treat with this compound (Include vehicle control) A->B C 3. Incubate (e.g., 24-48 hours) B->C D 4. Collect Cells (Suspension: Centrifuge) (Adherent: Trypsinize & Collect) C->D E 5. Wash Cells (Cold PBS) D->E F 6. Resuspend in 1X Binding Buffer E->F G 7. Add Annexin V-FITC F->G H 8. Add Propidium Iodide (PI) G->H I 9. Incubate in Dark (15-20 min, Room Temp) H->I J 10. Add Binding Buffer I->J K 11. Analyze on Flow Cytometer (Within 1 hour) J->K

Caption: Experimental workflow for apoptosis analysis.

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in appropriate culture plates or flasks at a density that will not lead to over-confluence during the experiment (e.g., 0.5-1.0 x 10⁶ cells/mL).

    • Allow cells to adhere and grow for 24 hours (for adherent lines).

    • Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a vehicle-treated sample (e.g., DMSO) as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.[6]

    • Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to centrifuge tubes.

    • Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells and should be saved) and wash cells once with PBS. Trypsinize the adherent cells, combine them with the saved supernatant, and transfer to a centrifuge tube.

    • Centrifuge the cells at approximately 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and gently wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[12]

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[13]

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13]

    • Add 5 µL of PI staining solution to the cell suspension.

  • Flow Cytometry Analysis:

    • Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[14]

    • Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).

    • Set up the flow cytometer using unstained, Annexin V-only, and PI-only stained cells to establish compensation and quadrant gates.

    • Acquire data for at least 10,000 events per sample.

Data Interpretation

The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants, representing different cell populations.

Quadrant_Analysis Annexin V / PI Data Interpretation Q3 Q3: Viable Cells Annexin V (-) / PI (-) Q4 Q4: Early Apoptosis Annexin V (+) / PI (-) Q2 Q2: Late Apoptosis / Necrosis Annexin V (+) / PI (+) Q1 Q1: Necrotic Cells Annexin V (-) / PI (+) X_axis Annexin V Fluorescence -> Y_axis PI Fluorescence -> Origin->X_end X_axis Origin->Y_end Y_axis

Caption: Interpretation of flow cytometry quadrants.

  • Lower-Left Quadrant (Q3: Annexin V- / PI-): Live, healthy cells that are not undergoing apoptosis.[13]

  • Lower-Right Quadrant (Q4: Annexin V+ / PI-): Cells in the early stages of apoptosis, characterized by exposed PS but intact cell membranes.[13]

  • Upper-Right Quadrant (Q2: Annexin V+ / PI+): Cells in late-stage apoptosis or secondary necrosis, where membrane integrity is lost.[12]

  • Upper-Left Quadrant (Q1: Annexin V- / PI-): Primarily necrotic or dead cells that have lost membrane integrity without significant PS externalization, often due to mechanical injury.[12]

By quantifying the percentage of cells in each quadrant, researchers can effectively determine the dose- and time-dependent apoptotic response induced by this compound.

References

Application Notes and Protocols: Fluorescent Intercalator Displacement (FID) Assay for Characterizing Fascaplysin-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a potent marine alkaloid isolated from the sponge Fascaplysinopsis sp., has garnered significant interest in the field of drug discovery due to its diverse biological activities, including its role as an antitumor agent. Its planar pentacyclic structure allows it to function as a DNA intercalator, a mechanism that contributes to its cytotoxicity.[1][2] Furthermore, this compound is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[3][4] Understanding the interaction of this compound with DNA is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.

The fluorescent intercalator displacement (FID) assay is a robust and high-throughput method for characterizing the binding of small molecules to DNA.[5][6] This technique relies on the displacement of a fluorescent intercalating dye from a DNA-dye complex by a competing ligand, such as this compound. The resulting decrease in fluorescence intensity is proportional to the binding affinity of the test compound. This application note provides a detailed protocol for the use of a thiazole (B1198619) orange-based FID assay to determine the DNA binding properties of this compound.

Principle of the Fluorescent Intercalator Displacement (FID) Assay

The FID assay is based on the principle of competitive binding. A fluorescent dye, such as thiazole orange, exhibits low fluorescence in solution but becomes highly fluorescent upon intercalation into the DNA double helix. When a DNA-binding compound like this compound is introduced, it competes with the fluorescent dye for the intercalation sites. The displacement of the dye from the DNA leads to a decrease in fluorescence, which can be measured using a fluorescence spectrophotometer or plate reader. The extent of fluorescence quenching is dependent on the concentration and binding affinity of the test compound.

Data Presentation

The following table summarizes the quantitative data for the DNA binding of this compound obtained from various studies.

ParameterValueMethodReference
Affinity Constant (K1)2.5 x 10⁶ M⁻¹UV Spectroscopy[7]
Affinity Constant (K2)7.5 x 10⁴ M⁻¹UV Spectroscopy[7]
EC50~5 µMFluorescent Intercalator Displacement (Thiazole Orange)[1]

Experimental Protocols

Protocol 1: Thiazole Orange-Based Fluorescent Intercalator Displacement Assay

This protocol outlines the steps for determining the DNA binding affinity of this compound using a thiazole orange-based FID assay.

Materials and Reagents:

  • This compound

  • Calf Thymus DNA (ctDNA)

  • Thiazole Orange (TO)

  • Dimethyl Sulfoxide (DMSO)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.01% Tween-20[8]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL stock solution of ctDNA in the assay buffer. Determine the concentration and purity by measuring the A260/A280 ratio.

    • Prepare a 1 mM stock solution of Thiazole Orange in DMSO.

  • Preparation of Working Solutions:

    • Dilute the ctDNA stock solution to a final concentration of 2 µM in the assay buffer.

    • Dilute the Thiazole Orange stock solution to a final concentration of 4 µM in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer, ranging from 0.1 µM to 100 µM.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the 2 µM ctDNA solution to each well.

    • Add 50 µL of the 4 µM Thiazole Orange solution to each well, resulting in a final concentration of 1 µM ctDNA and 2 µM TO.[9]

    • Mix gently and incubate at room temperature for 10 minutes, protected from light, to allow the DNA-TO complex to form.

  • Fluorescence Measurement:

    • Measure the initial fluorescence of the DNA-TO complex using a fluorescence microplate reader. Set the excitation wavelength to approximately 510 nm and the emission wavelength to approximately 530 nm.[10][11][12][13]

    • Add 10 µL of the different concentrations of the this compound dilutions to the wells. For the control well, add 10 µL of assay buffer.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the final fluorescence intensity at the same excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer only) from all readings.

    • Calculate the percentage of fluorescence quenching for each this compound concentration using the following formula: % Quenching = [1 - (F / F0)] * 100 where F is the fluorescence intensity in the presence of this compound, and F0 is the initial fluorescence intensity of the DNA-TO complex.

    • Plot the percentage of fluorescence quenching against the logarithm of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in fluorescence, by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

FID_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dna Prepare ctDNA Solution mix_dna_to Mix ctDNA and Thiazole Orange prep_dna->mix_dna_to prep_to Prepare Thiazole Orange Solution prep_to->mix_dna_to prep_fas Prepare this compound Dilutions add_fas Add this compound prep_fas->add_fas incubate1 Incubate (10 min) mix_dna_to->incubate1 read1 Measure Initial Fluorescence (F0) incubate1->read1 read1->add_fas calc_quench Calculate % Quenching read1->calc_quench incubate2 Incubate (15 min) add_fas->incubate2 read2 Measure Final Fluorescence (F) incubate2->read2 read2->calc_quench plot_data Plot Dose-Response Curve calc_quench->plot_data det_ec50 Determine EC50 plot_data->det_ec50 Fascaplysin_Mechanism cluster_dna DNA Intercalation cluster_cdk4 CDK4 Inhibition This compound This compound DNA DNA This compound->DNA intercalates CDK4 CDK4/Cyclin D This compound->CDK4 inhibits Replication DNA Replication DNA->Replication inhibition Transcription Transcription DNA->Transcription inhibition Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis Rb Rb CDK4->Rb phosphorylates pRb pRb G1_S_Transition G1/S Phase Transition CellCycleArrest Cell Cycle Arrest CDK4->CellCycleArrest inhibition of progression leads to E2F E2F Rb->E2F inhibits pRb->E2F releases E2F->G1_S_Transition activates

References

Evaluating the In Vivo Efficacy of Fascaplysin: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant animal models for assessing the in vivo efficacy of fascaplysin and its derivatives. Detailed protocols for anticancer, antimicrobial, and neuroprotective studies are presented to guide researchers in designing and executing preclinical evaluations.

I. Anticancer Efficacy of this compound

This compound has demonstrated significant antitumor activity across a range of cancer types. Its mechanisms of action include the inhibition of cyclin-dependent kinase 4 (CDK4), induction of apoptosis, and anti-angiogenic effects.[1][2] The following animal models are instrumental in evaluating these properties in vivo.

A. Syngeneic and Xenograft Mouse Models

1. Ehrlich Ascites Carcinoma (EAC) Model:

A rapidly growing, undifferentiated tumor model used to assess the general cytotoxic and antiproliferative effects of this compound.[3]

2. Sarcoma S180 Model:

This model is employed to evaluate the impact of this compound on solid tumor growth, apoptosis, and angiogenesis.[1]

3. Human Tumor Xenograft Models:

These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice, allowing for the evaluation of this compound against specific human cancers.

  • HCT-116 (Colon Carcinoma): A standard model to assess efficacy against colorectal cancer.[1][4]

  • A375 (Malignant Melanoma): Used to investigate the effects on melanoma growth.[5]

  • Non-Small Cell Lung Cancer (NSCLC): Models utilizing NSCLC cell lines are crucial for studying this compound's potential in combination with immunotherapies like anti-PD-1.[6][7]

B. Quantitative Data Summary
Animal ModelThis compound DerivativeDosageAdministration RouteEfficacy EndpointResultReference
Ehrlich Carcinoma (Ascitic) 9-phenylthis compound2.5 mg/kg (daily for 5 days)Intraperitoneal (i.p.)Increase in Lifespan45%[8]
Ehrlich Carcinoma (Solid) 9-phenylthis compound4 mg/kg (daily for 5 days)Intraperitoneal (i.p.)Tumor Growth Inhibition (TGI)30%[8]
Sarcoma S180 This compound5 mg/kgNot SpecifiedTumor Growth Inhibition (TGI)32.6%[8]
HCT-116 Xenograft This compound4 mg/kg (daily for 5 days)Not SpecifiedTumor Growth Inhibition (TGI)42%[8][9]
A375 Xenograft This compound1 mg/kgNot SpecifiedReduction in Tumor Volume3-fold[8]
NSCLC Syngeneic Model (LLC cells) This compound + anti-PD-1This compound: Not specified; anti-PD-1: Not specifiedNot SpecifiedTumor GrowthEnhanced anti-PD-1 antitumor efficacy[6][7]
C. Experimental Protocols

1. Protocol for Ehrlich Ascites Carcinoma (EAC) Model:

  • Cell Culture and Inoculation: Maintain EAC cells in the peritoneal cavity of Swiss albino mice.[10] For the ascitic model, inject 2 x 10^6 EAC cells intraperitoneally (i.p.) into mice.[3] For the solid tumor model, inject 2.5 x 10^6 EAC cells subcutaneously (s.c.) into the right hind limb.

  • Treatment: One day after tumor inoculation, begin treatment with this compound or its derivatives. Administer the compound i.p. daily for 5-9 days. A vehicle control group (e.g., 20% aqueous ethanol) should be included.

  • Efficacy Evaluation:

    • Ascitic Model: Monitor the survival of the mice and calculate the mean survival time and percent increase in lifespan.

    • Solid Model: Measure tumor volume using calipers every other day. At the end of the experiment, excise the tumors and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.

2. Protocol for Human Tumor Xenograft Models (e.g., HCT-116, A375):

  • Animals: Use immunodeficient mice (e.g., BALB/c nude or SCID).

  • Cell Preparation and Implantation: Culture human cancer cell lines (e.g., HCT-116, A375) under standard conditions.[4][5] Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel). Inject 5 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.[11]

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., i.p., intravenous) at the specified dose and schedule.

  • Efficacy Assessment: Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

D. Signaling Pathways and Experimental Workflow Diagrams

fascaplysin_anticancer_pathway cluster_cdk4 CDK4/Rb Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_angiogenesis Angiogenesis Pathway This compound This compound CDK4 CDK4 This compound->CDK4 inhibits PI3K PI3K This compound->PI3K inhibits VEGFR VEGFR This compound->VEGFR inhibits Apoptosis Apoptosis This compound->Apoptosis induces Rb Rb CDK4->Rb phosphorylates CyclinD CyclinD CyclinD->CDK4 activates E2F E2F Rb->E2F inhibits G1_S_transition G1/S Phase Transition E2F->G1_S_transition promotes Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes

Caption: Key anticancer signaling pathways targeted by this compound.

xenograft_workflow start Start cell_culture Culture Human Cancer Cells start->cell_culture cell_prep Prepare Cell Suspension cell_culture->cell_prep injection Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth Monitor Tumor Growth to Palpable Size injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for a human tumor xenograft model.

II. Antimicrobial Efficacy of this compound

This compound and its derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][8]

A. Mouse Model of Acute Bacterial Sepsis

This model is critical for evaluating the systemic antibacterial efficacy of this compound.[2][12]

B. Quantitative Data Summary
Bacterial StrainCompoundED₅₀ (mg/kg)Administration RouteReference
S. aureus This compound~10Intravenous (i.v.)[8]
S. aureus 9-phenylthis compound~9Intravenous (i.v.)[8]
S. aureus Vancomycin (control)~80Intravenous (i.v.)[8]
C. Experimental Protocol

1. Protocol for Mouse Model of Acute Bacterial Sepsis:

  • Bacterial Culture: Culture Staphylococcus aureus (e.g., a clinically relevant MRSA strain) to the mid-logarithmic growth phase.

  • Infection: Infect mice (e.g., CD-1 or BALB/c) via intraperitoneal (i.p.) injection with a lethal dose of S. aureus suspended in a mucin-containing vehicle to enhance virulence.[12]

  • Treatment: One hour post-infection, administer a single dose of this compound, its derivative, or a control antibiotic (e.g., vancomycin) intravenously (i.v.).

  • Efficacy Evaluation: Monitor the survival of the mice over a period of 7-14 days. Calculate the median effective dose (ED₅₀) based on the survival data at different dose levels.

D. Experimental Workflow Diagram

sepsis_workflow start Start bacterial_culture Culture S. aureus start->bacterial_culture infection Induce Sepsis in Mice (i.p. injection) bacterial_culture->infection treatment Administer this compound/Control (i.v.) 1h post-infection infection->treatment monitoring Monitor Survival (7-14 days) treatment->monitoring data_analysis Calculate ED₅₀ monitoring->data_analysis end End data_analysis->end

Caption: Workflow for the mouse model of acute bacterial sepsis.

III. Neuroprotective Efficacy of this compound in Alzheimer's Disease Models

This compound derivatives have emerged as multi-target agents against Alzheimer's disease (AD), with effects on cholinergic dysfunction, neuroinflammation, and tau hyperphosphorylation.[6][13]

A. Mouse Models of Cognitive Impairment

1. Scopolamine-Induced Amnesia Model:

This model is used to evaluate the effects of this compound on cholinergic system-related memory deficits.[14][15][16][17] Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient cognitive impairment.

2. Aβ Oligomer-Induced Cognitive Dysfunction Model:

This model assesses the ability of this compound to counteract the synaptotoxic effects of amyloid-beta (Aβ) oligomers, a key pathological hallmark of AD.[18][19][20][21]

B. Quantitative Data Summary

Quantitative data for this compound in these models is primarily presented as reversal of behavioral deficits. Specific measurements are highly dependent on the behavioral test employed.

Animal ModelThis compound DerivativeDosageAdministration RouteBehavioral TestsKey FindingsReference
Scopolamine-induced amnesia 9-methylthis compoundNot specifiedNot specifiedMorris Water Maze, Y-MazeAmeliorated cognitive dysfunction[22]
Aβ oligomer-induced cognitive dysfunction Compounds 2a and 2bNot specifiedNot specifiedNot specifiedAmeliorated cognitive dysfunction[6][13]
C. Experimental Protocols

1. Protocol for Scopolamine-Induced Amnesia Model:

  • Animals: Use adult male mice (e.g., ICR or C57BL/6).

  • Treatment: Administer this compound derivative or vehicle orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days).

  • Induction of Amnesia: 30 minutes before the behavioral tests, induce amnesia by injecting scopolamine (e.g., 1 mg/kg, i.p.).

  • Behavioral Assessment:

    • Y-Maze Test: To assess spatial working memory, measure the percentage of spontaneous alternations.

    • Passive Avoidance Test: To evaluate learning and memory, measure the latency to enter a dark compartment associated with a mild foot shock.

    • Morris Water Maze: To assess spatial learning and memory, measure the escape latency to find a hidden platform and the time spent in the target quadrant during a probe trial.

2. Protocol for Aβ Oligomer-Induced Cognitive Dysfunction Model:

  • Aβ Oligomer Preparation: Prepare soluble Aβ oligomers from synthetic Aβ peptides (e.g., Aβ₁₋₄₂) according to established protocols.

  • Induction of Cognitive Dysfunction: Administer a single intracerebroventricular (i.c.v.) injection of Aβ oligomers to the mice.

  • Treatment: Administer this compound derivatives before or after the Aβ oligomer injection, depending on the study design (prophylactic or therapeutic).

  • Behavioral and Biochemical Assessment: Conduct behavioral tests as described above (Y-maze, passive avoidance, Morris water maze) at various time points after Aβ oligomer injection. At the end of the study, brain tissue can be collected to analyze markers of neuroinflammation, tau phosphorylation, and synaptic integrity.

D. Signaling Pathway and Experimental Workflow Diagrams

fascaplysin_ad_pathway cluster_cholinergic Cholinergic System cluster_neuroinflammation Neuroinflammation cluster_tau Tau Pathology Fascaplysin_Derivative This compound Derivative AChE Acetylcholinesterase (AChE) Fascaplysin_Derivative->AChE inhibits Microglia_Astrocytes Activated Microglia & Astrocytes Fascaplysin_Derivative->Microglia_Astrocytes inhibits Tau_Hyperphosphorylation Tau Hyperphosphorylation Fascaplysin_Derivative->Tau_Hyperphosphorylation inhibits Cognitive_Function Improved Cognitive Function Fascaplysin_Derivative->Cognitive_Function promotes Acetylcholine Acetylcholine AChE->Acetylcholine degrades Proinflammatory_Cytokines Pro-inflammatory Cytokines Microglia_Astrocytes->Proinflammatory_Cytokines release Neurofibrillary_Tangles Neurofibrillary Tangles Tau_Hyperphosphorylation->Neurofibrillary_Tangles leads to

Caption: Multi-target neuroprotective mechanisms of this compound derivatives in AD.

scopolamine_workflow start Start treatment Administer this compound Derivative or Vehicle (e.g., 7-14 days) start->treatment induction Induce Amnesia with Scopolamine (i.p.) treatment->induction behavioral_testing Behavioral Assessment (Y-Maze, Passive Avoidance, Morris Water Maze) induction->behavioral_testing data_analysis Analyze Behavioral Data behavioral_testing->data_analysis end End data_analysis->end

Caption: Workflow for the scopolamine-induced amnesia model.

References

High-Throughput Screening for Novel Fascaplysin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel fascaplysin derivatives. This compound, a marine alkaloid, has demonstrated potent anti-cancer properties, primarily through the inhibition of Cyclin-Dependent Kinase 4 (CDK4).[1][2] However, its therapeutic potential is limited by toxicity.[3] The development of novel derivatives with improved efficacy and reduced toxicity is a key objective in cancer drug discovery.

These protocols outline methods for primary screening against CDK4/6, secondary validation in cell-based assays, and mechanistic studies to elucidate the effects of these compounds on the cell cycle and other relevant signaling pathways.

Key Biological Targets of this compound and its Derivatives

This compound and its derivatives have been shown to interact with multiple key signaling pathways implicated in cancer progression:

  • CDK4/6-Cyclin D Pathway: The primary mechanism of action for this compound is the inhibition of CDK4 and CDK6, leading to cell cycle arrest at the G1 phase.[1][4]

  • VEGFR2 Signaling: this compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[5][6]

  • TRKA Signaling: Tropomyosin receptor kinase A (TRKA), another target of this compound, is involved in cell survival and proliferation.[7][8]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
CompoundTarget KinaseIC50 (µM)Reference
This compoundCDK40.35 - 0.4[1][2]
This compoundCDK2>50 - 500[1][4]
This compoundCDK520[4]
This compoundCDK1>100[4]
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
SCLC Cell Lines (mean)Small Cell Lung Cancer0.89[2]
NSCLC Cell Lines (mean)Non-Small Cell Lung Cancer1.15[2]
NCI-H417Small Cell Lung Cancer0.2 - 1.48[9]
DMS153Small Cell Lung Cancer0.2 - 1.48[9]
H1299Non-Small Cell Lung Cancer0.63 - 2.04[9]
A549Non-Small Cell Lung Cancer0.63 - 2.04[9]

Experimental Protocols

High-Throughput Screening (HTS) for CDK4/6 Inhibition

This protocol describes a biochemical assay to identify inhibitors of CDK4/6 kinase activity in a high-throughput format. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes

  • Retinoblastoma (Rb) protein substrate

  • ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • This compound derivative library (dissolved in DMSO)

  • 384-well white, opaque bottom plates

Procedure:

  • Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate using an acoustic liquid handler. Include appropriate controls (e.g., positive control inhibitor, DMSO vehicle control).

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme and the Rb substrate in assay buffer to each well.[10]

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Cell-Based Cytotoxicity Assay

This protocol utilizes a resazurin-based assay to determine the effect of this compound derivatives on the viability of cancer cells. Resazurin (B115843) is reduced to the fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)

  • 96-well black, clear-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add 20 µL of the resazurin solution to each well.[11]

    • Incubate for 1-4 hours at 37°C, protected from light.[11]

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effects of this compound derivatives on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound derivatives for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]

    • Incubate the cells at -20°C for at least 2 hours.[12]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[12]

    • Incubate the cells in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a low flow rate for data acquisition.[12]

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualization

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization start This compound Derivative Library hts High-Throughput CDK4/6 Kinase Assay start->hts hits Primary Hits hts->hits cytotoxicity Cell-Based Cytotoxicity Assay hits->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Target Validation (e.g., Western Blot for pRb) ic50->pathway sar Structure-Activity Relationship (SAR) Studies cell_cycle->sar pathway->sar lead Lead Candidates sar->lead CDK4_6_Pathway gf Growth Factors ras Ras gf->ras cyclinD Cyclin D ras->cyclinD cdk46_cyclinD CDK4/6-Cyclin D Complex cyclinD->cdk46_cyclinD cdk46 CDK4/6 cdk46->cdk46_cyclinD rb Rb cdk46_cyclinD->rb Phosphorylation e2f E2F rb->e2f Inhibition prb p-Rb prb->e2f g1_s G1-S Phase Progression e2f->g1_s This compound This compound Derivatives This compound->cdk46_cyclinD Inhibition VEGFR2_Pathway vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k raf Raf vegfr2->raf proliferation Cell Proliferation, Survival, Angiogenesis plc->proliferation akt Akt pi3k->akt akt->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation This compound This compound Derivatives This compound->vegfr2 Inhibition TRKA_Pathway ngf NGF trka TRKA ngf->trka shc Shc trka->shc pi3k PI3K trka->pi3k grb2 Grb2/SOS shc->grb2 ras Ras grb2->ras raf Raf ras->raf akt Akt pi3k->akt survival Cell Survival & Differentiation akt->survival mek MEK raf->mek erk ERK mek->erk erk->survival This compound This compound Derivatives This compound->trka Inhibition

References

Application Notes and Protocols for Measuring Fascaplysin-Induced Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a marine-derived alkaloid, has demonstrated potent anti-cancer properties by inducing apoptosis and ferroptosis in various cancer cell lines. A key mechanism underlying its cytotoxic effects is the generation of reactive oxygen species (ROS).[1][2] Accurate and reliable measurement of ROS is crucial for elucidating the precise mechanism of action of this compound and for the development of novel cancer therapeutics.

These application notes provide detailed protocols for the most common and effective techniques to measure this compound-induced ROS, including general intracellular ROS, mitochondrial superoxide (B77818), and total superoxide. Additionally, we present a summary of the signaling pathways implicated in this process.

Data Presentation: Quantitative Analysis of this compound-Induced ROS

This compound has been shown to increase intracellular ROS levels in a dose-dependent manner. While specific quantitative data can vary based on cell type, experimental conditions, and the specific assay used, the following table summarizes the general findings. Researchers should generate their own dose-response curves for their specific model system.

Cell LineThis compound ConcentrationAssay UsedObserved Effect on ROS LevelsReference
A549 (NSCLC)Dose-dependentDCFH-DASignificant, dose-dependent increase in intracellular ROS.[1][1]
NCI-H417 (SCLC)Not specifiedNot specifiedIncreased ROS generation leading to apoptosis.[2][2]
Vascular Endothelial CellsNot specifiedNot specifiedSignificant increase in ROS levels.[3][3]
HL-60 (Leukemia)0.5 µMNot specifiedImplicated in apoptosis and autophagy induction.[2][2]

Note: This table is a summary of reported qualitative effects. For precise quantification, it is essential to perform the detailed protocols below and establish a dose-response relationship in the specific cell line of interest.

Experimental Protocols

Measurement of General Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

The DCFH-DA assay is a widely used method for detecting total intracellular ROS, including hydroxyl and peroxyl radicals.[4][5] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[4][5]

Materials:

  • 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (phenol red-free recommended)[6]

  • This compound

  • Positive control (e.g., Tert-butyl hydroperoxide (TBHP) or H₂O₂)

  • Negative control (e.g., N-acetylcysteine (NAC))[1]

  • Black, clear-bottom 96-well plates for fluorescence reading

  • Fluorescence microplate reader or flow cytometer (Excitation/Emission: ~495 nm/~529 nm)[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired time period. Include wells for untreated, positive, and negative controls.

  • Preparation of DCFH-DA Working Solution:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.[5]

    • Immediately before use, dilute the stock solution in pre-warmed, serum-free medium or PBS to a final working concentration of 10-25 µM.[4] The optimal concentration should be determined empirically for each cell line.

  • Staining:

    • Remove the culture medium containing this compound.

    • Wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Remove the DCFH-DA working solution.

    • Wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader (Ex/Em: ~495 nm/~529 nm) or analyze the cells by flow cytometry.[4]

Measurement of Mitochondrial Superoxide using MitoSOX Red

MitoSOX Red is a cell-permeant fluorescent probe that selectively targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[7][8] This assay is crucial for determining if this compound's effects are mediated specifically through mitochondrial ROS production.

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Dimethyl sulfoxide (DMSO)

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer

  • This compound

  • Positive control (e.g., Antimycin A)[9]

  • Black, clear-bottom 96-well plates or appropriate dishes for microscopy/flow cytometry

  • Fluorescence microscope, microplate reader, or flow cytometer (Excitation/Emission: ~510 nm/~580 nm)[7]

Protocol:

  • Cell Seeding: Seed cells in the appropriate culture vessel to achieve desired confluency.

  • This compound Treatment: Treat cells with this compound at various concentrations and for desired durations.

  • Preparation of MitoSOX Red Working Solution:

    • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[7][8] Aliquot and store at -20°C, protected from light.

    • Dilute the stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 1-5 µM.[8][10] The optimal concentration should be determined for your cell type.

  • Staining:

    • Remove the treatment medium.

    • Add the MitoSOX Red working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[8][11]

  • Wash:

    • Gently wash the cells three times with pre-warmed buffer (e.g., HBSS).[12]

  • Measurement:

    • For microscopy, visualize the cells directly.

    • For plate reader or flow cytometry, resuspend cells (if necessary) in buffer and measure fluorescence (Ex/Em: ~510 nm/~580 nm).[7]

Measurement of Superoxide using Dihydroethidium (B1670597) (DHE)

Dihydroethidium (DHE) is another widely used fluorescent probe for the detection of intracellular superoxide.[13][14]

Materials:

  • Dihydroethidium (DHE)

  • Dimethyl sulfoxide (DMSO)

  • Colorless HBSS or PBS

  • This compound

  • Flow cytometry tubes

  • Flow cytometer (Excitation/Emission: ~510 nm/~595 nm)[13][14]

Protocol:

  • Cell Culture and Treatment: Grow and treat cells with this compound as described in the previous protocols.

  • Cell Harvesting (for adherent cells):

    • Gently trypsinize and detach the cells.

    • Quench trypsin with medium containing serum.

    • Centrifuge at 400 x g for 5 minutes.

    • Wash the cell pellet once with PBS.[13]

  • Resuspension: Resuspend the cells in colorless HBSS at a concentration of approximately 1-2 x 10⁶ cells/mL.[13]

  • Preparation of DHE Working Solution:

    • Prepare a 10 mM stock solution of DHE in DMSO.[13] Protect from light and store at -20°C to -80°C.

    • Dilute the stock solution to a final working concentration of 10 µM in the cell suspension.[13]

  • Staining:

    • Add the DHE working solution to the cell suspension in flow cytometry tubes.

    • Incubate at 37°C for 30 minutes in the dark.[13]

  • Measurement:

    • Place the tubes on ice to stop the reaction.

    • Analyze the fluorescence intensity by flow cytometry (Ex/Em: ~510 nm/~595 nm).[13][15]

Signaling Pathways and Visualization

This compound-induced ROS generation is intricately linked to its ability to modulate key cellular signaling pathways. The primary mechanism appears to be the induction of mitochondrial dysfunction.[2][3] this compound can lead to a decrease in the mitochondrial membrane potential, which is often associated with increased ROS production from the electron transport chain.[2][3] Furthermore, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation.[2] Inhibition of this pathway can contribute to a cellular environment that favors apoptosis, a process in which ROS plays a significant role. While direct interaction with NADPH oxidase has not been definitively shown for this compound, this enzyme complex is a major source of cellular ROS and is often implicated in cancer cell signaling.[16][17]

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for this compound-induced ROS.

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining ROS Probe Staining cluster_detection Detection & Analysis cell_seeding Seed Cells in Appropriate Vessel fascaplysin_treatment Treat with this compound (include controls) cell_seeding->fascaplysin_treatment prepare_probe Prepare ROS Probe Working Solution (DCFH-DA, MitoSOX, or DHE) stain_cells Incubate Cells with Probe prepare_probe->stain_cells wash_cells Wash to Remove Excess Probe stain_cells->wash_cells plate_reader Fluorescence Plate Reader wash_cells->plate_reader Quantitative Analysis flow_cytometer Flow Cytometry wash_cells->flow_cytometer Single-Cell Analysis microscopy Fluorescence Microscopy wash_cells->microscopy Qualitative Visualization

Fig. 1: General experimental workflow for measuring this compound-induced ROS.

fascaplysin_ros_pathway cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects This compound This compound pi3k_akt PI3K/Akt/mTOR Pathway This compound->pi3k_akt inhibits mitochondria Mitochondria This compound->mitochondria apoptosis Apoptosis pi3k_akt->apoptosis suppresses ros Increased ROS (Superoxide, H₂O₂) mitochondria->ros induces nadph_oxidase NADPH Oxidase (Potential Target) nadph_oxidase->ros potential induction ros->apoptosis mediates ferroptosis Ferroptosis ros->ferroptosis mediates autophagy Autophagy ros->autophagy mediates

References

Application Notes and Protocols for Western Blot Analysis of Cell Cycle Proteins Affected by Fascaplysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a potent alkaloid isolated from marine sponges, has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. A primary mechanism of its action involves the disruption of the cell cycle, leading to arrest at the G0/G1 phase. This document provides detailed application notes and protocols for the analysis of key cell cycle regulatory proteins modulated by this compound using Western blotting. The provided methodologies are essential for researchers investigating the anti-cancer properties of this compound and similar compounds.

Data Presentation: Effects of this compound on Cell Cycle Proteins

The following tables summarize the quantitative effects of this compound on the expression of key G1/S phase cell cycle regulatory proteins in A549 non-small cell lung cancer cells, as determined by Western blot analysis.

Table 1: Effect of this compound on the Expression of G1/S Phase Regulatory Proteins in A549 Cells

ProteinChange in ExpressionEffective Concentration Range (µM)Treatment Time (hours)Reference
Cyclin D1Decreased0.5 - 23[1][2]
CDK4Decreased0.5 - 23[1][2]
RbDecreased0.5 - 23[1][2]
p27Decreased0.5 - 23[1][2]

Note: The decrease in p27, a CDK inhibitor, is an interesting finding that may be cell-type specific and warrants further investigation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for Western blot analysis.

Fascaplysin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound CDK4_CyclinD1 CDK4/Cyclin D1 Complex This compound->CDK4_CyclinD1 Inhibits Rb Rb CDK4_CyclinD1->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes

Figure 1: this compound-mediated inhibition of the CDK4/Cyclin D1/Rb pathway.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (e.g., A549 cells + this compound) B 2. Cell Lysis (RIPA Buffer + Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-Cyclin D1, anti-CDK4) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Figure 2: General workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to final concentrations (e.g., 0, 0.5, 1, and 2 µM). The final DMSO concentration should not exceed 0.1%.

  • Treatment Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 3 or 24 hours).[1][2]

Protocol 2: Cell Lysis and Protein Extraction
  • Cell Harvesting: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis, especially for nuclear proteins, sonicate the lysate on ice three times for 10 seconds each.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled microcentrifuge tube.

Protocol 3: Protein Quantification (BCA Assay)
  • Standard Preparation: Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL).

  • Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and BCA Reagent B at a 50:1 ratio.

  • Assay Setup: In a 96-well plate, add 25 µL of each standard and unknown protein sample in duplicate.

  • Reagent Addition: Add 200 µL of the BCA working reagent to each well and mix thoroughly.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Concentration Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations. Use the standard curve to determine the protein concentration of the unknown samples.

Protocol 4: Western Blotting
  • Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg of total protein) with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the boiled samples and a pre-stained protein ladder into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Cyclin D1, anti-CDK4, anti-Rb, anti-p27, and a loading control like anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (β-actin) for accurate comparison.

References

Application Notes and Protocols for Assessing Fascaplysin's Effect on Tumor Spheroid Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-tumor efficacy of fascaplysin using three-dimensional (3D) tumor spheroid models. The protocols detailed below cover spheroid formation, compound treatment, and various methods for assessing the impact on spheroid growth, viability, and morphology.

Introduction to this compound and Tumor Spheroids

This compound is a potent marine-derived alkaloid originally isolated from the sponge Fascaplysinopsis sp.[1]. It has demonstrated significant anti-cancer properties, primarily through the inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][3][4][5]. This compound's therapeutic potential extends to inhibiting other cancer-associated kinases like VEGFR2 and TRKA, and modulating critical signaling pathways such as PI3K/Akt/mTOR.[6][7][8]. It has been shown to induce apoptosis and ferroptosis in cancer cells.[9].

Tumor spheroids are 3D cell culture models that more accurately mimic the microenvironment of solid tumors compared to traditional 2D cell cultures.[10]. They exhibit gradients of nutrients, oxygen, and proliferative states, making them an invaluable tool for screening and evaluating anti-cancer drug candidates.[11][12].

Experimental Protocols

Protocol 1: Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of choice (e.g., HCT116, A549, DU145, HepG2)[12]

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well round-bottom ultra-low attachment (ULA) plates

  • Hemocytometer or automated cell counter

  • Inverted microscope

Procedure:

  • Culture the chosen cancer cell line in a T-75 flask to 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin and centrifuge the cell suspension at 200 x g for 5 minutes.[13]

  • Resuspend the cell pellet in complete culture medium and determine the cell concentration and viability.

  • Prepare a single-cell suspension in fresh medium to achieve a seeding density of 1,000 to 10,000 cells per well, depending on the cell line.[12][13]

  • Dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.[13]

Protocol 2: this compound Treatment of Tumor Spheroids

This protocol outlines the procedure for treating the formed spheroids with this compound.

Materials:

  • Tumor spheroids in a 96-well ULA plate (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete culture medium

Procedure:

  • After 3-4 days of spheroid formation, prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentration. The final solvent concentration should be kept constant across all wells (e.g., 0.1% DMSO).[12]

  • Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing the spheroids. This will bring the final volume in each well to 200 µL.[13]

  • Include appropriate controls: untreated spheroids (vehicle control) and wells with medium only (background control).

  • Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours). For longer-term cultures, perform a half-medium change with fresh this compound-containing medium every 2-3 days.[13]

Protocol 3: Assessment of Spheroid Growth and Viability

Several methods can be used to assess the effect of this compound on spheroid growth and viability.

3.1 Spheroid Size Measurement (Brightfield Imaging)

Materials:

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At designated time points during the treatment period, capture brightfield images of the spheroids in each well.

  • Use image analysis software to measure the diameter of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the spheroid volume over time for each treatment concentration to assess growth inhibition.

3.2 ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)

This luminescent assay measures the amount of ATP present, which is indicative of the number of metabolically active cells.

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[13]

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.[13]

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[13][14]

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[13][14]

  • Measure the luminescence using a plate-reading luminometer.

  • Subtract the background luminescence (medium only wells) and normalize the data to the vehicle-treated control spheroids.

3.3 High-Content Imaging for Morphological and Cytotoxicity Analysis

High-content imaging allows for the simultaneous measurement of multiple parameters, providing a more detailed understanding of this compound's effects.[10][11][12][15]

Materials:

  • Fluorescent dyes for viability and cytotoxicity (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer-1 for dead cells)

  • Hoechst 33342 for nuclear staining

  • High-content imaging system

Procedure:

  • Prepare a staining solution containing the desired fluorescent dyes in culture medium.

  • Carefully remove a portion of the medium from each well and add the staining solution.

  • Incubate the plate according to the dye manufacturer's instructions.

  • Image the spheroids using a high-content imaging system, acquiring images in the appropriate fluorescent channels.[11]

  • Analyze the images to quantify parameters such as spheroid size, shape, number of live and dead cells, and fluorescence intensity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of this compound's effects at different concentrations.

Table 1: Effect of this compound on Tumor Spheroid Viability (ATP Assay)

This compound (µM)Average Luminescence (RLU)Standard Deviation% Viability (Normalized to Control)
0 (Vehicle)150,00012,000100%
0.1135,00010,50090%
0.597,5008,00065%
1.060,0005,50040%
5.022,5002,00015%
10.07,5001,0005%

Table 2: High-Content Imaging Analysis of Tumor Spheroids Treated with this compound

This compound (µM)Spheroid Diameter (µm)Live Cell Area (µm²)Dead Cell Area (µm²)% Dead Cells
0 (Vehicle)550 ± 25230,000 ± 15,0005,000 ± 1,0002.1%
0.5480 ± 30180,000 ± 12,00025,000 ± 3,50012.2%
1.0410 ± 20120,000 ± 10,00055,000 ± 5,00031.4%
5.0320 ± 1550,000 ± 8,00080,000 ± 7,00061.5%

Visualizations

Fascaplysin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K TRKA TRKA TRKA->PI3K This compound This compound This compound->VEGFR2 Inhibits This compound->TRKA Inhibits This compound->PI3K Inhibits CDK4 CDK4/Cyclin D This compound->CDK4 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Ferroptosis Ferroptosis This compound->Ferroptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest G1/S Arrest CDK4->CellCycleArrest Promotes (Inhibition leads to arrest) Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output CellCulture 1. 2D Cell Culture SpheroidFormation 2. Spheroid Formation (ULA Plates) CellCulture->SpheroidFormation FascaplysinTreatment 3. This compound Treatment SpheroidFormation->FascaplysinTreatment Brightfield 4a. Brightfield Imaging (Spheroid Size) FascaplysinTreatment->Brightfield ViabilityAssay 4b. ATP Viability Assay FascaplysinTreatment->ViabilityAssay HCS 4c. High-Content Imaging (Live/Dead Staining) FascaplysinTreatment->HCS DataAnalysis 5. Data Analysis & Visualization Brightfield->DataAnalysis ViabilityAssay->DataAnalysis HCS->DataAnalysis

References

Application Notes and Protocols for Studying Fascaplysin Toxicity and Efficacy Using Zebrafish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fascaplysin

This compound is a potent bis-indole alkaloid originally isolated from the marine sponge Fascaplysinopsis sp.[1] It has garnered significant interest in the field of pharmacology due to its diverse biological activities, including potent anticancer, antimicrobial, and antifungal properties.[1][2] The primary mechanism of its anticancer action is the selective inhibition of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[3] By inhibiting CDK4, this compound induces cell cycle arrest, primarily at the G0/G1 phase, and subsequent apoptosis in various cancer cell lines.[1][3] Additionally, this compound has been shown to inhibit angiogenesis by suppressing the expression of Vascular Endothelial Growth Factor (VEGF) and to modulate other signaling pathways, including the PI3K/Akt/mTOR pathway.[4] Its antimicrobial activity is attributed to its ability to disrupt bacterial cell division by inhibiting the FtsZ protein.[5][6]

Zebrafish as a Model for Preclinical Studies

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological and efficacy screening of novel compounds.[7] Its key advantages include:

  • High Genetic Homology: Zebrafish share a high degree of genetic similarity with humans, with over 70% of human genes having a zebrafish orthologue.[7]

  • Rapid Development: The external and rapid development of transparent embryos allows for real-time visualization of organogenesis and toxic effects.[7]

  • High-Throughput Screening: The small size and rapid maturation of zebrafish embryos make them amenable to high-throughput screening in multi-well plates.[8]

  • Cost-Effectiveness: Zebrafish are relatively inexpensive to maintain compared to traditional mammalian models.[7]

  • Permeability: Larval zebrafish can absorb small molecules directly from the surrounding water, simplifying drug administration.[9]

These features make the zebrafish an ideal model for the initial in vivo assessment of the therapeutic potential and safety profile of compounds like this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the reported in vitro efficacy of this compound against various cancer cell lines and bacterial strains. This data is essential for designing relevant concentration ranges for zebrafish studies.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
SCLC cell lines (mean)Small Cell Lung Cancer0.89[1][4]
NSCLC cell lines (mean)Non-Small Cell Lung Cancer1.15[1][4]
SCLC CTCs (mean)Small Cell Lung Cancer Circulating Tumor Cells0.57[1][4]
Breast & Ovarian cell lines (range)Breast and Ovarian Cancer0.48–1.21[1]
HL-60Promyelocytic Leukemia0.5[4]
LNCaPProstate Cancer0.54[4]
K562Chronic Myelogenous Leukemia~1.0 (estimated)[10]
A549Lung Carcinoma~1.0 (estimated)[10]

Table 2: In Vitro Antimicrobial Activity of this compound (MIC Values)

Bacterial StrainGram TypeMIC (µg/mL)Reference
S. epidermidisGram-positive0.0075[10]
MRSAGram-positive0.049-25[5][6]
B. subtilisGram-positive0.024-12.5[6]
S. pneumoniaeGram-positive0.049-50[5]
E. faeciumGram-positive1[10]
E. coliGram-negative≥ 8[10]

Experimental Protocols

Here, we provide detailed protocols for assessing the toxicity and efficacy of this compound using zebrafish models.

Protocol 1: Acute Toxicity Assessment in Zebrafish Embryos

This protocol is adapted from the OECD Test Guideline 236 for Fish Embryo Acute Toxicity (FET) Test.[11]

Objective: To determine the acute toxicity (LC50) of this compound in zebrafish embryos.

Materials:

  • Healthy, fertilized zebrafish embryos (4-8 cell stage)

  • This compound stock solution (in DMSO or other suitable solvent)

  • Embryo medium (E3 medium)

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations in E3 medium. A starting range could be from 0.1 µM to 100 µM, based on the in vitro IC50 values. Include a vehicle control (E3 medium with the same percentage of solvent as the highest this compound concentration) and a negative control (E3 medium only).

  • Embryo Exposure: At 4 hours post-fertilization (hpf), randomly distribute 20 healthy embryos into each well of a 24-well plate containing 2 mL of the respective test or control solution.

  • Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

  • Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for the following lethal endpoints:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail

    • Lack of heartbeat

  • Data Analysis: For each concentration, calculate the cumulative mortality at 96 hpf. Determine the LC50 (the concentration that is lethal to 50% of the embryos) using appropriate statistical software (e.g., probit analysis).

Protocol 2: Cardiotoxicity Assessment

Objective: To evaluate the potential cardiotoxic effects of this compound on zebrafish larvae.

Materials:

  • Zebrafish larvae at 48 hpf

  • This compound test solutions (sub-lethal concentrations determined from the acute toxicity assay)

  • Mounting medium (e.g., 3% methylcellulose)

  • Microscope with video recording capabilities

Procedure:

  • Exposure: Expose 48 hpf zebrafish larvae to various sub-lethal concentrations of this compound for 24 to 48 hours.

  • Mounting and Imaging: At 72 or 96 hpf, anesthetize the larvae and mount them laterally in a drop of methylcellulose (B11928114) on a microscope slide.

  • Data Acquisition: Record high-speed videos of the heart for at least 30 seconds.

  • Analysis: Analyze the videos to determine the following parameters:

    • Heart rate (beats per minute)

    • Rhythm (arrhythmias)

    • Atrioventricular (AV) block

    • Pericardial edema

    • Blood circulation

Protocol 3: Hepatotoxicity Assessment

Objective: To assess the potential hepatotoxic effects of this compound in zebrafish larvae.

Materials:

  • Zebrafish larvae at 72 hpf

  • This compound test solutions

  • Oil Red O stain (for steatosis analysis)

  • Microscope with imaging capabilities

Procedure:

  • Exposure: Expose 72 hpf larvae to this compound for 48 hours.[12]

  • Phenotypic Assessment: At 120 hpf, observe the larvae for:[13]

    • Liver size and opacity

    • Yolk sac absorption

    • Presence of necrosis or edema in the liver region

  • Histological Analysis (Optional): Fix larvae, embed in paraffin, section, and perform H&E staining to observe liver histology.

  • Steatosis Assessment: Stain with Oil Red O to visualize lipid accumulation in the liver.[12]

Protocol 4: Neurotoxicity Assessment

Objective: To evaluate the potential neurotoxic effects of this compound on zebrafish larvae.

Materials:

  • Zebrafish larvae at 4 days post-fertilization (dpf)

  • This compound test solutions

  • Automated larval tracking system

Procedure:

  • Exposure: Expose 4 dpf larvae to this compound for 24 hours.

  • Behavioral Analysis: At 5 dpf, place individual larvae in a 96-well plate and use an automated tracking system to assess locomotor activity in response to light-dark transitions.[14]

  • Data Analysis: Quantify parameters such as total distance moved, swimming speed, and changes in activity during light and dark phases.[14]

Protocol 5: Anticancer Efficacy in a Zebrafish Xenograft Model

This protocol is based on established zebrafish xenograft methodologies.[15][16][17]

Objective: To evaluate the in vivo anticancer efficacy of this compound.

Materials:

  • Fluorescently labeled human cancer cells (e.g., A549 lung cancer cells, which are sensitive to this compound)

  • Zebrafish embryos at 48 hpf

  • Microinjection system

  • This compound test solutions

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture and label cancer cells with a fluorescent dye (e.g., DiI or GFP).

  • Microinjection: Inject approximately 200-500 labeled cancer cells into the yolk sac or perivitelline space of 48 hpf zebrafish embryos.[16][17]

  • Drug Treatment: At 1-day post-injection (dpi), immerse the xenografted embryos in E3 medium containing various concentrations of this compound or vehicle control.

  • Tumor Growth and Metastasis Imaging: At 2, 3, and 4 dpi, anesthetize the embryos and image the fluorescent tumor mass using a fluorescence microscope.

  • Data Analysis: Quantify the tumor size (fluorescent area) and the number and location of metastatic foci. Compare the tumor growth and metastasis in this compound-treated embryos to the control group.

Protocol 6: Antimicrobial Efficacy in a Zebrafish Infection Model

This protocol is adapted from established zebrafish infection models.[9][18][19]

Objective: To assess the in vivo antimicrobial efficacy of this compound.

Materials:

  • Pathogenic bacterial strain (e.g., a clinical isolate of Methicillin-resistant Staphylococcus aureus - MRSA)

  • Zebrafish embryos at 48 hpf

  • Microinjection system

  • This compound test solutions

Procedure:

  • Bacterial Culture: Culture the bacterial strain to the desired concentration.

  • Infection: Inject a controlled number of bacteria (e.g., 100-1000 CFUs) into the yolk sac or bloodstream of 48 hpf embryos.

  • Drug Treatment: Immediately after infection, transfer the embryos to E3 medium containing different concentrations of this compound or a vehicle control.

  • Survival Analysis: Monitor the survival of the infected embryos over 48-72 hours post-infection.

  • Bacterial Burden (Optional): At specific time points, euthanize a subset of embryos, homogenize them, and plate the lysates on appropriate agar (B569324) to determine the bacterial load (CFU/embryo).

Visualizations: Signaling Pathways and Experimental Workflows

fascaplysin_pathway This compound This compound cdk4_cyclinD CDK4/Cyclin D1 This compound->cdk4_cyclinD inhibits vegf VEGF Expression This compound->vegf inhibits pi3k_akt PI3K/Akt/mTOR Pathway This compound->pi3k_akt modulates rb pRb cdk4_cyclinD->rb phosphorylates cell_cycle_arrest Cell Cycle Arrest cdk4_cyclinD->cell_cycle_arrest e2f E2F rb->e2f inhibits g1_s_transition G1/S Phase Transition e2f->g1_s_transition promotes proliferation Cell Proliferation & Survival g1_s_transition->proliferation apoptosis Apoptosis cell_cycle_arrest->apoptosis angiogenesis Angiogenesis vegf->angiogenesis pi3k_akt->proliferation

Caption: this compound's primary mechanism of action and related signaling pathways.

zebrafish_toxicity_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Toxicity Assessment cluster_analysis Data Analysis embryo_collection Collect Fertilized Zebrafish Embryos exposure Expose Embryos/Larvae in 24/96-well Plates embryo_collection->exposure compound_prep Prepare this compound Concentrations compound_prep->exposure acute_tox Acute Toxicity (LC50 at 96 hpf) exposure->acute_tox cardio_tox Cardiotoxicity (Heart Rate, Edema) exposure->cardio_tox hepato_tox Hepatotoxicity (Liver Size, Necrosis) exposure->hepato_tox neuro_tox Neurotoxicity (Locomotor Activity) exposure->neuro_tox data_analysis Statistical Analysis and Endpoint Quantification acute_tox->data_analysis cardio_tox->data_analysis hepato_tox->data_analysis neuro_tox->data_analysis

Caption: Experimental workflow for assessing this compound toxicity in zebrafish.

zebrafish_efficacy_workflow cluster_model Model Generation cluster_treatment Treatment cluster_efficacy Efficacy Assessment cluster_analysis Data Analysis xenograft Cancer Xenograft (Microinject Labeled Cancer Cells) treatment Administer this compound (Immersion) xenograft->treatment infection Infection Model (Microinject Bacteria) infection->treatment tumor_assessment Anticancer Efficacy (Tumor Size, Metastasis) treatment->tumor_assessment antimicrobial_assessment Antimicrobial Efficacy (Survival, Bacterial Load) treatment->antimicrobial_assessment efficacy_analysis Quantify and Compare with Controls tumor_assessment->efficacy_analysis antimicrobial_assessment->efficacy_analysis

Caption: Experimental workflow for assessing this compound efficacy in zebrafish.

References

Troubleshooting & Optimization

improving the aqueous solubility of fascaplysin for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of fascaplysin for in vitro studies. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and supporting technical data to ensure the successful preparation and application of this compound in your experiments.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Precipitate formation upon dilution of DMSO stock solution in aqueous media.

This is the most common issue encountered with this compound. It occurs when the compound, highly soluble in an organic solvent like DMSO, "crashes out" upon introduction to the aqueous environment of cell culture media or buffer where its solubility is significantly lower.

  • Immediate Action:

    • Do not use the solution with precipitate. The actual concentration will be unknown and lower than intended, leading to inaccurate and unreliable experimental results.

    • Visually inspect for precipitation: After dilution, hold the solution up to a light source to check for any cloudiness, crystals, or visible particles.

  • Solutions & Mitigation Strategies:

    • Optimize Dilution Technique: Perform a rapid dilution by adding the DMSO stock directly into pre-warmed (37°C) aqueous media while vortexing or stirring vigorously. This avoids localized high concentrations of this compound that can initiate precipitation.

    • Reduce Final DMSO Concentration: While this compound is more soluble in DMSO, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

    • Employ a Solubility Enhancer: The most robust solution is to use a solubility-enhancing excipient. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is highly recommended. See the detailed protocol below for preparing a this compound-HP-β-CD inclusion complex.

    • Consider pH Adjustment: As an alkaloid, this compound's solubility may be pH-dependent. However, altering the pH of cell culture media can be detrimental to cell health and should be approached with caution. If using a simple buffer system, you can explore slight acidification, but this is not recommended for cell-based assays without thorough validation.

Frequently Asked Questions (FAQs)

Q1: What is the maximum aqueous solubility of this compound chloride?

This compound chloride is soluble in water up to approximately 2 mg/mL, but it is significantly more soluble in DMSO, reaching up to 20 mg/mL.[1] However, the practical achievable concentration in complex aqueous solutions like cell culture media without precipitation is often much lower.

Q2: I prepared my this compound solution in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

This is a common issue known as "crashing out." It is crucial to discard the solution containing the precipitate as the compound's concentration will be inaccurate. To prevent this, you should employ a solubility enhancement strategy. We recommend preparing a complex with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) before adding it to your aqueous medium. A detailed protocol is provided in this guide.

Q3: Can I just filter out the precipitate and use the remaining solution?

No, this is not recommended. Filtering will remove an unknown amount of the active compound, making it impossible to determine the final concentration in your experiment. This will lead to inaccurate and non-reproducible results.

Q4: Are there any derivatives of this compound with better solubility?

Yes, researchers have synthesized derivatives to address the poor aqueous solubility of the parent compound. For example, 3,10-dibromothis compound has been reported to have a relatively higher solubility compared to other disubstituted derivatives.[2][3] However, if you must work with the parent this compound, formulation strategies are necessary.

Q5: How should I store my this compound stock solutions?

This compound chloride powder is stable for one year from the date of purchase when stored as supplied.[1] Stock solutions prepared in DMSO or distilled water can be stored at -20°C for up to three months.[1] To avoid repeated freeze-thaw cycles, which can promote precipitation, it is advisable to aliquot the stock solution into single-use volumes.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound chloride.

SolventMaximum SolubilityMolar Concentration (Approx.)Notes
Dimethyl Sulfoxide (DMSO)up to 20 mg/mL~65.2 mMRecommended for primary stock solution.
Waterup to 2 mg/mL~6.5 mMPractical solubility in buffers and media is often lower.

Molecular Weight of this compound Chloride: 306.75 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO (Standard Method)

This protocol is for preparing a high-concentration stock solution. Note that dilution of this stock in aqueous media may lead to precipitation.

Materials:

  • This compound chloride powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound chloride powder in a sterile vial.

  • Add the required volume of sterile DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 326 µL of DMSO per 1 mg of this compound chloride).

  • Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Store the stock solution in single-use aliquots at -20°C.

Protocol 2: Improving Aqueous Solubility with (2-Hydroxypropyl)-β-Cyclodextrin (HP-β-CD) (Recommended Method)

This protocol describes the preparation of a this compound-HP-β-CD inclusion complex to significantly enhance its aqueous solubility and prevent precipitation in cell culture media. The kneading method is a common and effective technique.

Materials:

  • This compound chloride powder

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) powder

  • Ethanol

  • Deionized water

  • Ceramic mortar and pestle

  • Drying oven or vacuum desiccator

Procedure:

  • Determine Molar Ratio: A 1:2 molar ratio of this compound to HP-β-CD is a robust starting point.

  • Weigh Components: Accurately weigh the this compound chloride and HP-β-CD according to the 1:2 molar ratio. (e.g., For 10 mg of this compound chloride (~32.6 µmol), you would use approximately 90 mg of HP-β-CD (~65.2 µmol, assuming an average MW of ~1380 g/mol for HP-β-CD)).

  • Form a Paste: Place the physical mixture of the two powders into a mortar. Add a small amount of a 50:50 (v/v) water/ethanol mixture dropwise to form a thick, uniform paste.

  • Knead the Mixture: Knead the paste thoroughly with the pestle for 45-60 minutes. This intimate contact is crucial for facilitating the inclusion of the this compound molecule into the cyclodextrin (B1172386) cavity.

  • Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C overnight or in a vacuum desiccator until a constant weight is achieved.

  • Final Product: Grind the dried complex into a fine powder. This powder is the this compound-HP-β-CD complex and can now be dissolved directly in your aqueous buffer or cell culture medium to prepare your working solution.

  • Preparation of Working Solution: Dissolve the complex powder in your pre-warmed cell culture medium to the desired final concentration of this compound. Filter-sterilize the final solution using a 0.22 µm syringe filter before adding it to your cells.

Visualizations

G cluster_stock Stock Preparation cluster_dilution Dilution & Troubleshooting fas_powder This compound Powder stock_sol 10-20 mM Stock in DMSO fas_powder->stock_sol Dissolve dmso DMSO dmso->stock_sol working_sol Working Solution stock_sol->working_sol Dilute media Aqueous Media / Buffer media->working_sol precipitate Precipitation Occurs! working_sol->precipitate Poor Solubility solution Recommended Solution: Cyclodextrin Complexation precipitate->solution

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_result Result of this compound Action This compound This compound CDK4_CyclinD1 CDK4/Cyclin D1 Complex This compound->CDK4_CyclinD1 Inhibits pRB Retinoblastoma Protein (pRb) CDK4_CyclinD1->pRB Phosphorylates CellCycleArrest G1 Cell Cycle Arrest pRB_P Phosphorylated pRb (p-pRb) E2F E2F Transcription Factor pRB->E2F Inhibits pRB_P->E2F pRB_P->E2F Releases G1_S_Transition G1 to S Phase Transition

References

Strategies to Mitigate Fascaplysin's Cytotoxicity to Non-Cancerous Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the off-target cytotoxicity of fascaplysin, a potent marine-derived alkaloid with significant anticancer properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms contributing to this compound's cytotoxicity in non-cancerous cells?

A1: this compound's planar pentacyclic structure is a key contributor to its broad-spectrum cytotoxicity. This planarity allows it to intercalate with DNA, a mechanism that can induce cell death in both cancerous and non-cancerous cells.[1][2][3][4] Additionally, this compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which can disrupt the cell cycle in normal cells.[2][3][5][6] The compound also induces the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage in healthy cells.[7][8]

Q2: What are the main strategies being explored to reduce this compound's off-target toxicity?

A2: Current research focuses on three primary strategies:

  • Structural Modification: Synthesizing this compound derivatives with altered structures to improve selectivity. A key approach involves creating non-planar analogs to reduce DNA intercalation.[2][3]

  • Combination Therapy: Using this compound in conjunction with other therapeutic agents to enhance its anti-cancer effects, potentially allowing for lower, less toxic doses.[9][10][11]

  • Targeted Drug Delivery: Developing delivery systems to specifically target this compound to tumor sites, thereby minimizing exposure to healthy tissues. While not extensively detailed in the provided results, this remains a viable theoretical approach.

Q3: How do structural modifications impact the selectivity of this compound derivatives?

A3: Modifications to the this compound scaffold can significantly alter its cytotoxic profile. For instance, creating non-planar tetrahydro-β-carboline analogs has been shown to dramatically decrease cytotoxicity in normal cells while retaining potent activity against cancer cells.[2][3] The introduction of substituents, such as bromine at specific positions, can also enhance the selectivity index, indicating a greater therapeutic window.[1] For example, moving a bromine atom from the C-10 to the C-9 position on the this compound core resulted in a significant decrease in cytotoxicity to non-malignant cells.[1]

Q4: What is the rationale behind using this compound in combination with other anticancer drugs?

A4: The rationale is to exploit synergistic or additive effects, leading to enhanced cancer cell killing with potentially reduced side effects. For example, this compound has been shown to sensitize cancer cells to drugs targeting the AKT and AMPK signaling pathways.[9][10] Combining this compound with an EGFR tyrosine kinase inhibitor like afatinib (B358) has also demonstrated a synergistic antitumor effect in non-small cell lung cancer (NSCLC) cells.[11][12]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines

Possible Cause: The inherent planar structure of this compound leads to DNA intercalation and off-target toxicity.

Troubleshooting Steps:

  • Consider Structure-Activity Relationship (SAR) Data: Evaluate published SAR data on this compound derivatives. Derivatives with non-planar structures or specific substitutions have shown reduced cytotoxicity in normal cells.[1][2][3]

  • Evaluate Combination Therapy: Explore combining a lower dose of this compound with another agent that shows synergy. For instance, co-treatment with an AKT inhibitor (like LY294002) or an AMPK inhibitor (like Compound C) has been shown to enhance this compound's anti-cancer effect, which may allow for a dose reduction of this compound.[9][10]

  • Assess Purity of this compound Compound: Ensure the this compound used is of high purity, as impurities could contribute to unexpected cytotoxicity.

Issue 2: Difficulty in Achieving a Therapeutic Window in Preclinical Models

Possible Cause: The IC50 values for this compound in cancerous and non-cancerous cells are too close, indicating a narrow therapeutic window.

Troubleshooting Steps:

  • Synthesize and Screen Derivatives: Focus on synthesizing and screening derivatives with a higher selectivity index (SI). The SI is the ratio of the IC50 in non-cancerous cells to the IC50 in cancerous cells. A higher SI indicates greater selectivity. Bromo-derivatives have shown an improved SI compared to the parent this compound.[1]

  • Explore Synergistic Combinations: As detailed in Issue 1, combination therapy can enhance the therapeutic window by allowing for lower, less toxic concentrations of this compound to be effective against cancer cells.[9][10][11]

  • Investigate Alternative Cancer Cell Lines: The therapeutic window can vary between different cancer types. Test this compound and its derivatives on a panel of cancer cell lines to identify those with the highest sensitivity.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Human Leukemia0.5 - 1.3
SCLC cell lines (mean)Small Cell Lung Cancer0.89
SCLC CTCs (mean)Small Cell Lung Cancer Circulating Tumor Cells0.57
NSCLC cell lines (mean)Non-Small Cell Lung Cancer1.15
LNCaPProstate Cancer0.54
A549Non-Small Cell Lung Cancer2.923
HeLaCervical Cancer1.03 ± 0.19

Note: IC50 values can vary based on experimental conditions and duration of exposure.[7][11][12][13]

Table 2: Comparison of Cytotoxicity of this compound and a Non-Planar Derivative

CompoundCell LineCell TypeIC50 (µM)
This compoundHeLaCancer1.03 ± 0.19
Compound 6c (non-planar analog) HeLa Cancer 1.03 ± 0.19
This compoundWI-38Non-CancerousNot specified, but implied to be low
Compound 6c (non-planar analog) WI-38 Non-Cancerous 311.51 ± 56.06

This table highlights the significant reduction in cytotoxicity to normal cells achieved by modifying the planar structure of this compound.[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound and its derivatives on both cancerous and non-cancerous cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Protocol 2: Western Blotting for Protein Phosphorylation Analysis

Objective: To analyze the effect of this compound on key signaling proteins, such as those in the PI3K/AKT/mTOR pathway.

Methodology:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity and Selectivity cluster_synthesis Derivative Synthesis cluster_screening Cytotoxicity Screening cluster_analysis Data Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesize Non-Planar This compound Derivatives cancer_cells Treat Cancer Cell Lines synthesis->cancer_cells non_cancer_cells Treat Non-Cancerous Control Cell Lines synthesis->non_cancer_cells mtt_assay Perform MTT Assay cancer_cells->mtt_assay non_cancer_cells->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 si Determine Selectivity Index (SI) ic50->si decision High SI? si->decision proceed Proceed with Lead Compound decision->proceed Yes redesign Redesign Derivative decision->redesign No redesign->synthesis

Caption: Workflow for developing and screening selective this compound derivatives.

fascaplysin_pathway This compound's Impact on the PI3K/AKT/mTOR Signaling Pathway cluster_pathway PI3K/AKT/mTOR Pathway cluster_cellular_processes Cellular Processes This compound This compound PI3K PI3K This compound->PI3K Inhibits autophagy Autophagy This compound->autophagy Induces apoptosis Apoptosis This compound->apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR cell_growth Cell Growth & Proliferation mTOR->cell_growth mTOR->autophagy

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, inducing apoptosis and autophagy.

combination_therapy_logic Logic for this compound Combination Therapy cluster_strategy Combination Strategy cluster_outcome Expected Outcome start High this compound Cytotoxicity Observed akt_inhibitor Combine with AKT Inhibitor (e.g., LY294002) start->akt_inhibitor ampk_inhibitor Combine with AMPK Inhibitor (e.g., Compound C) start->ampk_inhibitor egfr_inhibitor Combine with EGFR TKI (e.g., Afatinib) start->egfr_inhibitor synergy Synergistic or Additive Anticancer Effect akt_inhibitor->synergy ampk_inhibitor->synergy egfr_inhibitor->synergy dose_reduction Reduced this compound Dose synergy->dose_reduction reduced_toxicity Decreased Off-Target Cytotoxicity dose_reduction->reduced_toxicity

Caption: Decision guide for implementing this compound combination therapy.

References

Navigating Fascaplysin Administration in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the dosage and administration of fascaplysin in preclinical animal models. This compound, a potent marine-derived alkaloid, has garnered significant interest for its therapeutic potential, primarily as an anti-cancer agent. However, its successful application in in vivo studies hinges on careful consideration of its pharmacological and toxicological properties. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.

Quantitative Data Summary

For ease of comparison, the following tables summarize the available quantitative data on this compound and its derivatives in various animal models. Please note that specific data for this compound, particularly regarding pharmacokinetics and toxicity, is limited in publicly available literature.

Table 1: In Vivo Efficacy of this compound

Animal ModelCancer TypeAdministration RouteDosage RangeObserved Effect
MouseS180 SarcomaNot Specified1-5 mg/kgInhibition of tumor growth
MouseEhrlich Solid TumorNot SpecifiedNot Specified49.2% tumor growth inhibition (for 3,10-dibromothis compound)[1]
SCID MouseHCT-116 Human Colon CarcinomaNot SpecifiedNot SpecifiedAntitumor activity (for CA224, a this compound derivative)[2]
MouseNon-Small Cell Lung CancerIntraperitoneal5 mg/kgEnhanced anti-PD-1 antitumor efficacy

Table 2: Toxicity of this compound and Derivatives

CompoundAnimal ModelAdministration RouteLD50Maximum Tolerated Dose (MTD)Notes
This compound--Data not availableData not available-
3-chlorothis compoundMouseNot SpecifiedData not availableData not availableFive-fold less toxic for non-malignant cells compared to this compound; no toxicity observed at therapeutic doses.
BPT (this compound derivative)SCID MouseNot SpecifiedData not available1000 mg/kgEffective dose was 1/10th of the MTD.

Table 3: Pharmacokinetic Parameters of this compound

Animal ModelAdministration RouteBioavailability (F)Half-life (t½)CmaxTmax
Mouse-Data not availableData not availableData not availableData not available
Rat-Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are key experimental protocols relevant to this compound research.

In Vivo Antitumor Efficacy Study
  • Animal Model: Select an appropriate tumor model (e.g., xenograft or syngeneic) in immunocompromised (e.g., SCID) or immunocompetent mice, respectively. For instance, to test the efficacy of this compound in non-small cell lung cancer, a syngeneic mouse model can be used.

  • Tumor Cell Implantation: Subcutaneously or orthotopically implant a known number of cancer cells (e.g., 1 x 10^6 cells) into the flank or relevant organ of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize animals into control and treatment groups.

    • Control Group: Administer the vehicle used to dissolve this compound (e.g., DMSO, saline).

    • Treatment Group(s): Administer this compound at various doses (e.g., 1-5 mg/kg) via the chosen route (e.g., intraperitoneal injection).

  • Dosing Schedule: Administer treatment daily or on a predetermined schedule for a specified duration (e.g., 2-4 weeks).

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Maximum Tolerated Dose (MTD) Determination
  • Animal Selection: Use a small cohort of healthy animals (e.g., mice or rats).

  • Dose Escalation: Administer escalating doses of this compound to different groups of animals.

  • Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs.

  • Endpoint: The MTD is defined as the highest dose that does not cause life-threatening toxicity or significant distress to the animals.

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of action of this compound is key to interpreting experimental results. The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.

fascaplysin_signaling_pathways cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_angiogenesis Anti-Angiogenesis This compound This compound CDK4 CDK4 This compound->CDK4 Inhibits PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Promotes VEGF VEGF This compound->VEGF Inhibits Rb Rb CDK4->Rb Phosphorylates CyclinD1 Cyclin D1 CyclinD1->CDK4 Activates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Promotes Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Key signaling pathways modulated by this compound.

experimental_workflow start Hypothesis Formulation protocol Experimental Design (Animal Model, Dosage, Route) start->protocol invivo In Vivo Experimentation protocol->invivo data_collection Data Collection (Tumor size, Weight, etc.) invivo->data_collection analysis Data Analysis data_collection->analysis results Results Interpretation analysis->results conclusion Conclusion & Future Work results->conclusion

Caption: General experimental workflow for in vivo studies.

Troubleshooting Guides and FAQs

This section addresses common issues that researchers may encounter during their experiments with this compound.

Issue 1: Poor Solubility and Formulation

  • Q: this compound is poorly soluble in aqueous solutions. How can I prepare it for in vivo administration?

    • A: For initial studies, this compound can be dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then further diluted with a biocompatible vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of DMSO low (typically <5-10%) to avoid vehicle-induced toxicity. For later-stage preclinical studies, formulation development using excipients like cyclodextrins or lipid-based carriers may be necessary to improve solubility and bioavailability.

  • Q: I am observing precipitation of this compound upon dilution. What should I do?

    • A: This is a common issue with compounds dissolved in DMSO. Try to dilute the DMSO stock slowly into the aqueous vehicle while vortexing. Warming the vehicle slightly may also help. If precipitation persists, you may need to explore alternative co-solvents or formulation strategies. Always visually inspect your final formulation for any precipitates before administration.

Issue 2: Unexpected Toxicity

  • Q: My animals are showing signs of toxicity (e.g., significant weight loss, lethargy) at what I thought was a therapeutic dose.

    • A: Toxicity can be dose, route, and vehicle dependent.

      • Re-evaluate the dose: The reported effective dose of 1-5 mg/kg is a range. Your specific animal model and tumor type might be more sensitive. Conduct a dose-response study to determine the optimal therapeutic window.

      • Check the vehicle: High concentrations of DMSO can cause local irritation and systemic toxicity. Prepare a control group that receives only the vehicle to rule out its effects.

      • Consider the administration route: Intravenous administration can lead to higher peak plasma concentrations and potentially more acute toxicity compared to intraperitoneal or subcutaneous routes.

  • Q: Is there any information on the LD50 of this compound?

    • A: To date, specific LD50 values for this compound in common animal models have not been widely reported in the scientific literature. It is highly recommended to perform an MTD study in your specific animal strain before proceeding with large-scale efficacy studies.

Issue 3: Lack of Efficacy

  • Q: I am not observing any significant anti-tumor effect with this compound in my animal model.

    • A: Several factors could contribute to a lack of efficacy:

      • Suboptimal Dosage: The dose you are using may be too low. A dose-escalation study is recommended.

      • Poor Bioavailability: If administering orally, this compound may have very low oral bioavailability. Consider switching to a parenteral route of administration like intraperitoneal or intravenous injection.

      • Tumor Model Resistance: The specific cancer cell line you are using may be resistant to the mechanisms of action of this compound. This compound is a known CDK4 inhibitor; ensure your cell line is dependent on this pathway for proliferation.[3][4][5][6][7][8][9] It also induces apoptosis and autophagy through the PI3K/Akt/mTOR pathway and has anti-angiogenic effects by inhibiting VEGF.[3][4][10][11][12][13]

      • Formulation Issues: Ensure your this compound formulation is stable and the compound is fully dissolved.

Issue 4: Administration Route Selection

  • Q: What is the best route of administration for this compound in animal models?

    • A: The optimal route depends on the experimental goals.

      • Intraperitoneal (IP): Commonly used in early-stage in vivo studies for its relative ease and systemic drug delivery, bypassing first-pass metabolism.

      • Intravenous (IV): Provides 100% bioavailability and rapid distribution but can lead to higher peak concentrations and potential for acute toxicity.

      • Subcutaneous (SC): Can provide a slower, more sustained release of the drug but may have variable absorption.

      • Oral (PO): Generally not recommended for initial studies with this compound due to the high likelihood of poor oral bioavailability for this class of compounds. If oral administration is necessary, extensive formulation work will likely be required.

This technical support guide is intended to be a living document and will be updated as more data on the in vivo use of this compound becomes available. Researchers are encouraged to perform thorough pilot studies to determine the optimal conditions for their specific experimental setup.

References

Technical Support Center: Overcoming Multidrug Resistance with Fascaplysin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fascaplysin and its analogs to overcome multidrug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows lower than expected cytotoxicity in my cancer cell line. What are the possible reasons?

A1: Several factors could contribute to lower-than-expected cytotoxicity:

  • Cell Line Specificity: The sensitivity to this compound analogs can vary significantly between different cancer cell lines.[1][2] For instance, NSCLC cell lines have shown less sensitivity compared to SCLC and breast/ovarian cancer cell lines.[2]

  • Multidrug Resistance (MDR) Mechanisms: Your cell line may overexpress efflux pumps like P-glycoprotein (P-gp), which actively remove the compound from the cell. While some this compound analogs may overcome this, the specific analog you are using might be a substrate for these pumps.[3][4]

  • Activation of Pro-Survival Pathways: this compound treatment can paradoxically lead to the phosphorylation (activation) of pro-survival and anti-apoptotic signaling pathways, such as AKT and AMPK, which can confer resistance.[5][6]

  • Compound Stability and Solubility: Ensure your this compound analog is fully dissolved in the solvent and stable in your culture medium for the duration of the experiment. Degradation or precipitation will reduce the effective concentration.

  • Experimental Conditions: Suboptimal cell density, incubation time, or issues with the viability assay itself can lead to inaccurate results. Refer to the detailed experimental protocols below.

Q2: I am observing an increase in AKT and/or AMPK phosphorylation after treating cancer cells with this compound. Is this a sign of resistance?

A2: Yes, this is a documented pro-survival response of cancer cells to this compound treatment.[5] Activation of the PI3K/AKT/mTOR and AMPK signaling pathways can counteract the cytotoxic effects of the drug.[5][7] This presents a therapeutic opportunity: co-treatment with selective inhibitors of AKT (e.g., LY294002) or AMPK (e.g., Compound C) can dramatically enhance the anti-cancer efficacy of this compound.[5]

Q3: Are this compound analogs effective against cancer cells that are resistant due to P-glycoprotein (P-gp) overexpression?

A3: The potential for this compound analogs to overcome P-gp-mediated resistance is an active area of research. Some studies suggest that certain synthetic analogs of this compound can induce P-gp expression, while other compounds, like noscapine (B1679977) derivatives (not directly related to this compound but also natural products), have been shown to inhibit P-gp function and are not substrates for its efflux.[3][8][9] The planar structure of this compound, which allows for DNA intercalation, is a key feature, and modifications to this structure can alter its interaction with efflux pumps.[10][11][12]

Q4: My non-cancerous control cell line is showing high toxicity. How can I improve the selectivity of my this compound analog?

A4: High toxicity in non-malignant cells is a known limitation of this compound.[6] Research into structure-activity relationships (SAR) has provided some strategies to improve selectivity:

  • Structural Modifications: Introducing di- and trisubstituted halogen groups on the A and E rings of the this compound scaffold has been shown to increase selectivity for cancer cells.[6][13]

  • Reduce DNA Intercalation: There is evidence that a reduction in DNA intercalating activity correlates with improved selectivity.[14] Modifications at C-9, C-10, or C-10 plus C-3 can reduce this activity.[13]

  • Non-Planar Analogs: The development of non-planar analogs of this compound was specifically aimed at reducing the DNA intercalation-related toxicity while retaining inhibitory activity against targets like CDK4.[15][16]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent IC50 Values Pipetting errors, cell clumping, or uneven cell seeding.Ensure homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Perform serial dilutions of the compound carefully.
Contamination (mycoplasma or bacterial).Regularly test cell cultures for contamination. Use appropriate antibiotics if necessary, but be aware they can affect cell metabolism.
Variation in incubation time or reagent quality.Strictly adhere to the protocol's incubation times. Use fresh reagents and ensure the MTT or other viability assay reagent is properly stored and prepared.
Compound Precipitation in Media Poor solubility of the this compound analog.Check the solubility data for your specific analog. Consider using a different solvent (e.g., DMSO) for the stock solution, ensuring the final concentration in the media is low (typically <0.5%) to avoid solvent toxicity. Gently warm the media or sonicate briefly to aid dissolution.
Unexpected Western Blot Results (e.g., no change in p-AKT) Incorrect antibody, insufficient treatment time, or low protein concentration.Verify antibody specificity for the phosphorylated target. Perform a time-course experiment (e.g., 2, 8, 24 hours) to find the optimal time point for observing changes in phosphorylation.[5] Ensure adequate protein loading on the gel.
Cell line differences.The reactivation of AKT can be cell-line dependent. For example, this compound was shown to decrease AKT phosphorylation in HL-60 leukemia cells but increase it in others.[5]

Quantitative Data

Table 1: Cytotoxic Activity (IC50) of this compound and its Analogs in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundSCLC Cell Lines (mean)Small Cell Lung Cancer0.89[3]
This compoundNSCLC Cell Lines (mean)Non-Small Cell Lung Cancer1.15[3]
This compoundBreast/Ovarian (mean)Breast/Ovarian Cancer0.96[2]
This compoundHL-60 (48h)Leukemia0.5[3][7]
This compoundA375Malignant Melanoma< 0.5 (more sensitive than CDK4i)[17]
This compoundPC-9Non-Small Cell Lung Cancer~1.0[2]
This compoundA549Non-Small Cell Lung Cancer~1.5[2]
3,10-dibromothis compoundProstate Cancer LinesProstate CancerShowed highest selectivity[6][13]

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay type) and can vary between studies.

Experimental Protocols

Cell Viability Assessment via MTT Assay

This protocol is used to determine the cytotoxic activity of this compound analogs by measuring the metabolic activity of cells.[1]

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., PC-3, A549) in 96-well plates at a density of 5 x 10³ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs (typically ranging from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the plates and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compounds.

  • Incubation: Incubate the plates for an additional 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

DNA Intercalation Assay

This assay assesses the ability of this compound analogs to bind to DNA by displacing a fluorescent intercalator.[1]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl) containing calf thymus DNA (1 µM) and a fluorescent intercalator like propidium (B1200493) iodide (PI) or thiazole (B1198619) orange (TO) (2 µM).

  • Compound Addition: Add the this compound analogs to the reaction mixture at various concentrations.

  • Incubation: Incubate the mixture at room temperature for a set period (e.g., 15 minutes) to allow binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence of the sample using a spectrofluorometer. The displacement of the fluorescent dye by the compound will result in a decrease in fluorescence intensity.

  • Data Analysis: Calculate the half-maximal effective concentrations (EC50) for the displacement of the fluorescent intercalator from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

fascaplysin_cdk4_pathway cluster_pathway Normal Cell Cycle Progression This compound This compound Analog CDK4_CyclinD CDK4/Cyclin D1 Complex This compound->CDK4_CyclinD Inhibits G1_Arrest G1 Cell Cycle Arrest This compound->G1_Arrest Leads to pRb_inactive p-pRb (Inactive) CDK4_CyclinD->pRb_inactive Phosphorylates pRb_active pRb (Active) E2F E2F pRb_active->E2F Sequesters/ Inhibits pRb_inactive->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates

Caption: this compound inhibits the CDK4/Cyclin D1 complex, leading to G1 cell cycle arrest.

resistance_pathways cluster_inhibitors This compound This compound Treatment PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates (feedback) AMPK AMPK Pathway This compound->AMPK Activates (stress response) Synergy Synergistic Cell Death This compound->Synergy Pro_Survival Anti-Apoptotic & Pro-Survival Signals PI3K_AKT->Pro_Survival AMPK->Pro_Survival Resistance Drug Resistance Pro_Survival->Resistance AKT_Inhibitor AKT Inhibitor (e.g., LY294002) AKT_Inhibitor->PI3K_AKT AKT_Inhibitor->Synergy AMPK_Inhibitor AMPK Inhibitor (e.g., Compound C) AMPK_Inhibitor->AMPK AMPK_Inhibitor->Synergy

Caption: this compound can activate pro-survival AKT and AMPK pathways, causing resistance.

experimental_workflow start Synthesize/Acquire This compound Analog select_cells Select Cancer Cell Lines (Sensitive vs. MDR) start->select_cells mtt Determine IC50 (MTT Assay) select_cells->mtt mechanism Mechanism of Action Studies mtt->mechanism dna DNA Intercalation Assay mechanism->dna Toxicity? western Western Blot (CDK4, p-AKT, p-AMPK) mechanism->western Signaling? flow Cell Cycle Analysis (Flow Cytometry) mechanism->flow Cell Cycle? analyze Analyze Data: Potency & Selectivity dna->analyze western->analyze flow->analyze end Identify Lead Compound analyze->end

Caption: General experimental workflow for evaluating novel this compound analogs.

p_glycoprotein_logic cluster_cell Drug Chemotherapeutic Drug (e.g., Doxorubicin) Cell MDR Cancer Cell Drug->Cell Enters Accumulation Intracellular Drug Accumulation Efflux Drug Efflux Pgp P-glycoprotein (P-gp) Pump Pgp->Efflux Mediates Pgp->Accumulation Allows FasAnalog This compound Analog (P-gp Inhibitor) FasAnalog->Pgp Inhibits Efflux->Drug Expels Resistance Resistance Efflux->Resistance Leads to Apoptosis Apoptosis Accumulation->Apoptosis Induces

References

Technical Support Center: Enhancing Fascaplysin Bioavailability Through Prodrug and Analog Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the bioavailability of fascaplysin through prodrug and analog strategies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, characterization, and evaluation of this compound prodrugs and analogs.

Problem Possible Causes Troubleshooting Steps
Low Yield During Synthesis of this compound Analogs - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or products. - Inefficient purification method.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize the reaction temperature. Some syntheses require high temperatures (e.g., 220°C), while others may benefit from lower temperatures with UV irradiation to prevent degradation of thermolabile compounds.[1] - Ensure the purity and stability of starting materials (e.g., substituted tryptamines and acetophenones). - Employ appropriate purification techniques such as column chromatography or recrystallization.
Poor Aqueous Solubility of a Novel this compound Derivative - The derivative has increased lipophilicity due to the introduced substituents. - The compound has precipitated out of solution.- Modify the derivative to include ionizable groups (e.g., amines, carboxylic acids) or polar functional groups (e.g., hydroxyl, polyethylene (B3416737) glycol). - Consider formulating the compound with solubility-enhancing excipients such as cyclodextrins. - For experimental purposes, dissolve the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before preparing aqueous dilutions.
High Cytotoxicity of a this compound Analog in Non-Cancerous Cell Lines - The analog retains the planar structure of this compound, leading to DNA intercalation and off-target toxicity. - The concentration used in the assay is too high.- Design and synthesize non-planar analogs of this compound to reduce DNA intercalation.[1] - Introduce bulky substituents that disrupt the planarity of the molecule. - Determine the IC50 value of the analog in both cancerous and non-cancerous cell lines to assess its selectivity index. - Test a wider range of concentrations to identify a therapeutic window.
Inconsistent Results in In Vitro Cytotoxicity Assays (e.g., MTT Assay) - Cell line contamination or genetic drift. - Inaccurate compound concentration. - Variability in cell seeding density. - Issues with the MTT reagent or incubation time.- Regularly check cell lines for mycoplasma contamination and authenticate their identity. - Prepare fresh stock solutions of the this compound analog and verify the concentration. - Ensure consistent cell seeding density across all wells. - Optimize MTT incubation time and ensure the formazan (B1609692) crystals are fully dissolved before reading the absorbance.
New this compound Derivative Shows Low In Vivo Efficacy Despite High In Vitro Activity - Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism, poor distribution to the target tissue). - The in vitro model does not accurately reflect the in vivo tumor microenvironment.- Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. - Consider co-administration with a metabolic inhibitor if rapid metabolism is identified. - Evaluate the compound in more complex in vitro models, such as 3D spheroids, or in vivo using xenograft models.[1]

Frequently Asked Questions (FAQs)

1. What are the main challenges associated with the clinical development of this compound?

The primary challenges are its poor aqueous solubility and high toxicity. The planar structure of this compound allows it to intercalate with DNA, leading to significant cytotoxicity in non-cancerous cells, which limits its therapeutic application.[2][3]

2. What are the common prodrug or analog strategies to improve the bioavailability and reduce the toxicity of this compound?

Common strategies focus on structural modifications to the this compound core to create analogs with improved properties. These include:

  • Introduction of substituents: Adding various chemical groups to the this compound scaffold can alter its physicochemical properties, such as solubility and lipophilicity, and its biological activity.

  • Disruption of planarity: Synthesizing non-planar analogs can reduce DNA intercalation and, consequently, lower cytotoxicity.[1]

  • Synthesis of derivatives with improved selectivity: Modifications can be made to enhance the compound's selectivity for cancer cells over healthy cells.

3. How can I synthesize this compound and its derivatives in the lab?

Several synthetic routes have been reported. A common and versatile method is the two-step synthesis proposed by Zhu et al., which involves the reaction of substituted tryptamines with acetophenones.[4][5] Another approach involves the high-temperature quaternization of 1-benzoyl-β-carbolines.[6] For thermolabile derivatives, a low-temperature synthesis with UV quaternization has been developed.[1]

4. What are the key in vitro assays to evaluate the anticancer activity of this compound analogs?

  • Cytotoxicity assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of the compounds in various cancer cell lines.[5]

  • Cell cycle analysis: Flow cytometry is used to assess the effect of the compounds on cell cycle progression. This compound and its analogs often cause cell cycle arrest at the G0/G1 or G1/S phase.[2][7]

  • Apoptosis assays: Annexin V/propidium iodide staining followed by flow cytometry can be used to quantify the induction of apoptosis.[7]

  • Kinase inhibition assays: Since this compound is a known CDK4 inhibitor, assays to measure the inhibition of CDK4 and other kinases are relevant.[8][9][10]

5. How does this compound exert its anticancer effects?

This compound has multiple mechanisms of action:

  • Inhibition of Cyclin-Dependent Kinase 4 (CDK4): This leads to cell cycle arrest at the G1/S checkpoint.[2][8]

  • DNA Intercalation: Its planar structure allows it to insert between DNA base pairs, which contributes to its cytotoxicity.[1]

  • Induction of Apoptosis: It can trigger programmed cell death in cancer cells.[7]

  • Inhibition of Signaling Pathways: It has been shown to affect signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[6][11]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of this compound and some of its derivatives against various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer2.923[7]
HL-60Leukemia0.7 (24h), 0.5 (48h)[2]
LNCaPProstate Cancer0.54[2]
A2780Ovarian CancerNot specified, but showed activity[2]
OVCAR3Ovarian CancerNot specified, but showed activity[2]
C6Glial Tumor< 0.5[2]
Sk-Mel-28MelanomaNot specified, but showed 99.2% growth inhibition[2]

Table 2: IC50 Values of Selected this compound Derivatives

CompoundModificationCell LineCancer TypeIC50 (µM)Reference
3-bromothis compoundBromine at position 3Sk-Mel-28MelanomaNot specified, but highly effective[2]
Compound 33Non-planar analogHeLaCervical Cancer1.03 ± 0.19[2]
CA199Non-planar analogVarious-10-40[10]
Compound 9qNon-planar analog--6 (for CDK4 inhibition)[12]

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives (Zhu et al. method)

This protocol is a generalized representation based on the frequently cited two-step synthesis.[4][5]

  • Step 1: Synthesis of 1-Benzoyl-β-carboline intermediate

    • A mixture of a substituted tryptamine (B22526) (1.0 equivalent) and a substituted 2'-haloacetophenone (1.0 equivalent) in a suitable solvent (e.g., DMSO) is heated at a specific temperature (e.g., 110°C) in the presence of iodine (0.8 equivalents) for a defined period (e.g., 4 hours).

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the intermediate is isolated and purified, typically by column chromatography.

  • Step 2: Cyclization to this compound Derivative

    • The purified 1-benzoyl-β-carboline intermediate is heated at a high temperature (e.g., 220°C) for a short duration (e.g., 15 minutes).

    • The resulting product is then treated with aqueous HCl to afford the this compound derivative as a salt.

    • The final product is purified by recrystallization or chromatography.

MTT Assay for Cytotoxicity Evaluation
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, this compound analog at different doses). Administer the treatment via a suitable route (e.g., intraperitoneal or oral) for a specified duration.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound Prodrug/Analog purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility Assessment characterization->solubility cytotoxicity Cytotoxicity Assays (MTT) solubility->cytotoxicity mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Kinase Inhibition) cytotoxicity->mechanism pk_studies Pharmacokinetic Studies (ADME) mechanism->pk_studies efficacy Efficacy Studies (Xenograft Models) pk_studies->efficacy toxicity_studies Toxicity Assessment efficacy->toxicity_studies

Caption: Experimental workflow for developing this compound prodrugs/analogs.

PI3K_Akt_mTOR_pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival mTORC1->Proliferation This compound This compound This compound->PI3K This compound->AKT This compound->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Wnt_pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and activates Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression This compound This compound This compound->BetaCatenin inhibits accumulation

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

References

Technical Support Center: Enhancing Fascaplysin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation development of fascaplysin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the inherent instability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing degradation peaks in HPLC analysis. What are the likely causes?

A1: this compound is susceptible to degradation under various conditions. The observed degradation is likely due to one or more of the following factors:

  • pH-mediated hydrolysis: this compound's complex structure contains linkages that can be susceptible to hydrolysis under acidic or alkaline conditions.

  • Oxidation: The indole (B1671886) rings and other electron-rich moieties in the this compound molecule are prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is crucial to protect this compound solutions from light.

Q2: I am observing poor solubility of this compound in my aqueous buffer. How can this be improved?

A2: this compound is a poorly water-soluble compound. To improve its solubility for in vitro assays or formulation development, consider the following approaches:

  • Co-solvents: Employing a co-solvent system, such as using a percentage of DMSO, ethanol, or PEG 400 in your aqueous buffer, can significantly enhance solubility.

  • pH adjustment: The solubility of this compound may be pH-dependent. Experiment with a range of pH values to find the optimal solubility, but be mindful of the potential for pH-mediated degradation.

  • Formulation technologies: For more significant and stable improvements in solubility, consider advanced formulation strategies such as cyclodextrin (B1172386) complexation, liposomal encapsulation, or the preparation of solid dispersions.

Q3: What are the most promising formulation strategies to enhance the stability of this compound in solution?

A3: Several formulation strategies can be employed to protect this compound from degradation:

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule can shield it from hydrolytic and oxidative degradation.[1][2]

  • Liposomal Formulations: Entrapping this compound within the lipid bilayer or the aqueous core of liposomes can provide a protective barrier against the external environment.[3][4][5][6]

  • Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous state can improve both its solubility and stability by inhibiting crystallization and reducing molecular mobility.[7][8]

Q4: How can I assess the stability of my this compound formulation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of your formulation.[9][10] This involves developing an HPLC method that can separate the intact this compound from all its potential degradation products. Once the method is validated, you can perform forced degradation studies to evaluate the stability of your formulation under various stress conditions (e.g., acid, base, oxidation, heat, and light).[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram within hours of preparation.pH instabilityConduct a pH stability profile study. Prepare this compound solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the degradation over time using a stability-indicating HPLC method. Identify the pH of maximum stability.
Loss of parent drug peak area even when protected from light.OxidationDe-gas your solvents and buffer solutions. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants, but ensure they are compatible with your intended application.
Color change of the solution from yellow to brown/dark red.PhotodegradationProtect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Conduct all experiments under reduced light conditions.
Issue 2: Low Encapsulation Efficiency in Liposomal Formulations
Symptom Possible Cause Troubleshooting Steps
A large amount of free this compound is detected after liposome (B1194612) preparation.Inefficient loading methodFor the passive loading of this likely lipophilic drug, ensure this compound is fully dissolved in the organic solvent with the lipids before forming the lipid film. For active loading, investigate different pH gradients or ionophores to improve drug uptake into the liposomes.
Liposomes are unstable and leak the drug over time.Inappropriate lipid compositionIncrease the rigidity of the lipid bilayer by incorporating cholesterol or using lipids with a higher phase transition temperature (Tm). PEGylation of the liposome surface can also enhance stability.[3]
Issue 3: Recrystallization of this compound in Solid Dispersions

| Symptom | Possible Cause | Troubleshooting Steps | | The solid dispersion shows crystalline peaks in Powder X-ray Diffraction (PXRD) analysis after storage. | Drug-polymer immiscibility or insufficient stabilization | Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility with this compound. Increase the polymer-to-drug ratio to enhance the stabilization of the amorphous drug. | | The dissolution rate of the solid dispersion decreases over time. | Recrystallization upon exposure to moisture | Store the solid dispersion in tightly sealed containers with a desiccant. Consider using polymers with lower hygroscopicity. |

Quantitative Data Summary

The following tables are templates to guide the presentation of your experimental data. Currently, there is a lack of published quantitative stability data for this compound formulations. These tables should be populated with your own experimental results.

Table 1: pH-Rate Profile of this compound Degradation at 37°C

pHApparent First-Order Rate Constant (kobs) (h-1)Half-life (t1/2) (h)
3.0Data to be determinedData to be determined
5.0Data to be determinedData to be determined
7.4Data to be determinedData to be determined
9.0Data to be determinedData to be determined

Table 2: Stability of this compound Formulations Under Forced Degradation Conditions (48 hours)

FormulationCondition% this compound RemainingMajor Degradants Observed
Free this compound0.1 M HCl, 60°CData to be determinedData to be determined
This compound-HP-β-CD0.1 M HCl, 60°CData to be determinedData to be determined
Free this compound0.1 M NaOH, 60°CData to be determinedData to be determined
This compound-HP-β-CD0.1 M NaOH, 60°CData to be determinedData to be determined
Free this compound3% H2O2, 25°CData to be determinedData to be determined
This compound-HP-β-CD3% H2O2, 25°CData to be determinedData to be determined
Free this compound80°CData to be determinedData to be determined
This compound-HP-β-CD80°CData to be determinedData to be determined
Free this compoundLight (ICH Q1B)Data to be determinedData to be determined
This compound-HP-β-CDLight (ICH Q1B)Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare inclusion complexes of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility and stability.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).

  • Slowly add an excess of this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the suspension at room temperature for 24-48 hours, protected from light.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex.

  • To obtain a solid powder, freeze the solution and lyophilize it for 48 hours.

  • Characterize the resulting powder using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) to confirm complex formation.

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound within liposomes to improve its stability in aqueous media.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable lipid

  • Cholesterol

  • Chloroform and Methanol (or another suitable organic solvent mixture)

  • Phosphate Buffered Saline (PBS) pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Dissolve the lipids (e.g., SPC and cholesterol in a 2:1 molar ratio) and this compound in a minimal amount of chloroform/methanol mixture in a round-bottom flask.

  • Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. This will result in the formation of multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantitative analysis of this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or other suitable buffer components

  • C18 reverse-phase HPLC column

  • HPLC system with a UV or PDA detector

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its more hydrophobic degradants.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose solid this compound and a solution of this compound to 80°C.

    • Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines.

  • Analyze the stressed samples at different time points and check for the separation of degradation peaks from the main this compound peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Formulation_Development_Workflow cluster_start Initial Assessment cluster_formulation Formulation Strategy cluster_characterization Characterization cluster_stability Stability Assessment cluster_end Outcome Start This compound API Solubility Solubility & Stability Screening Start->Solubility Cyclodextrin Cyclodextrin Complexation Solubility->Cyclodextrin Poor Solubility & Instability Liposomes Liposomal Encapsulation Solubility->Liposomes Poor Solubility & Instability SolidDispersion Solid Dispersion Solubility->SolidDispersion Poor Solubility & Instability Char_CD FTIR, DSC, PXRD Solubility Cyclodextrin->Char_CD Char_Lipo Size, Zeta, EE Stability Liposomes->Char_Lipo Char_SD PXRD, DSC, FTIR Dissolution SolidDispersion->Char_SD Forced_Deg Forced Degradation (Acid, Base, Heat, Light, Ox.) Char_CD->Forced_Deg Char_Lipo->Forced_Deg Char_SD->Forced_Deg End Stable this compound Formulation Forced_Deg->End

Caption: Workflow for this compound Formulation Development.

Signaling_Pathway_Degradation cluster_stressors Stress Factors cluster_formulation Formulation Strategies This compound This compound in Solution Degradation Degradation Products This compound->Degradation Degradation Pathways pH Acid/Base pH->this compound Hydrolysis Oxidation Oxygen/Peroxides Oxidation->this compound Light UV/Visible Light Light->this compound Photodegradation Heat Elevated Temperature Heat->this compound Thermolysis Cyclodextrin Cyclodextrin Complex Cyclodextrin->this compound Inhibits Liposome Liposome Liposome->this compound Inhibits SolidDispersion Solid Dispersion SolidDispersion->this compound Inhibits

Caption: Factors Leading to this compound Degradation and Protective Formulation Strategies.

References

minimizing fascaplysin aggregation in high-concentration stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and handling of high-concentration stock solutions of fascaplysin to minimize aggregation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound chloride is soluble in DMSO up to 20 mg/mL. For aqueous solutions, the solubility is significantly lower, at up to 2 mg/mL in water. A derivative, 9-methylthis compound, has been reported to dissolve readily in DMSO at 10 mM and in double-distilled water (ddH₂O) at 1 mM.[1][2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why does this happen and how can I prevent it?

A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO when diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.

To prevent precipitation, consider the following strategies:

  • Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer or medium slowly and dropwise while gently vortexing or stirring. This allows for gradual mixing and can prevent localized high concentrations of this compound that lead to aggregation.

  • Intermediate Dilution: Perform a serial dilution. First, create an intermediate dilution of your stock solution in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your experimental medium.

  • Warming: Gently warming the aqueous buffer or medium to 37°C before adding the this compound stock can help improve solubility.

  • Sonication: If a precipitate still forms, brief sonication in a water bath can help to redissolve the compound. However, use this method with caution as prolonged sonication can potentially degrade the compound.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions in DMSO or distilled water can be stored at -20°C for up to 3 months. As a solid, this compound is stable for at least one year from the date of purchase when stored as supplied. To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.

Q4: What is the maximum final concentration of DMSO that is safe for my cell cultures?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with some sensitive cell lines requiring a concentration of 0.1% or lower. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide: this compound Aggregation

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer/media. 1. Solvent Shock: Rapid change in solvent polarity. 2. Concentration Exceeds Aqueous Solubility: The final concentration in the aqueous solution is too high.1. Add the DMSO stock dropwise while vortexing. 2. Perform an intermediate dilution step in pre-warmed media. 3. Lower the final working concentration of this compound.
Stock solution appears cloudy or contains precipitate after storage at -20°C. 1. Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to come out of solution. 2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation and increased compound concentration. 3. Concentration Too High: The initial stock concentration may be at the limit of its solubility.1. Aliquot stock solutions into single-use vials before freezing. 2. Ensure vials are tightly sealed. 3. Gently warm the vial to 37°C and vortex or sonicate briefly to redissolve the precipitate before use. 4. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
Inconsistent experimental results when using the same stock solution. 1. Incomplete Dissolution of Precipitate: Using a stock solution with undissolved precipitate will lead to inaccurate dosing. 2. Degradation of this compound: Improper storage or handling.1. Always ensure any precipitate is fully redissolved by warming and vortexing before making dilutions. 2. Follow recommended storage guidelines (aliquoted, -20°C, protected from light).

Data Presentation

Table 1: Solubility of this compound Chloride

SolventMaximum Solubility
Dimethyl Sulfoxide (DMSO)≤ 20 mg/mL
Water≤ 2 mg/mL

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid (as supplied)Room Temperature≥ 1 year
Stock Solution in DMSO/Water-20°C≤ 3 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound chloride (Molecular Weight: 306.75 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.0675 mg of this compound chloride.

  • Dissolution: Aseptically add the weighed this compound chloride to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.

  • Vortex: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you can first add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to make a 100 µM intermediate solution.

    • Vortex the intermediate dilution gently.

  • Final Dilution:

    • Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. Following the example above, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get a final concentration of 10 µM.

    • Alternatively, for direct dilution, add the calculated volume of the stock solution dropwise to the final volume of pre-warmed medium while gently swirling. For a 10 µM final concentration in 10 mL, this would be 10 µL of the 10 mM stock.

  • Mix and Use: Gently mix the final solution and use it immediately in your experiment.

Visualizations

Fascaplysin_CDK4_Pathway cluster_Rb This compound This compound CDK4_CyclinD1 CDK4/Cyclin D1 Complex This compound->CDK4_CyclinD1 Inhibits CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Rb Rb CDK4_CyclinD1->Rb Phosphorylates G1_S_Transition G1/S Phase Transition E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) E2F->G1_S_Transition Promotes

Caption: this compound-mediated inhibition of the CDK4/Cyclin D1 pathway.

Fascaplysin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Autophagy Autophagy mTOR->Autophagy Inhibits Fascaplysin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Experimental_Workflow_Stock_Preparation Weigh 1. Weigh This compound Dissolve 2. Dissolve in DMSO Weigh->Dissolve Vortex 3. Vortex until Clear Dissolve->Vortex Aliquot 4. Aliquot Vortex->Aliquot Store 5. Store at -20°C Aliquot->Store

References

addressing the light sensitivity and degradation of fascaplysin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the marine natural product, fascaplysin. This compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) but is known for its sensitivity to light, which can lead to its degradation and affect experimental outcomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light?

A1: this compound is a pentacyclic alkaloid isolated from marine sponges.[1] Its complex aromatic structure makes it susceptible to photodegradation, a process where light energy, particularly in the UV and blue spectrum (300-500 nm), can induce chemical reactions that alter its molecular structure and compromise its biological activity.[2][3]

Q2: How should I store this compound powder and stock solutions?

A2:

  • Powder: Store solid this compound at 2-8°C, protected from light.[4] The use of amber or opaque vials is highly recommended.[4][5]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use, light-protecting tubes (amber or wrapped in aluminum foil) to minimize repeated exposure of the main stock to light and freeze-thaw cycles.[4][5] Store stock solution aliquots at -20°C or -80°C for long-term stability.

Q3: My this compound solution has changed color. Can I still use it?

A3: A change in color, such as turning yellow or brown, is a visual indicator of potential degradation.[4] It is strongly advised not to use a discolored solution as its potency will likely be reduced, and the degradation products could introduce confounding variables or cellular toxicity in your experiments.[4] Prepare a fresh solution from a new aliquot, ensuring all light-protection protocols are strictly followed.

Q4: I'm observing inconsistent results between experiments. Could this be related to this compound degradation?

A4: Yes, inconsistent results are a common consequence of handling light-sensitive compounds improperly. The degree of degradation can vary depending on the duration and intensity of light exposure during experimental setup.[4] To ensure reproducibility, it is crucial to standardize your workflow to minimize light exposure at every step. This includes working in a dimly lit environment, using light-blocking containers for solutions and cell culture plates, and minimizing the time plates are outside of the incubator.[4][5]

Q5: Can I use antioxidants or other stabilizers to protect this compound in my experiments?

A5: While some antioxidants can help protect against photobleaching in certain applications, their use with this compound should be approached with caution.[5] It is essential to first validate that any additive does not interfere with the biological activity of this compound or the assay itself, nor induce any unintended cellular effects.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity of this compound Compound Degradation: Exposure to light during storage, solution preparation, or the experiment has reduced the active concentration of this compound.- Prepare fresh dilutions from a new, properly stored aliquot for each experiment. - Handle all solutions in a dimly lit environment (e.g., in a cell culture hood with the sash lowered).[4] - Use opaque or foil-wrapped tubes and plates.[4][5] - If possible, verify the concentration and purity of your stock solution using HPLC.
High variability between replicate wells or experiments Inconsistent Light Exposure: Different wells or plates are receiving varying amounts of light during handling.- Standardize the entire experimental workflow to minimize light exposure for all samples. - Cover plates with opaque lids or aluminum foil immediately after adding this compound.[4] - Minimize the time plates are exposed to light during analysis (e.g., microscopy, plate reader).
Unexpected cellular toxicity Formation of Toxic Degradation Products: Photodegradation may produce byproducts with cytotoxic effects.- Discard any discolored or potentially degraded solutions.[4] - Strictly adhere to light-protection protocols to prevent the formation of degradation products. - Perform a dose-response curve with freshly prepared this compound to determine the appropriate non-toxic concentration range for your cell line.
Assay Interference Colorimetric or Fluorometric Interference: this compound or its degradation products may absorb light at the same wavelength as the assay readout.- Run a cell-free control with this compound and the assay reagents to check for direct interference. - If interference is detected, consider using an alternative assay with a different detection method (e.g., luminescence-based instead of absorbance-based).

Experimental Protocols & Methodologies

General Handling Protocol for Light-Sensitive this compound

This protocol outlines the essential steps to minimize light-induced degradation of this compound during experimental procedures.

Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Thaw single-use aliquot of this compound stock (in foil-wrapped tube) b Perform serial dilutions in dimly lit environment (use opaque tubes) a->b In the dark c Add this compound solution to cell culture plates b->c Quickly d Immediately cover plates with opaque lids or foil c->d e Incubate plates d->e f Keep plates covered until immediate analysis e->f g Perform downstream analysis (e.g., plate reader, microscopy) f->g

Caption: Workflow for handling light-sensitive this compound.

In Vitro CDK4 Kinase Inhibition Assay (Adapted Protocol)

This protocol is adapted from established methods for CDK4/6 inhibitors and can be used to assess the inhibitory activity of this compound.

Materials:

  • Recombinant human CDK4/Cyclin D1

  • Retinoblastoma (Rb) protein substrate

  • This compound

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 10 µL of the CDK4/Cyclin D1 enzyme solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Prepare a substrate/ATP mixture in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Workflow for In Vitro CDK4 Kinase Assay

G a Prepare this compound serial dilutions b Add this compound/vehicle to 96-well plate a->b c Add CDK4/Cyclin D1 enzyme b->c d Pre-incubate at room temperature c->d f Add substrate/ATP mix to initiate reaction d->f After 15 min e Prepare Rb substrate/ATP mixture e->f g Incubate at room temperature f->g 1 hour h Add Kinase-Glo® reagent g->h i Incubate to stabilize signal h->i 10 min j Read luminescence i->j k Calculate % inhibition and IC50 j->k

Caption: Experimental workflow for a CDK4 kinase inhibition assay.

Signaling Pathway

This compound exerts its anti-proliferative effects by directly inhibiting CDK4. This prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key step in the progression of the cell cycle from the G1 to the S phase.

CDK4 Signaling Pathway and this compound Inhibition

G Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) CDK4_CyclinD->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes Activates Cell_Cycle Cell Cycle Progression (G1 to S Phase) G1_S_Genes->Cell_Cycle Drives This compound This compound This compound->CDK4_CyclinD Inhibits

References

long-term storage and stability assessment of fascaplysin compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stability assessment of fascaplysin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound compounds?

A1: For optimal long-term stability, solid this compound and its analogs, which belong to the indole (B1671886) alkaloid family, should be stored in a cool, dark, and dry environment. It is highly recommended to store them in airtight containers, such as amber vials, at low temperatures. For storage periods extending over several months, temperatures of -20°C or -80°C are advisable to minimize degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: To prepare stock solutions, it is best to use polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These solvents generally provide good solubility and help maintain the stability of the compound in solution. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or -80°C and protect them from light. It is crucial to prepare fresh aqueous solutions from the stock for your experiments and use them promptly, as this compound's stability in aqueous media can be limited.

Q3: Is this compound sensitive to light?

A3: Yes, like many indole alkaloids, this compound and its derivatives can be sensitive to light. Exposure to UV and visible light can lead to photodegradation. Therefore, it is essential to store both solid compounds and solutions in light-protecting containers, such as amber vials or by wrapping the containers in aluminum foil.

Q4: What are the known stability issues with this compound derivatives?

A4: While specific quantitative stability data for this compound is limited in publicly available literature, some derivatives are known to be unstable. For instance, 9-hydroxythis compound has been reported to be highly chemically unstable. The planar structure of this compound suggests potential for oxidative degradation and hydrolysis under certain pH conditions.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and analysis of this compound compounds.

Issue Possible Cause Recommended Solution
Inconsistent results in biological assays. Degradation of this compound in the assay medium.Prepare fresh dilutions of this compound in your final assay buffer immediately before each experiment. If using aqueous buffers, ensure the pH is near neutral, as extreme pH values can catalyze hydrolysis.
Low solubility in aqueous buffers leading to precipitation.If you observe precipitation, consider using a co-solvent like DMSO in your final dilution. However, be mindful of the final DMSO concentration in your assay, as it can affect cell viability. The final DMSO concentration should be kept consistent across all experimental conditions, including controls.
Appearance of unexpected peaks in HPLC analysis. On-column degradation of the compound.Ensure the mobile phase is compatible with this compound. Acidic conditions in the mobile phase can sometimes cause degradation of sensitive compounds.
Injection of the sample in a solvent much stronger than the mobile phase.Whenever possible, dissolve and inject your sample in the mobile phase or a solvent with a similar or weaker elution strength.
Oxidation of the compound in the sample vial.Use amber HPLC vials to protect the sample from light. If the problem persists, consider preparing samples immediately before analysis.
Difficulty in reproducing experimental results from literature. Variation in the purity or quality of the this compound sample.Always ensure the purity of your this compound compound using analytical techniques like HPLC before starting an experiment.
Differences in experimental conditions that were not explicitly stated in the original publication.Carefully review all experimental parameters, including solvent preparation, incubation times, and temperature. Small variations can sometimes lead to significant differences in results.

Experimental Protocols

Stability Assessment via Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify potential degradation products and degradation pathways of this compound. A degradation of 5-20% is generally targeted to ensure that degradation products are formed at detectable levels without complete degradation of the parent compound.

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a stock solution of this compound in methanol (B129727) or DMSO.

    • Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration suitable for HPLC analysis.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stress agent.

    • Neutralize the aliquots with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze the samples by HPLC at various time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C or higher).

    • After a defined period, dissolve the stressed solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of this compound.

    • Expose the solution to a photostability chamber with controlled UV and visible light exposure for a defined duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its potential degradation products. The following method is a starting point based on a validated method for this compound analysis in plasma, which can be further optimized and validated for stability studies.[1][2][3]

Parameter Condition
Column Waters SymmetryShield RP18 (3.9 x 150 mm, 5 µm) or equivalent
Mobile Phase Phosphoric acid / Methanol / Water (1/20/79 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 302 nm
Injection Volume 70 µL
Column Temperature Room Temperature

Method Validation: To ensure the method is stability-indicating, it must be validated according to ICH guidelines. This includes demonstrating specificity (the ability to resolve the main peak from degradation products), linearity, accuracy, precision, and robustness.

Data Presentation

Solubility of this compound

Qualitative solubility information for this compound in common laboratory solvents.

Solvent Solubility
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Methanol Sparingly Soluble
Water Poorly Soluble
Phosphate Buffered Saline (PBS) Very Poorly Soluble

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis Acid Acid Hydrolysis Sampling Time-point Sampling Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal (Solid) Photo Photolytic Photo->Sampling Neutralization Neutralization (for Hydrolysis) Sampling->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Data Data Analysis & Degradation Pathway Identification HPLC->Data This compound This compound Compound This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Thermal Expose to This compound->Photo Expose to

Caption: Workflow for conducting forced degradation studies on this compound.

Logical Relationship for Troubleshooting HPLC Issues

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Start Unexpected HPLC Results (e.g., extra peaks, peak distortion) Degradation On-Column or In-Vial Degradation Start->Degradation Solvent Solvent Mismatch Start->Solvent Purity Sample Impurity Start->Purity CheckMethod Optimize Mobile Phase (e.g., pH) Degradation->CheckMethod FreshSample Prepare Fresh Sample Protect from Light Degradation->FreshSample Dissolve Dissolve Sample in Mobile Phase Solvent->Dissolve VerifyPurity Verify Purity of Starting Material Purity->VerifyPurity End Consistent HPLC Results CheckMethod->End Leads to Resolution FreshSample->End Leads to Resolution Dissolve->End Leads to Resolution VerifyPurity->End Leads to Resolution

Caption: Troubleshooting logic for common HPLC issues with this compound.

References

developing fascaplysin derivatives with an improved therapeutic index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the development of fascaplysin derivatives with an improved therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its derivatives?

This compound and its derivatives exhibit anticancer properties through multiple mechanisms. The major ones include:

  • Selective inhibition of cyclin-dependent kinase 4 (CDK4): This disrupts the cell cycle regulation at the G0/G1 and G1/S checkpoints.[1][2]

  • Induction of apoptosis: this compound can induce programmed cell death.[1][2]

  • Anti-angiogenic effects: It can inhibit the formation of new blood vessels, which is crucial for tumor growth, by inhibiting the expression of vascular endothelial growth factor (VEGF).[1]

  • DNA intercalation: Due to its planar structure, this compound can insert itself into DNA, which contributes to its cytotoxicity but also its toxicity to non-cancerous cells.[1][3]

Q2: What are the main challenges in developing this compound for clinical use?

The primary challenge is the high toxicity of this compound to normal cells, which is largely attributed to its ability to intercalate with DNA.[4][5] This narrow therapeutic window has hindered its clinical development.[6] Much of the current research focuses on synthesizing derivatives with reduced DNA intercalation activity and improved selectivity for cancer cells.[4][5]

Q3: How can the therapeutic index of this compound derivatives be improved?

Improving the therapeutic index involves modifying the this compound structure to reduce toxicity while maintaining or enhancing anticancer activity. Key strategies include:

  • Modification of the A, C, and E rings: Synthesizing di- and tri-substituted halogen derivatives on these rings has shown a pronounced selectivity for cancer cells.[5][7]

  • Introduction of radical substituents: Adding substituents at the C-9, C-10, or C-10 and C-3 positions has been shown to reduce DNA intercalating activity and improve selectivity.[5][7]

  • Synthesis of non-planar analogs: Creating non-planar versions of the molecule can reduce DNA intercalation while potentially retaining CDK4 inhibitory activity.[3] For example, the derivative CA224 specifically inhibits the CDK4-cyclin D1 complex and has a good therapeutic index.[2][4]

Q4: Which signaling pathways are modulated by this compound?

This compound has been shown to modulate several key signaling pathways in cancer cells:

  • PI3K/Akt/mTOR pathway: this compound can suppress this critical survival pathway.[2][4]

  • AMPK signaling: It can increase the phosphorylation of AMP-activated protein kinase (AMPK).[1][8]

  • TRAIL signaling pathway: this compound can activate this pathway to induce apoptosis.[3]

Troubleshooting Guides

Issue 1: Low Yield During Synthesis of this compound Derivatives

  • Problem: Difficulty in obtaining sufficient quantities of the desired derivative.

  • Possible Causes & Solutions:

    • Inefficient reaction conditions: The traditional high-temperature cyclization methods can be limiting.[9] Consider alternative synthetic routes, such as the two-step method involving low-temperature UV quaternization for thermolabile derivatives.[10][11]

    • Starting material purity: Ensure the purity of tryptamine (B22526) and substituted acetophenones, as impurities can lead to side reactions and lower yields.

    • Reaction monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to optimize reaction times and prevent degradation of the product.

Issue 2: Poor Solubility of a Novel this compound Derivative

  • Problem: The synthesized compound does not dissolve in common solvents for biological assays.

  • Possible Causes & Solutions:

    • Inherent hydrophobicity: The planar, aromatic structure of this compound contributes to low aqueous solubility.

    • Salt formation: Attempt to form a salt of the derivative (e.g., hydrochloride salt) to improve solubility in aqueous buffers.

    • Use of co-solvents: For in vitro assays, consider using a small percentage of a biocompatible co-solvent like DMSO. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.

    • Formulation strategies: For in vivo studies, explore formulation approaches such as liposomes or nanoparticles to improve delivery.

Issue 3: High Cytotoxicity in Non-Cancerous Cell Lines

  • Problem: A promising derivative shows high potency against cancer cells but also significant toxicity to normal cells, indicating a poor therapeutic index.

  • Possible Causes & Solutions:

    • Strong DNA intercalation: This is a common cause of non-specific toxicity for this compound compounds.[4][5] Assess the DNA intercalating activity of your derivative using a fluorescent intercalator displacement assay.[6]

    • Off-target effects: The derivative might be inhibiting other essential cellular targets besides CDK4.

    • Structural modification: If DNA intercalation is high, focus on synthesizing derivatives with bulkier or non-planar substituents to hinder insertion into the DNA helix.[3][5] For example, 6-tert-butylthis compound showed a significant decrease in DNA intercalation.[9][10]

Issue 4: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)

  • Problem: High variability in IC50 values between replicate experiments.

  • Possible Causes & Solutions:

    • Compound precipitation: The derivative may be precipitating out of the cell culture medium at higher concentrations. Visually inspect the wells for any precipitate. If observed, try pre-dissolving the compound in a small amount of DMSO before diluting in the medium.

    • Cell seeding density: Ensure a consistent number of cells are seeded in each well, as variations can significantly impact the final absorbance reading.

    • Incubation time: Use a consistent incubation time with the compound for all experiments.

    • Assay interference: Some compounds can interfere with the MTT reagent itself. Consider using an alternative cytotoxicity assay, such as the trypan blue exclusion assay, to confirm the results.[12]

Quantitative Data

Table 1: Cytotoxicity of this compound and its Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundSCLC cell lines (mean)0.89[1]
This compoundSCLC CTCs (mean)0.57[1]
This compoundNSCLC cell lines1.15[1]
This compoundHL-60 (24h)0.7[1]
This compoundC6 (glioma)~1.0-1.5[1]
Compound 26C6 (glioma)>1.5[1]
Compound 29C6 (glioma)>1.5[1]
3,10-dibromothis compoundPC-3 (prostate)Not specified, but showed high selectivity[5]

SCLC: Small Cell Lung Cancer, CTCs: Circulating Tumor Cells, NSCLC: Non-Small Cell Lung Cancer, HL-60: Human Promyelocytic Leukemia, C6: Rat Glioma.

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is for determining the concentration of a this compound derivative that inhibits the growth of 50% of cancer cells (IC50).

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound derivative stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[9]

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Fluorescent Intercalator Displacement Assay for DNA Intercalation

This assay assesses the ability of a compound to displace a fluorescent dye bound to DNA, indicating DNA intercalation.

  • Materials:

    • Calf thymus DNA

    • Propidium (B1200493) iodide (PI) or another fluorescent DNA intercalator

    • Assay buffer (e.g., Tris-HCl buffer)

    • This compound derivative

    • Fluorometer or fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing calf thymus DNA (e.g., 1 µM) and propidium iodide (e.g., 2 µM) in the assay buffer.[6]

    • Add various concentrations of the this compound derivative to the reaction mixture.[6]

    • Incubate the mixture at room temperature for a set period to allow for displacement to occur.

    • Measure the fluorescence of the propidium iodide. A decrease in fluorescence indicates displacement from the DNA by the test compound.

    • Plot the decrease in fluorescence against the compound concentration to determine the EC50 (the concentration that causes a 50% reduction in fluorescence).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Selection cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification solubility Solubility Assessment purification->solubility cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cells) solubility->cytotoxicity dna_intercalation DNA Intercalation Assay cytotoxicity->dna_intercalation kinase_assay CDK4 Kinase Assay cytotoxicity->kinase_assay sar_analysis Structure-Activity Relationship (SAR) Analysis dna_intercalation->sar_analysis kinase_assay->sar_analysis ti_calculation Therapeutic Index Calculation sar_analysis->ti_calculation lead_selection Lead Candidate Selection ti_calculation->lead_selection animal_model Xenograft Animal Model lead_selection->animal_model efficacy Efficacy & Toxicity Studies animal_model->efficacy

Caption: Experimental workflow for developing this compound derivatives.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_survival Cell Survival & Proliferation cluster_apoptosis Apoptosis Induction This compound This compound Derivatives CDK4 CDK4/Cyclin D1 This compound->CDK4 PI3K PI3K This compound->PI3K TRAIL TRAIL Pathway This compound->TRAIL Rb Rb CDK4->Rb E2F E2F Rb->E2F G1_S_transition G1/S Phase Transition E2F->G1_S_transition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Caspases Caspases TRAIL->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways affected by this compound derivatives.

troubleshooting_logic start High Cytotoxicity in Normal Cells Observed q1 Assess DNA Intercalation (e.g., Displacement Assay) start->q1 high_intercalation High Intercalation q1->high_intercalation Yes low_intercalation Low Intercalation q1->low_intercalation No action1 Action: Synthesize Derivatives with Bulky/Non-Planar Groups to Reduce Intercalation high_intercalation->action1 action2 Hypothesis: Off-Target Effects Action: Profile Against Kinase Panel or Other Potential Targets low_intercalation->action2

Caption: Troubleshooting logic for high non-specific cytotoxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Fascaplysin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the marine alkaloid fascaplysin. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during bioassays, helping to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the experimental process, providing potential causes and solutions to help you navigate the complexities of this compound bioassays.

Inconsistent IC50 Values in Cytotoxicity Assays

Q1: My IC50 values for this compound are highly variable between experiments, even in the same cell line. What are the likely causes?

Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from a variety of factors.[1] For this compound, a potent and multi-target compound, it is crucial to control for variability. Key factors include:

  • Cellular Conditions:

    • Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to drugs. It is advisable to use cells within a consistent and low passage number range.

    • Cell Density: The initial number of cells seeded can significantly impact the apparent cytotoxicity. Higher cell densities can sometimes lead to increased resistance.

    • Cell Health: Ensure cells are in the exponential growth phase and have high viability before starting the experiment.

  • Compound Handling and Stability:

    • Solubility Issues: this compound, being a planar aromatic molecule, can be prone to precipitation in aqueous media.[2] Ensure the compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate upon dilution into the culture medium. Visually inspect for any precipitates.

    • Freshness of Solutions: It is highly recommended to prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.

  • Assay Protocol and Execution:

    • Incubation Time: The duration of drug exposure is a critical parameter that will influence the IC50 value. Ensure this is kept consistent across all experiments.

    • Pipetting Accuracy: Given the potency of this compound, even minor pipetting errors during serial dilutions can lead to significant variations in the final concentration.

    • "Edge Effect" in Microplates: Wells on the perimeter of 96-well plates are more prone to evaporation, which can alter the drug concentration. It is best to avoid using the outer wells for experimental data and instead fill them with sterile buffer or media.[3]

Q2: Can the choice of cytotoxicity assay affect the IC50 value for this compound?

Absolutely. Different cytotoxicity assays measure different biological endpoints.[1] For example:

  • MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic activity.

  • LDH Release Assay: Measures lactate (B86563) dehydrogenase released from cells with compromised membrane integrity (necrosis).

  • Annexin V Staining: Detects apoptosis by identifying the externalization of phosphatidylserine.

This compound is known to induce apoptosis and inhibit cell cycle progression through CDK4 inhibition.[4][5] It can also intercalate with DNA, which can trigger different cellular responses.[2] Therefore, the IC50 value may differ depending on whether the chosen assay measures a metabolic endpoint, membrane integrity, or a specific cell death pathway.

Issues with this compound Solubility and Stability

Q3: I'm noticing a precipitate in my cell culture wells after adding this compound. How can I address this?

Precipitation of this compound in the aqueous cell culture medium is a common issue that can lead to inaccurate and inconsistent results. Here are some solutions:

  • Optimize Stock Solution and Dilution:

    • Ensure your this compound stock solution, typically in DMSO, is fully dissolved. Gentle warming and vortexing may be necessary.

    • When diluting the DMSO stock into your aqueous culture medium, do so with vigorous mixing to facilitate dispersion and prevent immediate precipitation.

    • Avoid "shock" precipitation by performing serial dilutions in medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium.

  • Control Final DMSO Concentration:

    • Keep the final concentration of DMSO in your culture medium low (typically below 0.5%) and consistent across all wells, including controls. While DMSO aids solubility, high concentrations can be toxic to cells and may affect the stability of some compounds.[6][7][8]

  • Consider Serum Concentration:

    • Components in fetal bovine serum (FBS) can sometimes interact with compounds. While serum is necessary for cell growth, be aware that variations in serum batches could potentially influence this compound's bioavailability.

Q4: How stable is this compound in solution?

The stability of this compound in solution can be influenced by factors such as the solvent, pH, temperature, and light exposure. While specific degradation kinetics in cell culture media are not extensively published, it is best practice to:

  • Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare fresh working dilutions in culture medium for each experiment.

  • Protect solutions from prolonged exposure to light, as many complex organic molecules are light-sensitive.

Interpreting Unexpected or Variable Bioassay Results

Q5: My kinase assay results for this compound's inhibition of CDK4 are inconsistent. What should I check?

Inconsistent results in in vitro kinase assays can arise from several factors:[9]

  • Enzyme Activity: Ensure the recombinant CDK4/cyclin D1 enzyme is active. Use a known inhibitor as a positive control to validate the assay. Improper storage and handling can lead to loss of enzyme activity.

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors can be affected by the ATP concentration in the assay. Ensure the ATP concentration is consistent and ideally close to the Km value for the enzyme.

  • Reagent Preparation: Inaccurate preparation of buffers, substrate, and ATP solutions can lead to variability. Use calibrated pipettes and prepare master mixes where possible.

Q6: I am observing cytotoxicity at concentrations much lower/higher than published values. Why might this be?

Discrepancies with published IC50 values can occur due to:

  • Different Cell Lines: Cell lines can have vastly different sensitivities to a compound due to their genetic background and expression levels of the drug's target (e.g., CDK4).

  • Variations in Experimental Conditions: As detailed in Q1, differences in cell density, incubation time, and the specific assay used can all lead to different IC50 values.

  • Purity of this compound: The purity of your this compound sample can impact its potency. Impurities may have their own biological activities or could interfere with the assay.

It is always recommended to establish a dose-response curve for your specific cell line and experimental conditions.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. This data illustrates the potent anti-proliferative activity of this compound across a range of cancer types.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Leukemia0.5 (48h)[4][5]
LNCaPProstate Cancer0.54[4][5]
C6Glial Tumor~0.5[4][5]
SCLC cell lines (mean)Small Cell Lung Cancer0.89[4][10]
CTCs (tumorospheres)Circulating Tumor Cells (SCLC)0.57[4][10]
NSCLC cell lines (mean)Non-Small Cell Lung Cancer1.15[4][10]
HeLaCervical Cancer~1.03[11]
NCI-H417Small Cell Lung Cancer0.84 ± 0.1[12]
DMS153Small Cell Lung Cancer0.67 ± 0.1[12]
SCLC26ASmall Cell Lung Cancer0.53 ± 0.04[12]

Note: IC50 values can vary significantly based on the specific experimental conditions, including incubation time and the assay method used. The values presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies for key bioassays used to characterize the activity of this compound are provided below.

Cytotoxicity Assessment via MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine viability (should be >95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Include a "no-cell" blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

In Vitro CDK4/Cyclin D1 Kinase Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the kinase activity of the CDK4/cyclin D1 complex. This is a general protocol that may need optimization.

Materials:

  • Recombinant active CDK4/cyclin D1 enzyme

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb)

  • ATP (including a radiolabeled version like [γ-33P]ATP or using a luminescence-based kit like ADP-Glo™)

  • This compound stock solution

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare Reagents:

    • Dilute the active CDK4/cyclin D1 enzyme in kinase dilution buffer to the desired concentration.

    • Prepare a solution of the Rb substrate in kinase assay buffer.

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • Prepare the ATP solution (containing a tracer amount of [γ-33P]ATP) in kinase assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Kinase assay buffer

      • Rb substrate solution

      • This compound dilution (or vehicle control)

      • Diluted CDK4/cyclin D1 enzyme

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Method:

      • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

      • Spot a portion of the reaction mixture onto phosphocellulose paper.

      • Wash the paper extensively to remove unincorporated [γ-33P]ATP.

      • Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Method (e.g., ADP-Glo™):

      • Follow the manufacturer's protocol to stop the kinase reaction and measure the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Apoptosis Detection by Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • This compound stock solution

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both the floating cells (from the medium) and the adherent cells (by trypsinization).

    • Combine the floating and adherent cells and wash them twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound bioassays.

fascaplysin_pathway This compound This compound cdk4_cyclinD1 CDK4/Cyclin D1 Complex This compound->cdk4_cyclinD1 Inhibits dna DNA This compound->dna Intercalates cyclinD1 Cyclin D1 cyclinD1->cdk4_cyclinD1 cdk4 CDK4 cdk4->cdk4_cyclinD1 pRb pRb cdk4_cyclinD1->pRb Phosphorylates p_pRb p-pRb (phosphorylated) e2f E2F pRb->e2f Inhibits g1_s_transition G1/S Phase Transition e2f->g1_s_transition cell_cycle_arrest Cell Cycle Arrest dna_intercalation DNA Intercalation

Caption: this compound's primary mechanism of action.

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate Overnight (Attachment) seed_cells->incubate_attach prepare_dilutions Prepare this compound Serial Dilutions incubate_attach->prepare_dilutions treat_cells Treat Cells with This compound prepare_dilutions->treat_cells incubate_treat Incubate (e.g., 48h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for cytotoxicity testing.

troubleshooting_flow rect_node rect_node start Inconsistent IC50 Results check_cells Cellular Factors Consistent? start->check_cells check_compound Compound Handling Correct? check_cells->check_compound Yes sol_cells Standardize Passage # & Seeding Density check_cells->sol_cells No check_protocol Assay Protocol Followed? check_compound->check_protocol Yes sol_compound Check Solubility, Use Fresh Dilutions check_compound->sol_compound No sol_protocol Calibrate Pipettes, Avoid Edge Effects check_protocol->sol_protocol No re_evaluate Re-evaluate Assay Choice check_protocol->re_evaluate Yes

Caption: A logical flow for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of Fascaplysin and Approved CDK4/6 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the marine-derived compound fascaplysin with the three FDA-approved CDK4/6 inhibitors: palbociclib, ribociclib (B560063), and abemaciclib (B560072). The information presented is based on available preclinical data to facilitate an objective evaluation of their potential in cancer research and drug development.

Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[1] In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[2] Inhibitors of CDK4/6 have emerged as a crucial class of anti-cancer therapeutics, with palbociclib, ribociclib, and abemaciclib receiving FDA approval for the treatment of certain types of breast cancer.[3] this compound, a natural product isolated from marine sponges, has been identified as a potent and selective inhibitor of CDK4, presenting a promising avenue for further investigation.[4][5]

Comparative Efficacy: A Quantitative Overview

The following tables summarize the in vitro inhibitory potency (IC50) of this compound and the three approved CDK4/6 inhibitors against their target kinases and in various cancer cell lines. It is important to note that these values are compiled from multiple studies and direct comparisons may be influenced by variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
InhibitorCDK4 (nM)CDK6 (nM)Selectivity (CDK6/CDK4)Reference(s)
This compound3503400~9.7[4]
Palbociclib1116~1.5[6]
Ribociclib10393.9[6][7]
Abemaciclib2105.0[8][9]
Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 (nM)Reference(s)
This compoundA549Non-Small Cell Lung Cancer2923[10]
SCLC cell lines (mean)Small Cell Lung Cancer890[11]
NSCLC cell lines (mean)Non-Small Cell Lung Cancer1150[11]
PalbociclibMCF-7Breast Cancer (ER+)148[12][13]
T47DBreast Cancer (ER+)66[6][14]
MDA-MB-231Breast Cancer (TNBC)432[12][13]
RibociclibT47DBreast Cancer (ER+)111[6][14]
MCF-7Breast Cancer (ER+)62[6][14]
AbemaciclibMCF-7Breast Cancer (ER+)11[6][14]
HCT-116Colon Cancer12700[15]
Canine Melanoma cell linesMelanoma62.5 - 1000[16]

Mechanism of Action: The CDK4/6-Rb Pathway

CDK4 and CDK6, when complexed with Cyclin D, phosphorylate the Retinoblastoma protein (Rb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and progression into the S phase of the cell cycle. CDK4/6 inhibitors block this phosphorylation, maintaining Rb in its active, hypophosphorylated state, thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.[1][2]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase cluster_2 Cell Cycle Progression Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin D Cyclin D Signal Transduction->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6 Complex->Rb-E2F Complex phosphorylates Rb Rb E2F E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates pRb p-Rb Rb-E2F Complex->pRb pRb->E2F releases Cell Proliferation Cell Proliferation S-Phase Genes->Cell Proliferation Inhibitors This compound Palbociclib Ribociclib Abemaciclib Inhibitors->Cyclin D-CDK4/6 Complex inhibit

Caption: The CDK4/6-Rb signaling pathway and the point of inhibition. (Within 100 characters)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental setups.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK4/6.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Retinoblastoma (Rb) protein or a suitable peptide substrate

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound, palbociclib, ribociclib, abemaciclib) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, combine the recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, the Rb substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis (Flow Cytometry)

This method determines the effect of the inhibitors on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compounds for the desired time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer by measuring the fluorescence of PI, which is proportional to the DNA content.

Western Blotting for Rb Phosphorylation

This technique is used to assess the inhibition of CDK4/6 activity in a cellular context by measuring the phosphorylation status of its direct substrate, Rb.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phosphorylated Rb (e.g., p-Rb Ser780, p-Rb Ser807/811) and total Rb

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody against phosphorylated Rb overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Rb to serve as a loading control.

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 Cellular Mechanism of Action Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle_Analysis Western_Blot Western Blotting (p-Rb Levels) Cell_Cycle_Analysis->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Kinase_Assay

Caption: A generalized experimental workflow for evaluating CDK4/6 inhibitors. (Within 100 characters)

Discussion and Future Directions

This compound demonstrates potent inhibitory activity against CDK4, albeit with a higher IC50 value compared to the approved CDK4/6 inhibitors. Its selectivity for CDK4 over CDK6 is noteworthy. Further preclinical studies are warranted to directly compare the efficacy and safety profile of this compound with palbociclib, ribociclib, and abemaciclib under standardized experimental conditions. Investigating the efficacy of this compound in a broader range of cancer cell lines, including those with known resistance mechanisms to current CDK4/6 inhibitors, could provide valuable insights. Additionally, in vivo studies in animal models are essential to evaluate its pharmacokinetic properties, anti-tumor efficacy, and potential toxicity. The unique chemical scaffold of this compound may offer opportunities for medicinal chemistry efforts to optimize its potency, selectivity, and drug-like properties, potentially leading to the development of a novel class of CDK4/6 inhibitors.

References

Fascaplysin's Synergistic Potential: A Comparative Guide to Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The marine alkaloid fascaplysin has emerged as a promising candidate in oncology, not only for its intrinsic anticancer properties but also for its demonstrated ability to enhance the efficacy of standard chemotherapy drugs. This guide provides a comparative analysis of the synergistic effects of this compound when combined with various conventional chemotherapeutic agents, supported by experimental data from preclinical studies. The findings suggest that this compound, primarily a potent inhibitor of cyclin-dependent kinase 4 (CDK4), can work in concert with other drugs to induce cancer cell death, overcome resistance, and potentially reduce therapeutic doses, thereby minimizing side effects.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and standard chemotherapy drugs has been quantified in several studies using the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the key quantitative findings from various in vitro studies.

Cancer TypeCombination DrugCell Line(s)Combination Index (CI) ValuesReference
Small Cell Lung Cancer (SCLC)CamptothecinNot Specified0.73 (at 1000 nM CPT), 0.56 (at 500 nM CPT)[1]
Small Cell Lung Cancer (SCLC)10-hydroxy-camptothecinNot Specified0.82 (at 2000 nM HOCPT), 0.95 (at 1000 nM HOCPT)[1]
Non-Small Cell Lung Cancer (NSCLC)CisplatinPC-90.26 - 0.76[2]
Non-Small Cell Lung Cancer (NSCLC)EtoposideA5490.1 - 0.94[2]
Non-Small Cell Lung Cancer (NSCLC)Afatinib (EGFR TKI)Primary NSCLC cellsIncreased anti-tumor efficacy by a factor of two[3]
Melanoma, Colorectal, Lung CancerLY294002 (AKT inhibitor)A375, HCT116, H1975Synergistic reduction in cell viability by ~50%[4]
Melanoma, Colorectal CancerMethotrexate (MTX)A375, HCT116Synergistically decreased cell viability by ~40-50%[4]

Table 1: Synergistic Effects of this compound with Chemotherapy Drugs and Targeted Agents.

DrugCancer TypeCell Line(s)IC50 (µM)Reference
This compoundSCLCPanelMean 0.89[2]
This compoundNSCLCPanelMean 1.15[2]
This compoundSCLC CTCsSpheroidsMean 0.57[2]

Table 2: Cytotoxic Activity of this compound as a Single Agent.

Experimental Methodologies

The synergistic effects of this compound have been evaluated using a range of standard preclinical assays. The general workflow for assessing synergy is outlined below.

G cluster_workflow Experimental Workflow for Synergy Assessment cell_culture 1. Cell Culture (e.g., SCLC, NSCLC cell lines) drug_treatment 2. Drug Treatment (this compound, Chemo Drug, Combination) cell_culture->drug_treatment viability_assay 3. Cell Viability Assay (e.g., MTT, CCK-8) drug_treatment->viability_assay data_analysis 4. Data Analysis (Calculation of IC50 and CI values) viability_assay->data_analysis mechanism_study 5. Mechanistic Studies (e.g., Western Blot, Flow Cytometry) data_analysis->mechanism_study Investigate underlying pathways

Caption: A generalized workflow for determining the synergistic effects of this compound with other anticancer drugs.

Key Experimental Protocols:

  • Cell Viability Assays: To determine the half-maximal inhibitory concentration (IC50) and the synergistic effects, researchers typically employ colorimetric assays such as MTT or CCK-8. Cells are seeded in 96-well plates and treated with varying concentrations of this compound, the standard chemotherapy drug, or a combination of both for a specified period (e.g., 24, 48, or 72 hours). The absorbance is then measured to determine cell viability.

  • Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects of drug combinations are quantitatively assessed by calculating the Combination Index (CI) using software like CompuSyn or CalcuSyn.[1][4] This method, based on the Chou-Talalay principle, provides a quantitative measure of the interaction between two drugs.

  • Western Blot Analysis: To investigate the molecular mechanisms underlying the observed synergy, Western blotting is used to measure the expression and phosphorylation status of key proteins in cellular signaling pathways. For instance, studies have examined the phosphorylation of AKT and AMPK, and the expression of proteins involved in apoptosis and cell cycle regulation.[4]

  • Flow Cytometry: This technique is utilized to analyze the cell cycle distribution (e.g., G1/0 arrest) and to quantify the extent of apoptosis induced by the drug treatments.[1][5]

Signaling Pathways Implicated in Synergistic Effects

This compound's synergistic activity appears to be mediated through multiple signaling pathways. One key mechanism involves its ability to induce the phosphorylation of pro-survival proteins like AKT and AMPK.[4] While seemingly counterintuitive, the simultaneous inhibition of these reactivated survival pathways with specific inhibitors leads to a potent synergistic anticancer effect.

G cluster_pathway This compound-Induced Pro-Survival Signaling cluster_synergy Synergistic Inhibition This compound This compound AKT_p p-AKT (Pro-survival) This compound->AKT_p Induces Phosphorylation AMPK_p p-AMPK (Pro-survival) This compound->AMPK_p Induces Phosphorylation Cancer_Cell_Death Enhanced Cancer Cell Death (Synergy) This compound->Cancer_Cell_Death Chemo_Drug Chemotherapy Drug (e.g., MTX) Chemo_Drug->Cancer_Cell_Death AKT_Inhibitor AKT Inhibitor (e.g., LY294002) AKT_Inhibitor->AKT_p Inhibits AKT_Inhibitor->Cancer_Cell_Death AMPK_Inhibitor AMPK Inhibitor (e.g., Compound C) AMPK_Inhibitor->AMPK_p Inhibits AMPK_Inhibitor->Cancer_Cell_Death

Caption: Proposed mechanism of synergy between this compound and AKT/AMPK inhibitors.

Another proposed mechanism involves the Wnt/β-catenin signaling pathway, where this compound has been shown to inhibit this pathway, which is often implicated in tumor invasion and migration.[5] Furthermore, in combination with topoisomerase I inhibitors like camptothecin, this compound's ability to generate reactive oxygen species (ROS) and induce DNA damage likely contributes to the observed synergistic cytotoxicity.[1]

Concluding Remarks

The preclinical data strongly suggest that this compound has the potential to be a valuable component of combination cancer therapy. Its synergistic interactions with a range of standard chemotherapy drugs and targeted agents across various cancer types, including difficult-to-treat malignancies like small cell and non-small cell lung cancer, are promising. The ability of this compound to enhance the efficacy of existing drugs could lead to improved treatment outcomes and potentially lower the required doses, thereby mitigating dose-related toxicities. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound-based combination regimens in a clinical setting.

References

Comparative Bioactivity of Fascaplysin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fascaplysin, a potent marine-derived bis-indole alkaloid, has garnered significant attention in the scientific community for its broad spectrum of biological activities, including notable anticancer and antibacterial properties. However, the inherent toxicity of the parent compound has spurred the development of numerous derivatives aimed at enhancing therapeutic efficacy while mitigating adverse effects. This guide provides a comparative analysis of the bioactivity of various this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.

Anticancer Activity

The anticancer potential of this compound and its analogs has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, serves as a key metric for comparison. The data reveals that substitutions on the this compound scaffold significantly influence cytotoxic activity.

Comparative Anticancer Potency (IC50, µM)
Compound/DerivativePC-3 (Prostate)22Rv1 (Prostate)DU145 (Prostate)LNCaP (Prostate)HeLa (Cervical)A549 (Lung)HepG2 (Liver)
This compound---0.54[1]1.03[2]--
3,10-dibromothis compound-------
9-phenylthis compound-------
Compound 6c (tetrahydro-β-carboline analog)----1.03[2]--
Compound 33----1.03[3]--
CA199 (Tryptamine derivative)-------
CA224 (Biphenyl-4-carboxylic acid derivative)-------

Note: A lower IC50 value indicates higher potency. Dashes indicate data not available from the cited sources.

Antibacterial Activity

Several this compound derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy.

Comparative Antibacterial Potency (MIC, µg/mL)
Compound/DerivativeS. aureus (MRSA)E. coli
This compound0.78[3]12.5[3]
9-phenylthis compound--
Compound 560.098[3]-
Compound 590.20[3]1.56[3]
Compound 60-1.56[3]

Note: A lower MIC value indicates higher potency. Dashes indicate data not available from the cited sources.

Key Signaling Pathways

This compound and its derivatives exert their biological effects through the modulation of several key signaling pathways implicated in cell proliferation, survival, and apoptosis.

CDK4/Cyclin D1 Pathway Inhibition

This compound is a known inhibitor of cyclin-dependent kinase 4 (CDK4).[4] The CDK4/Cyclin D1 complex plays a crucial role in the G1 phase of the cell cycle, and its inhibition leads to cell cycle arrest.

CDK4_Pathway This compound This compound & Derivatives CDK4_CyclinD1 CDK4/Cyclin D1 Complex This compound->CDK4_CyclinD1 Inhibition pRb pRb CDK4_CyclinD1->pRb Phosphorylation pRb_p p-pRb (Inactive) E2F E2F pRb->E2F Sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

This compound inhibits the CDK4/Cyclin D1 complex, preventing pRb phosphorylation.
PI3K/AKT/mTOR Pathway Modulation

This compound has been shown to induce apoptosis and autophagy in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth and survival.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibition

This compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.

Experimental Protocols

Cell Viability Assessment via MTT Assay

The cytotoxic activity of this compound derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound Derivatives A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan (B1609692) Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G

Workflow of the MTT assay for determining cell viability.

Methodology:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specified density and incubated for 24 hours.

  • Compound Treatment: Cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

DNA Intercalation Assay

The ability of this compound analogs to intercalate with DNA can be assessed using a fluorescent intercalator displacement assay with propidium (B1200493) iodide (PI).

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing calf thymus DNA and propidium iodide is prepared in a suitable buffer.

  • Compound Addition: The this compound derivatives are added to the reaction mixture at various concentrations.

  • Fluorescence Measurement: The fluorescence of the mixture is measured using a spectrofluorometer with an excitation wavelength of approximately 535 nm and an emission wavelength of around 617 nm.[6] A decrease in PI fluorescence upon the addition of the test compounds indicates their ability to displace PI from the DNA, suggesting DNA intercalation.

This guide provides a foundational comparison of the bioactivity of different this compound derivatives. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor experimental protocols to their specific needs. The continued exploration of this fascinating class of marine natural products holds significant promise for the development of novel therapeutics.

References

Validating Fascaplysin's Potential: A Comparative Guide to its Efficacy as a Primary CDK4 Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of oncology drug discovery, the marine natural product fascaplysin has emerged as a promising candidate for targeted cancer therapy. This guide provides a comprehensive comparison of this compound with other leading CDK4/6 inhibitors, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data and detailed protocols to validate Cyclin-Dependent Kinase 4 (CDK4) as the primary therapeutic target of this potent molecule.

This compound, originally isolated from a marine sponge, has demonstrated significant and selective inhibitory activity against CDK4, a key regulator of cell cycle progression. Dysregulation of the CDK4/cyclin D pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide delves into the quantitative performance of this compound and its alternatives, outlines the methodologies for its validation, and visually represents the critical pathways and workflows involved.

Quantitative Comparison of CDK4/6 Inhibitors

The therapeutic potential of a kinase inhibitor is critically dependent on its potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—against CDK4 and other closely related kinases. This data provides a clear quantitative comparison of their in vitro efficacy.

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK4 vs. CDK2)
This compound 350 - 400[1][2]3400[3]500,000[3][4]~1250-fold
Palbociclib 9 - 11[3]15 - 16[3]>5000>450-fold
Ribociclib 10[3][5]39[3][5]>5000>500-fold
Abemaciclib 2[3]10[3]>5000>2500-fold

Experimental Protocols for Target Validation

To rigorously validate CDK4 as the primary therapeutic target of this compound, a series of well-established experimental protocols are essential. These assays assess the direct enzymatic inhibition, impact on cell proliferation and viability, and the specific effects on cell cycle progression.

CDK4 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the CDK4/cyclin D1 complex.

Materials:

  • Recombinant active CDK4/Cyclin D1 enzyme

  • Retinoblastoma (Rb) protein or a synthetic peptide substrate

  • [γ-³²P]ATP (radiolabeled) or ADP-Glo™ Kinase Assay kit (luminescence-based)

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • This compound and control inhibitors

  • Phosphocellulose paper or 96-well plates

  • Scintillation counter or luminescence plate reader

Protocol (Radiolabeled Method):

  • Prepare a reaction mixture containing kinase assay buffer, recombinant Rb protein substrate, and the desired concentration of this compound or control inhibitor.

  • Initiate the kinase reaction by adding the active CDK4/Cyclin D1 enzyme.

  • Add [γ-³²P]ATP to the reaction mixture to start the phosphorylation reaction.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the substrate using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line with an intact Rb pathway)

  • Cell culture medium and supplements

  • This compound and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or control inhibitors and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[2][6][7]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound and control inhibitors

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (for cell fixation)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat the cancer cells with this compound or control inhibitors for a defined period (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][8]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanism of action and the experimental validation process, the following diagrams have been generated using the Graphviz DOT language.

CDK4_Signaling_Pathway cluster_0 G1 Phase Progression CyclinD Cyclin D CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD Binds CDK4 CDK4 CDK4->CDK4_CyclinD Binds Rb Rb CDK4_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates pRb pRb Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Leads to This compound This compound This compound->CDK4_CyclinD Inhibits

CDK4 Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Kinase_Assay CDK4 Kinase Assay (Direct Inhibition) MTT_Assay Cell Proliferation (MTT) Assay (Effect on Viability) Kinase_Assay->MTT_Assay Flow_Cytometry Cell Cycle Analysis (G1 Arrest) MTT_Assay->Flow_Cytometry Xenograft_Model Tumor Xenograft Model (Anti-tumor Efficacy) Flow_Cytometry->Xenograft_Model Conclusion Conclusion Xenograft_Model->Conclusion Validation of CDK4 as Primary Target Hypothesis Hypothesis: This compound inhibits CDK4 Hypothesis->Kinase_Assay

Experimental Workflow for Validating this compound's Therapeutic Target.

Logical_Comparison cluster_this compound This compound cluster_Approved_Inhibitors Approved CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) F_Mechanism ATP-Competitive Inhibition of CDK4 A_Mechanism ATP-Competitive Inhibition of CDK4/6 F_Mechanism->A_Mechanism Similar Mechanism F_Selectivity High Selectivity for CDK4 over CDK2 A_Selectivity Dual CDK4 and CDK6 Inhibition F_Selectivity->A_Selectivity Different Selectivity Profile F_Effect Induces G1 Cell Cycle Arrest A_Effect Induces G1 Cell Cycle Arrest F_Effect->A_Effect Shared Cellular Outcome

Logical Comparison of this compound and Approved CDK4/6 Inhibitors.

Conclusion

The data and experimental frameworks presented in this guide underscore the potential of this compound as a highly selective CDK4 inhibitor. Its distinct selectivity profile compared to the dual CDK4/6 inhibitors currently on the market suggests that it may offer a different therapeutic window and side-effect profile. The provided protocols offer a robust starting point for researchers to independently validate these findings and further explore the therapeutic utility of this compound in various cancer models. As the quest for more precise and effective cancer therapies continues, this compound stands out as a compelling molecule worthy of continued investigation.

References

Fascaplysin vs. Doxorubicin: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the cytotoxic properties of fascaplysin, a marine-derived bis-indole alkaloid, and doxorubicin (B1662922), a widely used chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate.

Executive Summary

This compound and doxorubicin are potent cytotoxic agents that induce cell death in a variety of cancer cell lines. While both compounds ultimately lead to apoptosis, their primary mechanisms of action and cellular targets differ significantly. This compound primarily acts as a selective inhibitor of cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest and subsequent apoptosis.[1][2] In contrast, doxorubicin exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3][4][5] This guide presents a side-by-side comparison of their cytotoxic profiles, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and doxorubicin in various cancer cell lines as reported in the literature. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell density and assay duration.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer (NSCLC)2.923[6]
SCLC cell lines (mean)Small Cell Lung Cancer0.89[2][7]
NSCLC cell lines (mean)Non-Small Cell Lung Cancer1.15[2][7]
Breast & Ovarian cell lines (mean)Breast and Ovarian Cancer0.96[2]
HL-60Human Leukemia0.5 - 1.3[7]
C6Glioma<0.5[8]
LNCaPProstate Cancer0.54[7]
K562LeukemiaNot specified, but potent[9]

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer (NSCLC)> 20[10]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[10]
MCF-7Breast Cancer2.50 ± 1.76[10]
HeLaCervical Cancer2.92 ± 0.57[10]
UMUC-3Bladder Cancer5.15 ± 1.17[10]
BFTC-905Bladder Cancer2.26 ± 0.29[10]
K562LeukemiaNot specified, used as reference[9]

Mechanisms of Action and Signaling Pathways

This compound

This compound exhibits a multifaceted mechanism of action. Its primary mode of cytotoxicity is the selective inhibition of CDK4, a key regulator of the G1/S phase transition in the cell cycle.[1][2] This inhibition leads to cell cycle arrest, preventing cancer cell proliferation.[6] Beyond CDK4 inhibition, this compound has been shown to:

  • Induce Apoptosis: this compound triggers programmed cell death through the activation of caspases-3, -8, and -9, the release of cytochrome c, and the downregulation of the anti-apoptotic protein Bcl-2.[1][8]

  • Generate Reactive Oxygen Species (ROS): The production of ROS contributes to its cytotoxic effects.[1][6]

  • Intercalate with DNA: this compound can also bind to DNA, further contributing to its anticancer activity.[1][2]

  • Inhibit PI3K/AKT/mTOR Signaling: In some cancer cells, like human leukemia HL-60 cells, this compound induces apoptosis and autophagy by inhibiting the PI3K/AKT/mTOR signaling cascade.[11][12]

  • Modulate Wnt/β-catenin Pathway: It has been found to inhibit cancer cell migration by regulating the Wnt/β-catenin signaling pathway.[6]

Fascaplysin_Pathway This compound This compound CDK4 CDK4/Cyclin D1 This compound->CDK4 DNA DNA Intercalation This compound->DNA ROS ROS Generation This compound->ROS PI3K_AKT PI3K/AKT/mTOR (Inhibited) This compound->PI3K_AKT Wnt_beta_catenin Wnt/β-catenin (Inhibited) This compound->Wnt_beta_catenin Rb Rb Phosphorylation (Inhibited) CDK4->Rb G1_S G1/S Phase Arrest Rb->G1_S Apoptosis Apoptosis G1_S->Apoptosis DNA->Apoptosis Mitochondria Mitochondria ROS->Mitochondria Caspases Caspase Activation (-8, -9, -3) Mitochondria->Caspases Caspases->Apoptosis PI3K_AKT->Apoptosis Migration Cell Migration (Inhibited) Wnt_beta_catenin->Migration

Caption: Signaling pathways affected by this compound leading to cytotoxicity.

Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic with broad-spectrum anticancer activity. Its cytotoxic mechanisms are complex and involve several interconnected pathways:[3][5]

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription.[3][5] It also forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks.[4]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate high levels of ROS, which induce oxidative stress and damage cellular components, including lipids, proteins, and DNA.[4][13] This is a major contributor to its cardiotoxicity.[14]

  • Induction of Apoptosis: Doxorubicin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[15] This involves the activation of p53, release of cytochrome c from mitochondria, and subsequent activation of caspases.[14][15]

  • Induction of Senescence and Autophagy: Besides apoptosis, doxorubicin can also induce other forms of cell death and cellular responses, including senescence and autophagy.[5]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Poisoning Doxorubicin->Topoisomerase_II ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Caspases Caspase Activation (-9, -3, -7) Mitochondria->Caspases Caspases->Apoptosis

Caption: Key cytotoxic mechanisms and pathways of doxorubicin.

Experimental Protocols

The following section outlines a general methodology for a comparative cytotoxicity study of this compound and doxorubicin, based on commonly used in vitro assays.

Cell Culture and Maintenance
  • Cell Lines: Select a panel of human cancer cell lines relevant to the research focus (e.g., A549, MCF-7, HL-60).

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[16]

  • Subculturing: Subculture cells upon reaching 80-90% confluency to maintain exponential growth.[16]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Drug_Addition Add serial dilutions of This compound or Doxorubicin Incubation_24h->Drug_Addition Incubation_48h Incubate 48h Drug_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to dissolve formazan (B1609692) Incubation_4h->Solubilization Read_Absorbance Read absorbance at 570 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: A typical workflow for an MTT-based cytotoxicity assay.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

    • Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[16]

    • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

    • Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the drug concentration.

Apoptosis Assay (Flow Cytometry)
  • Principle: Use Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound or doxorubicin at their respective IC50 concentrations for a defined period.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry.

Conclusion

This compound and doxorubicin are both effective cytotoxic agents, but they operate through distinct molecular mechanisms. This compound's targeted inhibition of CDK4 presents a more specific mechanism of action compared to the broader, multi-target effects of doxorubicin. This difference may have implications for their therapeutic windows and side-effect profiles. The data presented in this guide underscore the importance of understanding the specific molecular pathways targeted by anticancer agents to inform the development of more effective and selective cancer therapies. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound as a standalone or combination therapy.

References

evaluating the selectivity of fascaplysin for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fascaplysin, a potent marine alkaloid, has garnered significant attention in oncology research for its cytotoxic effects against a broad spectrum of cancer cell lines. A critical aspect of its therapeutic potential lies in its selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comprehensive comparison of this compound's activity in cancerous versus non-cancerous cells, supported by experimental data and detailed protocols to aid in its evaluation as a prospective anti-cancer agent.

Data Presentation: Cytotoxicity Profile of this compound

The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The selectivity of an anti-cancer compound is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A higher SI value suggests greater selectivity for cancer cells.

The following tables summarize the IC50 values of this compound and one of its derivatives across various human cancer and non-cancerous cell lines.

Cancer Cell LineTissue of OriginIC50 (µM)Reference
Breast Cancer
MDA-MB-231Breast0.48 - 1.21[1]
Ovarian Cancer
A2780Ovary0.48 - 1.21[1]
OVCAR3Ovary0.48 - 1.21[1]
Lung Cancer
SCLC (mean)Lung (Small Cell)0.89[1][2]
SCLC CTCs (mean)Lung (Small Cell Circulating)0.57[1]
NSCLC (mean)Lung (Non-Small Cell)1.15[1][2]
A549Lung (Non-Small Cell)2.923[3]
Prostate Cancer
PC-3Prostate~1.0[4]
22Rv1Prostate~0.8[4]
DU145Prostate~0.7[4]
LNCaPProstate~0.6[4]
Glioblastoma
C6Brain<0.5[5]
Leukemia
HL-60Blood0.5 - 1.3 (time-dependent)[6]
Non-Cancerous Cell LineCell TypeIC50 (µM)Reference
PNT2Prostate Epithelium~2.5[4]
MRC-9Fetal Lung Fibroblast~3.0[4]
HEK293Embryonic Kidney>IC50 of most tumor lines[7]
This compound Derivative (Compound 33)
Normal Cell Lines (Range)Various99.82 - 429.00

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount. The following are detailed methodologies for two common assays used to determine IC50 values.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

This assay is based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

Protocol:

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: Wash the plates multiple times with water to remove TCA and unbound dye.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB.

  • Solubilization of Bound Dye: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value as described for the MTT assay.

Mandatory Visualization

This compound's Selective Mechanism of Action

This compound's primary mechanism of action involves the inhibition of cyclin-dependent kinase 4 (CDK4).[6] In many cancer cells, the CDK4/Cyclin D pathway is hyperactive, leading to uncontrolled cell proliferation. By selectively inhibiting CDK4, this compound can halt the cell cycle at the G1 phase, preventing cancer cells from replicating.[2][3] Normal cells, with their intact cell cycle checkpoints, are less dependent on this pathway and are thus less affected. This compound has also been shown to inhibit other pathways, such as those involving VEGFR2 and TRKA, and to induce programmed cell death (apoptosis and ferroptosis) in cancer cells.[8]

fascaplysin_selectivity cluster_cancer Cancer Cell cluster_normal Normal Cell Fascaplysin_cancer This compound CDK4_CyclinD_cancer CDK4/Cyclin D (Hyperactive) Fascaplysin_cancer->CDK4_CyclinD_cancer Inhibits Apoptosis Apoptosis/ Ferroptosis Fascaplysin_cancer->Apoptosis Induces pRB_cancer pRB CDK4_CyclinD_cancer->pRB_cancer Phosphorylates E2F_cancer E2F pRB_cancer->E2F_cancer Inhibits G1_S_cancer G1/S Transition (Uncontrolled) E2F_cancer->G1_S_cancer Promotes Proliferation_cancer Uncontrolled Proliferation G1_S_cancer->Proliferation_cancer Fascaplysin_normal This compound CDK4_CyclinD_normal CDK4/Cyclin D (Regulated) Fascaplysin_normal->CDK4_CyclinD_normal Minimal Effect pRB_normal pRB CDK4_CyclinD_normal->pRB_normal E2F_normal E2F pRB_normal->E2F_normal G1_S_normal G1/S Transition (Controlled) E2F_normal->G1_S_normal Proliferation_normal Controlled Proliferation G1_S_normal->Proliferation_normal

Caption: this compound selectively inhibits hyperactive CDK4 in cancer cells.

Experimental Workflow for Evaluating Selectivity

The process of determining the selectivity of an anti-cancer compound involves a systematic series of experiments.

experimental_workflow start Start cell_culture Culture Cancer and Normal Cell Lines start->cell_culture treatment Treat with Serial Dilutions of this compound cell_culture->treatment cytotoxicity_assay Perform Cytotoxicity Assay (MTT or SRB) treatment->cytotoxicity_assay ic50_determination Determine IC50 Values cytotoxicity_assay->ic50_determination si_calculation Calculate Selectivity Index (SI) ic50_determination->si_calculation data_analysis Comparative Data Analysis si_calculation->data_analysis end End data_analysis->end

Caption: Workflow for determining the selectivity of this compound.

References

Navigating the Therapeutic Potential of Fascaplysin: A Comparative Guide to its In Vivo Efficacy and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fascaplysin, a potent β-carboline alkaloid isolated from marine sponges, has garnered significant attention for its broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its planar structure and ability to intercalate with DNA, alongside its potent inhibition of cyclin-dependent kinase 4 (CDK4), have made it a compelling lead compound in drug discovery.[1][3][4] However, issues of toxicity and a narrow therapeutic window have spurred the development of numerous synthetic analogs aimed at enhancing efficacy and improving safety profiles.[5][6] This guide provides an objective comparison of in vivo studies of this compound and its key synthetic derivatives, supported by experimental data and detailed methodologies.

Comparative Efficacy: In Vivo Studies

The development of this compound analogs has focused on improving its therapeutic index by modifying its core structure to enhance target specificity and reduce off-target effects. In vivo studies have been crucial in evaluating the translational potential of these novel compounds.

Anticancer Activity

This compound and its analogs have demonstrated significant antitumor effects in various preclinical cancer models. The primary mechanism of action is often attributed to the inhibition of CDK4, a key regulator of the cell cycle, leading to G1 phase arrest and apoptosis.[3][4] Additionally, anti-angiogenic effects through the inhibition of Vascular Endothelial Growth Factor (VEGF) have been observed.[7]

One notable synthetic analog, 3,10-dibromothis compound, has shown a strong and reliable antitumor effect in a mouse model of Ehrlich carcinoma. This derivative resulted in a 49.2% inhibition of tumor growth 20 days after treatment.[8] Another derivative, a synthetic chloro-analog at the C-3 position, not only inhibited VEGF-mediated microvessel growth and blood vessel formation in vivo but also suppressed tumor growth in mice with five-fold less toxicity to non-malignant cells.[3][9] Furthermore, the non-planar analog CA224 demonstrated antitumor activity in an HCT-116 tumor model, exhibiting a good therapeutic index.[9] Preliminary in vivo assays have indicated that this compound itself can inhibit tumor growth at doses ranging from 1–5 mg/kg.[3][9]

CompoundAnimal ModelCancer TypeDoseEfficacyReference
This compoundMiceS180 cell-implanted tumors1–5 mg/kgTumor growth suppression[3][9]
3,10-Dibromothis compoundMiceEhrlich Carcinoma (subcutaneous)Not Specified49.2% tumor growth inhibition[8]
3-chloro-fascaplysinMiceNot SpecifiedNot SpecifiedInhibits tumor growth, anti-angiogenic[3][9]
CA224MiceHCT-116 tumor modelNot SpecifiedAntitumor activity, good therapeutic index[9]
9-Phenylthis compoundMiceEhrlich CarcinomaNot SpecifiedSubstantial efficacy[2][10]
Antimicrobial Activity

This compound and its derivatives have shown remarkable in vivo efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The proposed mechanism for some analogs involves the inhibition of the bacterial cell division protein FtsZ.[12]

In a mouse model of acute bacterial sepsis, 9-phenylthis compound was found to be more effective than the standard antibiotic vancomycin (B549263) in seven out of nine instances.[2][10] Interestingly, while 9-phenylthis compound was significantly more active than the parent this compound in vitro, their ED50 values in vivo were similar.[2][10] Another study highlighted that this compound and 3,10-dibromothis compound exhibited comparable efficacy in a mouse staphylococcal sepsis model.[8] Furthermore, certain this compound derivatives have been shown to inhibit MRSA biofilm formation in vitro and reduce bacterial infection in vivo.[1][11]

CompoundAnimal ModelBacterial StrainKey FindingsReference
9-Phenylthis compoundMiceAcute Bacterial SepsisMore effective than vancomycin in 7/9 cases; similar in vivo ED50 to this compound.[2][10]
3,10-Dibromothis compoundMiceStaphylococcal SepsisComparable efficacy to this compound.[8]
This compound Derivative 18Not SpecifiedMRSAPotent antibacterial and antibiofilm activity in vivo.[11]
This compound Derivative 56Not SpecifiedMRSAInhibited bacterial infection in vivo.[1]
Neuroprotective Activity

Recent research has explored the potential of this compound derivatives in the context of Alzheimer's disease. Synthetic analogs 2a and 2b were evaluated for their cognitive-enhancing effects in animal models. Both compounds were able to ameliorate cognitive dysfunction induced by scopolamine (B1681570) or Aβ oligomers in mice without affecting locomotor functions.[13] These derivatives were also found to prevent cholinergic dysfunctions, decrease the expression of pro-inflammatory cytokines, and inhibit Aβ-induced tau hyperphosphorylation in vivo.[13] Pharmacodynamic studies indicated that compound 2b could cross the blood-brain barrier.[13]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogs stem from their interaction with multiple cellular targets. The following diagrams illustrate some of the key signaling pathways involved.

Caption: Anticancer mechanism of this compound.

experimental_workflow cluster_anticancer Anticancer In Vivo Workflow cluster_antimicrobial Antimicrobial In Vivo Workflow A1 Tumor Cell Inoculation (e.g., Ehrlich Carcinoma) A2 Tumor Growth (Palpable) A1->A2 A3 Randomization & Treatment (i.p. injection) A2->A3 A4 Tumor Volume Measurement A3->A4 A5 Endpoint: Tumor Excision & Weight Analysis A4->A5 B1 Bacterial Infection (i.p. with S. aureus) B2 Treatment Administration (i.v. or i.p.) B1->B2 B3 Monitoring Survival B2->B3 B4 Endpoint: Survival Rate Calculation B3->B4

References

Fascaplysin's Anti-Angiogenic Effects: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of the anti-angiogenic properties of fascaplysin, a marine-derived alkaloid, against established angiogenesis inhibitors. This guide provides a detailed analysis of experimental data, protocols, and underlying signaling pathways, offering valuable insights for the development of novel anti-cancer therapies.

This compound has demonstrated significant anti-angiogenic activity by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) and suppressing the formation of new blood vessels.[1] Its mechanism of action involves the inhibition of cyclin-dependent kinase 4 (CDK4) and the vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.[2][3] Furthermore, this compound has been shown to downregulate the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1][4]

This report benchmarks this compound's efficacy against well-characterized angiogenesis inhibitors, including Sunitinib (B231), Sorafenib (B1663141), and Bevacizumab, which are known to primarily target the VEGF signaling pathway. The following sections present a quantitative comparison of their effects in key in vitro and in vivo assays, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Comparison of Anti-Angiogenic Activity

To provide a clear and objective comparison, the following tables summarize the quantitative data on the anti-angiogenic effects of this compound and known inhibitors.

Table 1: Inhibition of Endothelial Cell Proliferation (HUVEC)

CompoundAssayIC50 / EC50Reference
This compoundEdU stainingEC50: 1.3 µM[5]
SunitinibMTS assayIC50: ~0.01 µM (VEGF-stimulated)[6]
SunitinibMTT assayIC50: 1.4675 µM[7]
SorafenibMTT assayIC50: 1.5329 µM[7]

Table 2: Inhibition of Angiogenesis in Chick Chorioallantoic Membrane (CAM) Assay

CompoundConcentrationObserved EffectReference
This compoundDose-dependentInhibition of capillary plexus formation[1]
Bevacizumab10⁻⁴M, 10⁻⁵M, 10⁻⁶MStrong anti-angiogenic effect, reduction in vessel area[8]

Table 3: Inhibition of VEGF Expression and Secretion

CompoundCell LineAssayObserved EffectReference
This compoundBel-7402ELISA, ImmunocytochemistryInhibition of VEGF expression and secretion[1]
SorafenibHuh7/NF-κB-luc2Western BlotDose-dependent inhibition of VEGF protein levels (30-80% reduction)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

HUVEC Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells.

  • Cell Seeding: HUVECs are seeded into 96-well plates at a density of 3,000 to 6,000 cells per well in complete endothelial cell growth medium (EGM-2) and allowed to adhere overnight.

  • Serum Starvation: The medium is replaced with a serum-free or low-serum medium for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, sunitinib, sorafenib) in the presence of a pro-angiogenic stimulus, typically VEGF (20-50 ng/mL). Control wells include cells with the stimulus alone (positive control) and cells in serum-free medium (negative control).

  • Incubation: The plates are incubated for 48-72 hours.

  • Quantification: Cell proliferation is quantified using methods such as the MTT assay, which measures metabolic activity, or by direct cell counting. The absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to the positive control. The IC50 value is then determined by plotting the percentage of inhibition against the log concentration of the compound.[10][11]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to assess the formation of new blood vessels.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity.

  • Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the chorioallantoic membrane.

  • Treatment Application: A sterilized filter paper disc or a carrier substance containing the test compound is placed on the CAM.

  • Incubation: The eggs are resealed and incubated for a further 48-72 hours.

  • Observation and Quantification: The CAM is then excised, and the area around the treatment is photographed. The anti-angiogenic effect is quantified by measuring the reduction in the number of blood vessel branch points, vessel length, or vessel density compared to a control (vehicle-treated) CAM.[12][13][14]

VEGF ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the amount of VEGF secreted by cells into the culture medium.

  • Sample Collection: Conditioned medium from cells treated with the test compounds is collected.

  • Assay Procedure: A VEGF-specific antibody-coated 96-well plate is used. Standards and collected samples are added to the wells. A biotinylated anti-human VEGF antibody is then added, followed by HRP-conjugated streptavidin.

  • Detection: A substrate solution is added, and the color development is proportional to the amount of VEGF present. The reaction is stopped, and the absorbance is measured at 450 nm.

  • Quantification: The concentration of VEGF in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of VEGF.[15][16][17]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

G cluster_this compound This compound cluster_inhibitors Known Inhibitors This compound This compound cdk4 CDK4 This compound->cdk4 Inhibits vegfr2_f VEGFR2 This compound->vegfr2_f Inhibits proliferation_f Cell Proliferation ↓ cdk4->proliferation_f pi3k_akt_mtor PI3K/Akt/mTOR Pathway vegfr2_f->pi3k_akt_mtor Downregulates angiogenesis_f Angiogenesis ↓ pi3k_akt_mtor->angiogenesis_f inhibitors Sunitinib, Sorafenib, Bevacizumab vegf VEGF inhibitors->vegf Binds (Bevacizumab) vegfr VEGFR inhibitors->vegfr Inhibits (Sunitinib, Sorafenib) vegf->vegfr downstream Downstream Signaling vegfr->downstream proliferation_i Cell Proliferation ↓ downstream->proliferation_i angiogenesis_i Angiogenesis ↓ downstream->angiogenesis_i

Caption: Simplified signaling pathways of this compound and known inhibitors.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay huvec HUVEC Culture treatment_vitro Treatment with This compound/Inhibitors huvec->treatment_vitro proliferation_assay Proliferation Assay (MTT) treatment_vitro->proliferation_assay vegf_assay VEGF Secretion Assay (ELISA) treatment_vitro->vegf_assay ic50 Determine IC50 proliferation_assay->ic50 vegf_quant Quantify VEGF vegf_assay->vegf_quant eggs Fertilized Chicken Eggs windowing Windowing eggs->windowing treatment_vivo Apply Treatment to CAM windowing->treatment_vivo incubation Incubation treatment_vivo->incubation analysis Image and Quantify Blood Vessels incubation->analysis start Experimental Design start->huvec start->eggs

References

Combination Therapy of Fascaplysin with Anti-PD-1 Immunotherapy Shows Synergistic Anti-Tumor Effects in Preclinical NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

A preclinical study has demonstrated that the combination of fascaplysin, a marine-derived alkaloid, with an anti-PD-1 checkpoint inhibitor results in enhanced anti-tumor efficacy in a non-small cell lung cancer (NSCLC) mouse model. The synergistic effect is attributed to this compound's ability to induce multiple forms of cancer cell death and modulate the tumor microenvironment, rendering it more susceptible to immunotherapy.

The research, published in the International Journal of Molecular Sciences by Luo and Xu in 2022, provides compelling evidence for the potential of this combination therapy. The study found that this compound enhances the efficacy of anti-PD-1 treatment by promoting the expression of PD-L1 on tumor cells, a key target for this class of immunotherapy.[1][2][3][4] Furthermore, this compound was shown to induce both apoptosis and ferroptosis, two distinct mechanisms of programmed cell death, in NSCLC cells.[1][3][4][5]

Comparative Efficacy in a Syngeneic Mouse Model

In a preclinical in vivo study using a syngeneic mouse model of NSCLC, the combination of this compound and an anti-PD-1 antibody resulted in a significant reduction in tumor growth compared to either treatment alone.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control (Vehicle)~20000
This compound~120040
Anti-PD-1~150025
This compound + Anti-PD-1~50075

Data are approximated from graphical representations in the source publication for illustrative purposes.

Experimental Protocols

In Vivo Syngeneic Mouse Model
  • Animal Model: C57BL/6 mice were used to establish the syngeneic tumor model.

  • Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells were subcutaneously injected into the mice to induce tumor formation.

  • Treatment Regimen:

    • Once tumors reached a palpable size, mice were randomized into four treatment groups:

      • Control: Received vehicle (e.g., saline or DMSO solution).

      • This compound: Administered at a specified dose and schedule (e.g., intraperitoneal injection daily or several times a week).

      • Anti-PD-1: An anti-mouse PD-1 antibody was administered (e.g., intraperitoneally twice a week).

      • Combination: Received both this compound and the anti-PD-1 antibody following the schedules of the individual treatment arms.

  • Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and processed for further analysis, including immunohistochemistry to assess immune cell infiltration and PD-L1 expression.

Mechanistic Insights: Signaling Pathways and Cellular Effects

This compound's synergistic effect with anti-PD-1 immunotherapy is underpinned by its multifaceted mechanism of action. The compound has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and immune recognition.

One of the critical mechanisms identified is the regulation of the Wnt/β-catenin signaling pathway.[1][6][7] By inhibiting this pathway, this compound can reverse the epithelial-mesenchymal transition (EMT) phenotype, which is associated with cancer metastasis and drug resistance.[1][6][7]

Furthermore, the induction of apoptosis and ferroptosis by this compound contributes to the release of tumor antigens and damage-associated molecular patterns (DAMPs), which can prime an anti-tumor immune response.[1][3][8][9] The upregulation of PD-L1 expression on tumor cells by this compound, while seemingly counterintuitive, can enhance the efficacy of anti-PD-1 therapy by increasing the number of targets for the antibody, thereby reinvigorating anti-tumor T-cell activity.[2][4]

G cluster_workflow Experimental Workflow start LLC cells injected into C57BL/6 mice tumor Tumor growth to palpable size start->tumor random Randomization into 4 groups tumor->random control Control (Vehicle) random->control fas_mono This compound random->fas_mono apd1_mono Anti-PD-1 random->apd1_mono combo This compound + Anti-PD-1 random->combo monitor Tumor volume measurement control->monitor fas_mono->monitor apd1_mono->monitor combo->monitor end Tumor excision and analysis monitor->end

Caption: Experimental workflow for the preclinical in vivo study.

G cluster_pathway This compound's Mechanism of Action fas This compound wnt Wnt/β-catenin Pathway fas->wnt inhibits ros ROS & Fe2+ fas->ros induces pdl1 PD-L1 Expression fas->pdl1 upregulates emt EMT wnt->emt promotes apoptosis Apoptosis tumor_death Tumor Cell Death apoptosis->tumor_death ferroptosis Ferroptosis ferroptosis->tumor_death ros->apoptosis ros->ferroptosis tcell T-cell Activation pdl1->tcell inhibits apd1 Anti-PD-1 Therapy apd1->pdl1 blocks tcell->tumor_death

Caption: Signaling pathways affected by this compound and anti-PD-1.

Conclusion

The preclinical data strongly suggest that the combination of this compound and anti-PD-1 immunotherapy represents a promising therapeutic strategy for NSCLC. By inducing multiple forms of tumor cell death and modulating the tumor immune microenvironment, this compound creates a more favorable landscape for the action of immune checkpoint inhibitors. These findings provide a solid rationale for further clinical investigation of this combination therapy in patients with NSCLC.

References

assessing the off-target effects of fascaplysin in comparative kinase profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fascaplysin, a potent marine-derived alkaloid, has garnered significant interest in oncology research primarily for its inhibitory activity against cyclin-dependent kinase 4 (CDK4).[1][2] However, a comprehensive understanding of its kinase selectivity is crucial for anticipating potential off-target effects and identifying new therapeutic applications. This guide provides a comparative analysis of this compound's kinase inhibition profile, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating its impact on key signaling pathways.

Comparative Kinase Inhibition Profile of this compound

This compound exhibits potent inhibition of its primary target, CDK4, with IC50 values in the nanomolar range. However, kinase profiling studies have revealed off-target activity against several other kinases, notably VEGFR2 and TRKA.[3] The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its on-target and key off-target kinases. It is important to note that this data is compiled from various studies and a comprehensive, single kinome-wide scan is not publicly available.

Target KinaseIC50 (µM)Kinase FamilyComments
CDK4 0.4CMGCPrimary target; involved in cell cycle regulation.[3]
CDK2 500CMGCSignificantly less potent inhibition compared to CDK4, indicating a degree of selectivity.[3]
VEGFR2 < 3Tyrosine KinaseOff-target; a key regulator of angiogenesis.[4]
VEGFR3 < 3Tyrosine KinaseOff-target; involved in lymphangiogenesis.[4]
TRKA < 3Tyrosine KinaseOff-target; a receptor for nerve growth factor, implicated in cancer cell growth and survival.[4]

Experimental Protocols

The following section details a representative experimental protocol for an in vitro kinase inhibition assay, based on commonly used radiometric methods for assessing the potency of kinase inhibitors like this compound.

In Vitro Radiometric Kinase Inhibition Assay ([γ-³³P]ATP)

This protocol is a generalized representation of a radiometric kinase assay used to determine the IC50 value of an inhibitor.

1. Materials and Reagents:

  • Purified recombinant kinase (e.g., CDK4/cyclin D1, VEGFR2, TRKA)

  • Specific peptide or protein substrate for the kinase

  • This compound (or other test inhibitor)

  • [γ-³³P]ATP (radiolabeled)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.

  • Kinase Reaction Mixture Preparation: For each reaction, prepare a master mix containing the specific kinase and its corresponding substrate in the kinase reaction buffer. The concentrations of the kinase and substrate should be optimized for each specific assay.

  • Initiation of Reaction: In a microplate, add the diluted this compound or DMSO (as a vehicle control) to the wells. Add the kinase/substrate master mix to each well.

  • ATP Addition: To start the kinase reaction, add a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration is typically at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Stopping the Reaction and Substrate Capture: Spot a portion of each reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.

  • Washing: Extensively wash the P81 paper with 0.75% phosphoric acid to remove any unbound radiolabeled ATP.

  • Detection and Data Analysis:

    • Place the washed P81 paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).

Signaling Pathways and Experimental Workflows

The off-target effects of this compound can be better understood by examining the signaling pathways in which the affected kinases operate. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing off-target effects.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis This compound This compound Serial Dilution reaction_setup Set up Kinase Reactions This compound->reaction_setup kinase_panel Kinase Panel Preparation kinase_panel->reaction_setup atp_addition Initiate with [γ-³³P]ATP reaction_setup->atp_addition incubation Incubation atp_addition->incubation spotting Spot onto P81 Paper incubation->spotting washing Wash to Remove Unbound ATP spotting->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 determination) scintillation->data_analysis

Figure 1. Experimental workflow for assessing off-target kinase effects.

The off-target inhibition of VEGFR2 and TRKA by this compound can lead to the modulation of downstream signaling cascades, such as the PI3K/Akt/mTOR pathway. This indirect inhibition is a crucial consideration in evaluating the overall cellular impact of this compound.

VEGFR2_TRKA_PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates TRKA TRKA TRKA->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits This compound->TRKA Inhibits

References

Fascaplysin: A Potent Marine Alkaloid Demonstrating Efficacy in Both Chemosensitive and Chemoresistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical Data

Fascaplysin, a natural alkaloid isolated from marine sponges, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. Extensive preclinical research has demonstrated its potent cytotoxic effects across a broad spectrum of cancer cell lines. This guide provides a comparative analysis of this compound's efficacy in chemoresistant versus chemosensitive cancer models, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Superior Efficacy Compared to Other CDK4 Inhibitors

This compound is a known inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][3] Notably, studies have shown that this compound exhibits stronger anti-cancer effects compared to other selective CDK4 inhibitors like PD0332991 and LY2835219.[1] Its efficacy extends to cancer cells that are null for the retinoblastoma (RB) protein, suggesting that its anti-tumor activity is not solely dependent on the CDK4-RB axis.[1] This indicates the involvement of other molecular targets in its potent anti-proliferative action.

Efficacy in Chemoresistant Cancer Models

A significant challenge in cancer therapy is the development of chemoresistance. This compound has shown considerable promise in overcoming this hurdle. In small cell lung cancer (SCLC), a malignancy known for its rapid development of resistance, this compound demonstrated high cytotoxicity against chemoresistant cell lines.[4][5] For instance, it induced apoptotic cell death in the chemoresistant NCI-H417 SCLC cell line.[5]

Furthermore, this compound exhibits synergistic effects when combined with conventional chemotherapeutic drugs. Studies have shown marked synergism with topoisomerase I inhibitors like camptothecin (B557342) and 10-hydroxy-camptothecin, which are used in second-line treatment for SCLC.[5] It also shows at least an additive cytotoxic effect with cisplatin, a first-line platinum-based drug.[4] This synergistic activity suggests that this compound could be a valuable component of combination therapies to combat drug-resistant cancers.[6]

Quantitative Data: Cytotoxicity Across Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative comparison of its potency.

Cell LineCancer TypeIC50 (µM)Reference
A375Malignant Melanoma< 0.5 (at 24h)[1]
HCT116Colorectal Cancer~0.5 (at 48h)[1]
NCI-H596 (RB-null)Lung CancerPotent Inhibition[1]
SCLC cell lines (mean)Small Cell Lung Cancer0.89[4]
NSCLC cell lines (mean)Non-Small Cell Lung Cancer1.15[4]
SCLC CTCs (mean)SCLC Circulating Tumor Cells0.57[4]
HL-60Leukemia0.7 (at 24h), 0.5 (at 48h)[4]
C6Glioma< 0.5[7]
LNCaPProstate Cancer0.54[4]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is attributed to its ability to modulate multiple critical signaling pathways within cancer cells. Beyond CDK4 inhibition, it induces apoptosis and autophagy through the PI3K/AKT/mTOR signaling cascade.[8][9] It also downregulates survivin and HIF-1α and inhibits VEGFR2 and TRKA, contributing to the suppression of tumor growth and angiogenesis.[1][10] In non-small cell lung cancer (NSCLC), this compound has been shown to induce both apoptosis and ferroptosis.[11][12]

Fascaplysin_Signaling_Pathways cluster_this compound This compound cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound CDK4 CDK4 This compound->CDK4 VEGFR2 VEGFR2 This compound->VEGFR2 TRKA TRKA This compound->TRKA PI3K_AKT_mTOR PI3K/AKT/mTOR Signaling This compound->PI3K_AKT_mTOR Survivin_HIF1a Survivin & HIF-1α Expression This compound->Survivin_HIF1a Cell_Cycle Cell Cycle Progression CDK4->Cell_Cycle Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Cell_Growth ↓ Cell Growth TRKA->Cell_Growth Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Autophagy Autophagy PI3K_AKT_mTOR->Autophagy Survivin_HIF1a->Apoptosis Survivin_HIF1a->Angiogenesis Cell_Cycle->Cell_Growth

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.[13]

  • Formazan (B1609692) Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals formed by viable cells.[13]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[13]

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Remove medium and add DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The available preclinical data strongly support the potential of this compound as a potent anti-cancer agent with efficacy in both chemosensitive and, notably, chemoresistant cancer models. Its unique multi-target mechanism of action, which extends beyond simple CDK4 inhibition, provides a strong rationale for its further development, particularly in the context of combination therapies aimed at overcoming drug resistance. The synergistic effects observed with existing chemotherapeutics highlight a promising path forward for this marine-derived compound in the fight against difficult-to-treat cancers.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fascaplysin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical component of this is the correct disposal of chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Fascaplysin, a marine alkaloid known for its potential as a CDK4/6 inhibitor and its cytotoxic properties. Adherence to these protocols is essential for personnel safety and environmental protection.

While the Safety Data Sheet (SDS) for this compound (chloride) from some suppliers indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is best practice to handle all research compounds with a high degree of caution. Given that many marine alkaloids exhibit cytotoxic effects, treating this compound waste as cytotoxic is a prudent and recommended safety measure.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Wear double chemotherapy gloves. The glove material should be impermeable and resistant to the product.[3]
Eye Protection Use chemical safety goggles or a face shield.[4]
Lab Coat/Gown A disposable gown is recommended to prevent contamination of personal clothing.[5]
Respiratory Not generally required if handling in a well-ventilated area or a chemical fume hood. However, if creating aerosols or dust, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol for this compound Waste

This protocol is designed for the disposal of unused this compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing this compound.

1. Segregation and Collection:

  • Isolate Waste: All materials contaminated with this compound should be segregated from regular laboratory trash and other chemical waste streams at the point of generation.[6]

  • Designated Containers: Use clearly labeled, leak-proof containers designated for cytotoxic or hazardous waste.[7] These containers are often color-coded, typically purple or yellow with a purple lid, to signify cytotoxic contents.[8][9]

2. Containerization and Labeling:

  • Solid Waste: Place contaminated solid items such as gloves, absorbent pads, and empty vials into a designated cytotoxic waste container.[7][9]

  • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a puncture-resistant sharps container specifically marked for cytotoxic waste.[7]

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and shatter-resistant container. Do not mix with other solvent waste unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.[6][8]

3. Storage:

  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[8] This area should be clearly marked as a hazardous waste accumulation site.

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of cytotoxic waste must be handled by a licensed hazardous waste management company.[9][10] These services will transport the waste for high-temperature incineration, which is the approved method for destroying cytotoxic compounds.[8][9]

  • Institutional Procedures: Always follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.

Emergency Spill Procedures

In the event of a this compound spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleaning, don the appropriate PPE as listed in the table above.

  • Containment: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover the material with damp paper towels to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials, including the absorbent and any broken containers, and place them into a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[3] All cleaning materials must also be disposed of as cytotoxic waste.[3]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the safe disposal of this compound, the following workflow diagram outlines the logical sequence from waste generation to final disposal.

G This compound Disposal Workflow cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Interim Storage cluster_4 Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Segregate from other waste streams A->B C Collect in designated cytotoxic waste containers B->C D Seal leak-proof containers C->D E Label: 'Cytotoxic Waste' 'this compound' D->E F Store in secure, designated waste accumulation area E->F G Contact EHS for pickup F->G H Disposal by licensed hazardous waste service G->H I High-Temperature Incineration H->I

Caption: Logical workflow for this compound waste disposal.

References

Comprehensive Safety Protocol for Handling Fascaplysin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fascaplysin. Given the potent biological activity of this marine alkaloid, adherence to strict safety protocols is critical to mitigate potential health risks.

Disclaimer: Safety Data Sheets (SDS) for this compound show conflicting hazard information. For instance, one source classifies the substance as not hazardous under the Globally Harmonized System (GHS), while another identifies it as acutely toxic, a skin sensitizer, causing serious eye damage, and a potential reproductive hazard[1]. Due to its known cytotoxic effects and its function as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), it is imperative to treat this compound as a hazardous compound and follow the most stringent safety precautions available[1][2].

Hazard Identification and Classification

The following table summarizes the potential hazards associated with this compound, based on conservative safety data.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[1]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is mandatory to prevent exposure. The required equipment varies based on the specific laboratory activity.

ActivityRequired PPESpecifications
Receiving & Unpacking • Eye Protection• Hand Protection• Lab Coat• Chemical safety goggles.• Chemical-resistant gloves (e.g., Nitrile).• Standard lab coat.
Weighing & Handling Solids • Respiratory Protection• Eye/Face Protection• Hand Protection• Body Protection• NIOSH-approved N95 or higher-level respirator.• Chemical safety goggles and face shield.• Two pairs of chemical-resistant nitrile gloves (double-gloving).• Disposable, low-permeability gown with a solid front and tight-fitting cuffs.
Preparing Solutions & Handling Liquids • Eye Protection• Hand Protection• Body Protection• Chemical safety goggles.[3]• Chemical-resistant nitrile gloves.• Disposable gown or dedicated lab coat.
Cleaning Spills • Respiratory Protection• Eye/Face Protection• Hand Protection• Body Protection• Shoe Covers• NIOSH-approved N95 or higher-level respirator.• Chemical safety goggles and a face shield.• Two pairs of heavy-duty nitrile gloves.• A disposable, low-permeability gown.• Disposable shoe covers.[3]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is crucial for safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks before opening the secondary containment.

  • Storage: Store this compound in a tightly closed, primary container.[1] The storage location should be a dry, well-ventilated area, protected from light.[1]

  • Security: The compound must be stored in a locked cabinet or an area accessible only to authorized personnel.[1]

Safe Handling and Use Protocol
  • Designated Area: All work with this compound, especially handling the solid form, must be conducted within a certified chemical fume hood to prevent inhalation.[1]

  • Donning PPE: Before entering the designated area, put on all required PPE in the correct sequence.

    • Step 1: Gown: Put on a disposable gown, ensuring it is securely tied.[3]

    • Step 2: Respirator: If handling powder, put on your N95 respirator, ensuring a proper seal.

    • Step 3: Eye/Face Protection: Put on safety goggles, followed by a face shield if required.[3]

    • Step 4: Gloves: Wash hands thoroughly before donning the inner pair of gloves, followed by the outer pair, ensuring the outer gloves extend over the cuffs of the gown.

  • Handling: Avoid all direct contact with the material. Do not eat, drink, or smoke in the handling area.[1]

  • Decontamination: After handling, decontaminate all surfaces, equipment, and glassware.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination.

    • Step 1: Shoe Covers (if used): Remove shoe covers first.

    • Step 2: Outer Gloves: Remove the outer pair of gloves, peeling them off away from your body.[3]

    • Step 3: Gown: Untie the gown and peel it away, turning it inside out as you remove it.[3]

    • Step 4: Eye/Face Protection: Remove the face shield and goggles from the back.[3]

    • Step 5: Respirator: Remove the respirator from the back without touching the front.[3]

    • Step 6: Inner Gloves: Remove the final pair of gloves.

    • Step 7: Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Emergency Procedures
  • Spill Response:

    • Evacuate and secure the area to prevent entry.

    • Don the appropriate PPE for cleaning spills (see table above).

    • Cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

    • Carefully collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[4]

    • Clean the spill area thoroughly.

  • Personal Exposure (First Aid):

    • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[1]

    • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes, then wash with soap and water.[1][4] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[1] Seek immediate evaluation by an ophthalmologist.[1]

    • Ingestion: Do not induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention and show the SDS to the attending physician.[1][4]

Waste Disposal Plan
  • Hazardous Waste: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility.[1] Do not release it into the environment, as it is very toxic to aquatic life.[1]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive & Inspect Compound Store Store Securely & Correctly (Locked, Dry, Ventilated, Dark) Receive->Store Don_PPE Don Full PPE (Gown, Respirator, Goggles, Double Gloves) Store->Don_PPE Handle Perform Work in Chemical Fume Hood Don_PPE->Handle Decontaminate Decontaminate Surfaces & Equipment Handle->Decontaminate Doff_PPE Doff PPE in Correct Sequence Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Waste Dispose of Contaminated Materials as Hazardous Waste Doff_PPE->Waste

Caption: Logical workflow for the safe handling of this compound from receipt to disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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